(+/-)-Ambrisentan
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJTZYPIHDYQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861453 | |
| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201607 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
713516-99-5 | |
| Record name | Ambrisentan, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0713516995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMBRISENTAN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B43003091 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Endothelial Interface: A Technical Guide to the Mechanism of Action of (+/-)-Ambrisentan
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-Ambrisentan, a selective endothelin receptor antagonist (ERA), plays a pivotal role in the management of pulmonary arterial hypertension (PAH). Its therapeutic efficacy is intrinsically linked to its specific interactions with endothelial cells, the primary source of the potent vasoconstrictor endothelin-1 (ET-1). This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which ambrisentan exerts its effects on endothelial cells. Through a comprehensive review of its receptor binding kinetics, downstream signaling pathways, and functional consequences, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of ambrisentan's endothelial-centric pharmacology. Quantitative data are systematically presented, key experimental protocols are detailed, and complex biological processes are visualized through signaling pathway and workflow diagrams to facilitate a deeper comprehension of this targeted therapy.
Introduction
Endothelial dysfunction is a hallmark of pulmonary arterial hypertension, characterized by an imbalance in the production of vasodilators and vasoconstrictors.[1] Endothelin-1 (ET-1), a peptide predominantly synthesized by endothelial cells, is one of the most potent endogenous vasoconstrictors and a mitogen for vascular smooth muscle cells.[2] In PAH, elevated levels of ET-1 contribute to increased pulmonary vascular resistance and pathological vascular remodeling.[1] The endothelin system comprises two main receptor subtypes: the endothelin-A (ETA) receptor and the endothelin-B (ETB) receptor.[3] While ETA receptors, primarily located on smooth muscle cells, mediate vasoconstriction and proliferation, ETB receptors on endothelial cells are largely responsible for the clearance of ET-1 and the production of vasodilators such as nitric oxide (NO) and prostacyclin.[2][4]
This compound is a propanoic acid-based, orally active endothelin receptor antagonist with high selectivity for the ETA receptor.[5][6] This selectivity is a key feature of its mechanism of action, as it allows for the inhibition of the detrimental effects of ET-1 mediated through ETA receptors while preserving the beneficial functions of endothelial ETB receptors.[5] This guide delves into the specific molecular interactions and cellular consequences of ambrisentan's engagement with the endothelin system at the level of the endothelium.
Receptor Binding and Selectivity
The therapeutic action of ambrisentan is initiated by its high-affinity binding to the ETA receptor. The selectivity of ambrisentan for ETA over ETB receptors is a critical determinant of its pharmacological profile. This selectivity has been quantified in various in vitro systems, as summarized in the table below.
| Parameter | ETA Receptor | ETB Receptor | Selectivity (ETA/ETB) | Cell/Tissue System | Reference |
| Ki (nM) | 0.011 | >44 (calculated) | >4000-fold | Human ventricular myocyte-derived receptors | [2][7] |
| Ki (nM) | 1 | 195 | ~200-fold | Human receptors expressed in CHO cells | [4] |
| Ki (nM) | 0.63 | 48.7 | ~77-fold | Canine cells | [4] |
| IC50 (nM) | 2.8 | - | - | Wildtype ETA receptor | [8] |
| Selectivity Ratio | - | - | 200:1 | Not specified | [5] |
| Affinity | 260 times more than ETB | - | 260-fold | Not specified | [9] |
Table 1: Quantitative Data on the Binding Affinity and Selectivity of Ambrisentan for Endothelin Receptors. Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration. The data illustrates the significantly higher affinity of ambrisentan for the ETA receptor across different experimental models.
Signaling Pathways in Endothelial Cells
The selective blockade of ETA receptors by ambrisentan on smooth muscle cells is the primary mechanism for vasodilation. However, its interaction with the endothelin system on endothelial cells is nuanced and crucial for its overall therapeutic effect. By not antagonizing the endothelial ETB receptors, ambrisentan allows for the continued clearance of circulating ET-1 and the production of vasodilatory and anti-proliferative molecules.[2][4]
Preservation of ETB Receptor-Mediated Vasodilation
Endothelial ETB receptors, when activated by ET-1, trigger a signaling cascade that leads to the synthesis and release of nitric oxide (NO) and prostacyclin (PGI2).[2][4] These molecules diffuse to adjacent smooth muscle cells, inducing relaxation and vasodilation. Ambrisentan's selectivity for ETA receptors leaves this protective pathway intact.
Caption: Ambrisentan preserves ETB receptor-mediated vasodilation.
Impact on Endothelial Cell Proliferation
ET-1 can promote the proliferation of endothelial cells, a process that contributes to the vascular remodeling seen in PAH.[4] This mitogenic effect is primarily mediated through ETA receptors. While the expression of ETA receptors on endothelial cells is less predominant than on smooth muscle cells, their blockade by ambrisentan may contribute to the anti-proliferative effects of the drug. Some studies suggest that ambrisentan can have anti-proliferative properties, which may involve inhibiting the abnormal growth of both smooth muscle and endothelial cells.[3]
Experimental Protocols
A thorough understanding of ambrisentan's mechanism of action relies on robust experimental methodologies. This section provides detailed protocols for key assays used to characterize the effects of ambrisentan on endothelial cells.
Endothelin Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of ambrisentan for ETA and ETB receptors.
Materials:
-
Membrane preparations from cells expressing human ETA or ETB receptors.
-
Radiolabeled endothelin-1 ([125I]-ET-1).
-
Unlabeled ambrisentan.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, combine the membrane preparation, [125I]-ET-1 (at a concentration near its Kd), and varying concentrations of unlabeled ambrisentan.
-
To determine non-specific binding, include wells with a high concentration of unlabeled ET-1.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each ambrisentan concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the ambrisentan concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for ET Receptor Competitive Binding Assay.
Nitric Oxide Production Measurement (Griess Assay)
This colorimetric assay quantifies nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.[10]
Materials:
-
Cultured endothelial cells.
-
Cell culture medium.
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Sodium nitrite standard solutions.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Seed endothelial cells in a 96-well plate and culture until they reach the desired confluency.
-
Treat the cells with ambrisentan at various concentrations for a specified duration. Include appropriate controls (e.g., vehicle control, positive control with an NO donor).
-
Collect the cell culture supernatant from each well.
-
In a new 96-well plate, add the collected supernatant and the sodium nitrite standards.
-
Add the Griess Reagent to each well and incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the absorbance values of the sodium nitrite standards.
-
Determine the nitrite concentration in the cell culture supernatants by interpolating their absorbance values on the standard curve.
Caption: Workflow for Nitric Oxide Measurement (Griess Assay).
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.[11][12]
Materials:
-
Cultured endothelial cells.
-
Cell culture medium.
-
BrdU labeling solution.
-
Fixing/denaturing solution.
-
Anti-BrdU antibody (conjugated to an enzyme like HRP).
-
Substrate for the enzyme (e.g., TMB).
-
Stop solution.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Seed endothelial cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of ambrisentan and/or a mitogen (e.g., ET-1) for a desired period (e.g., 24-48 hours).
-
Add the BrdU labeling solution to each well and incubate for a few hours to allow for BrdU incorporation into newly synthesized DNA.
-
Remove the labeling solution and fix the cells with the fixing/denaturing solution. This step also denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Wash the cells and add the anti-BrdU antibody. Incubate to allow binding.
-
Wash away the unbound antibody and add the enzyme substrate.
-
Allow the color to develop, then stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
The absorbance is directly proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.
Caption: Workflow for Cell Proliferation Assay (BrdU).
Conclusion
This compound's mechanism of action on endothelial cells is a testament to the power of targeted molecular therapy. Its high selectivity for the ETA receptor allows for the potent inhibition of ET-1-mediated vasoconstriction and proliferation while strategically preserving the beneficial vasodilatory and clearance functions of endothelial ETB receptors. This dual action, directly on smooth muscle cells and indirectly through the preservation of endothelial function, underpins its clinical efficacy in pulmonary arterial hypertension. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the nuanced endothelial pharmacology of ambrisentan and other endothelin receptor antagonists. A continued deep dive into these mechanisms will undoubtedly pave the way for the development of even more refined and effective therapies for vascular diseases.
References
- 1. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 4. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. mdpi.com [mdpi.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
An In-depth Technical Guide to the Synthesis and Purification of (+/-)-Ambrisentan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for (+/-)-Ambrisentan, a selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension. This document details various synthetic routes, experimental protocols, and purification techniques, with a focus on providing actionable data for research and development.
Introduction to Ambrisentan
Ambrisentan is a propanoic acid derivative that functions by blocking the endothelin-1 receptor, leading to vasodilation.[1] The therapeutic efficacy of Ambrisentan is primarily attributed to the (+)-(S)-enantiomer. Consequently, the synthesis and purification strategies are often focused on obtaining this specific stereoisomer in high purity.
Synthetic Pathways
The synthesis of ambrisentan typically commences from benzophenone and proceeds through several key intermediates. Both racemic and asymmetric approaches have been developed.
2.1. Racemic Synthesis
The racemic synthesis of ambrisentan is a common starting point, followed by chiral resolution to isolate the desired (+)-(S)-enantiomer. A prevalent method involves the Darzens condensation reaction.[2]
Key steps in the racemic synthesis include:
-
Darzens Condensation: Benzophenone reacts with a haloacetate (e.g., methyl chloroacetate) in the presence of a base to form a glycidic ester (an epoxide).[2]
-
Epoxide Ring Opening: The epoxide ring is opened with methanol under acidic conditions to yield a methoxy-hydroxy ester intermediate.[2]
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid, resulting in racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[2]
-
Nucleophilic Substitution: The racemic acid is then reacted with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine to yield racemic ambrisentan.[2]
2.2. Asymmetric Synthesis
Asymmetric synthesis routes aim to produce the desired (+)-(S)-enantiomer directly, circumventing the need for chiral resolution. One notable method employs a Shi asymmetric epoxidation as the key step.[3] This approach can achieve high enantiomeric excess (ee).[3][4]
Experimental Protocols
3.1. Protocol for Racemic Synthesis and Chiral Resolution
This protocol is based on a common method involving diastereomeric salt formation.[2]
Step 1: Synthesis of methyl 3,3-diphenyloxirane-2-carboxylate
-
To a solution of sodium methanolate in dry THF, a solution of benzophenone and methyl chloroacetate in dry THF is added and stirred at -10 °C for 2 hours.[2]
-
The reaction is quenched with water and extracted with diethyl ether.[2]
-
The organic layers are combined, washed, dried, and concentrated to yield the product as a light yellow oil.[2]
Step 2: Synthesis of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
The epoxide from Step 1 is reacted with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
-
The resulting ester is then hydrolyzed using a base (e.g., sodium hydroxide) followed by acidification to yield the racemic acid.[2]
Step 3: Chiral Resolution using (S)-dehydroabietylamine
-
The racemic acid is dissolved in a suitable solvent like methyl tertiary butyl ether and refluxed.[2]
-
A solution of (S)-dehydroabietylamine in the same solvent is added dropwise.[2]
-
The mixture is stirred under reflux, then cooled to 0 °C to allow the diastereomeric salt of the (S)-acid to crystallize.[2]
-
The salt is filtered and then treated with an acid to liberate the enantiomerically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[2]
Step 4: Synthesis of (+)-Ambrisentan
-
The resolved (S)-acid is dissolved in DMF with a base such as sodium amide or potassium carbonate.[2]
-
A solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in DMF is added slowly.[2]
-
The reaction is stirred at room temperature or elevated temperature (e.g., 90 °C) for several hours.[2]
-
The reaction is quenched with water, acidified, and extracted with an organic solvent like ethyl acetate.[2]
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization.[2]
3.2. Protocol for Asymmetric Synthesis
This protocol features a Shi asymmetric epoxidation.[3]
-
Asymmetric Epoxidation: 3,3-diphenylacrylate undergoes asymmetric epoxidation using a chiral ketone catalyst.[3]
-
The resulting chiral epoxide is then converted to (+)-Ambrisentan through subsequent ring-opening and substitution reactions, similar to the final steps of the racemic route. Intermediates are often used directly in the next step without extensive purification.[3]
Purification Methods
Purification is critical to achieve the high chemical and chiral purity required for a pharmaceutical ingredient.
4.1. Recrystallization
Recrystallization is a widely used method for purifying the final product and intermediates. Common solvent systems include:
-
Diethyl ether[2]
-
Toluene[2]
-
Isopropanol and water[5]
-
N,N-dimethylformamide (DMF) followed by cooling or addition of an anti-solvent[6]
4.2. Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity and enantiomeric excess of ambrisentan.[7][8] Chiral stationary phases, such as those based on cellulose, are effective for separating the enantiomers.[7]
A typical HPLC method for enantiomeric purity might use a Chiralcel OZ-3R column with a mobile phase of 20 mM sodium formate (pH 3.0) and acetonitrile (55:45, v/v).[7] This can achieve excellent separation in under 6 minutes.[7]
For determining related substances and impurities, a reverse-phase HPLC method with a C18 column and gradient elution is often employed.[9]
Data Presentation
Table 1: Summary of Yield and Purity Data from Different Synthetic Routes
| Synthetic Route | Key Reagent/Step | Overall Yield | Chemical Purity | Enantiomeric Excess (ee) | Reference |
| Racemic Synthesis with Resolution | (S)-dehydroabietylamine | 30.1% | >99.0% | >99.0% | [2] |
| Racemic Synthesis with Resolution | L-phenylglycinamide | 31.0% | - | High optical purity | [10] |
| Asymmetric Synthesis | Shi Asymmetric Epoxidation | 53% | >99.5% | >99% | [4] |
| Process with Isomer Recycling | Chiral Resolution | 47% | >99.5% | 99.8% | [8] |
Table 2: Common Process-Related Impurities
| Impurity Name | Chemical Name | Origin |
| Impurity A | (R)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | Unwanted enantiomer from resolution |
| Impurity C | methyl 3,3-diphenyloxirane-2-carboxylate | Starting material/intermediate |
| Impurity D | methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | Intermediate |
| Impurity E | 4,6-dimethyl-2-methylsulfonyl-pyrimidine | Reagent |
| Impurity F | 2-[(2,2-diphenylvinyl)oxy]-4,6-dimethylpyrimidine | Degradation product |
Data compiled from various sources.[9][11]
Visualizations
Caption: Mechanism of action of Ambrisentan.
Caption: Racemic synthesis and resolution of Ambrisentan.
Caption: General purification workflow for Ambrisentan.
References
- 1. veeprho.com [veeprho.com]
- 2. aidic.it [aidic.it]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]
- 6. CN102584716A - Crystal form of ambrisentan and preparation method - Google Patents [patents.google.com]
- 7. Rapid determination of ambrisentan enantiomers by enantioselective liquid chromatography using cellulose-based chiral stationary phase in reverse phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of related substances in ambrisentan tablets by HPL...: Ingenta Connect [ingentaconnect.com]
- 10. Synthesis of(+)-ambrisentan [jcpu.cpu.edu.cn]
- 11. veeprho.com [veeprho.com]
(+/-)-Ambrisentan CAS number and chemical properties
An In-depth Technical Guide to (+/-)-Ambrisentan
Introduction
Ambrisentan is a potent and selective endothelin receptor antagonist (ERA) utilized primarily in the management of pulmonary arterial hypertension (PAH).[1] As a member of the propanoic acid class of molecules, it distinguishes itself from other ERAs through its high selectivity for the endothelin type A (ETA) receptor.[2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols related to this compound for researchers, scientists, and professionals in drug development.
Chemical Properties
The fundamental chemical and physical properties of Ambrisentan are summarized below. These characteristics are crucial for its formulation, delivery, and pharmacokinetic profile. The CAS Number for the stereospecific (S)-enantiomer, which is the active form, is 177036-94-1.[3][4][5][6][7]
| Property | Value | Reference |
| CAS Number | 177036-94-1 ((+)-(S)-enantiomer) | [3][4][5][6][7] |
| 713516-99-5 ((±)-racemic form) | [5] | |
| Molecular Formula | C₂₂H₂₂N₂O₄ | [3][4][6][7] |
| Molecular Weight | 378.42 g/mol | [3][5][6][7] |
| Melting Point | 165-168 °C | [6] |
| >150°C (decomposes) | [3] | |
| 190-191°C ((±)-Form) | [5] | |
| Boiling Point (Predicted) | 551.1 ± 60.0 °C | [3] |
| pKa | 4.0 | [6][8] |
| Solubility | Practically insoluble in water at low pH; solubility increases at higher pH. Slightly soluble in methanol and ethanol; soluble in DMSO. | [4][6][8] |
| Appearance | White to off-white solid/crystalline powder | [3][8] |
Mechanism of Action: Endothelin Pathway
Ambrisentan exerts its therapeutic effect by selectively blocking the ETA receptor, thereby inhibiting the signaling cascade initiated by endothelin-1 (ET-1).[9][10] In PAH, elevated levels of ET-1, a potent vasoconstrictor and mitogen, lead to pulmonary vasoconstriction and vascular remodeling.[1][10] By antagonizing the ETA receptor on vascular smooth muscle cells, Ambrisentan prevents these detrimental effects.[9][1] Its high selectivity for the ETA receptor over the ETB receptor is a key feature; this spares the ETB receptor's functions, which include mediating vasodilation and clearing circulating ET-1.[9][1]
Ambrisentan's selective blockade of the ETA receptor.
Experimental Protocols
The efficacy, selectivity, and safety of Ambrisentan have been characterized through a variety of in vitro and in vivo experimental models.
In Vitro Potency and Selectivity Assays
A common method to determine the potency and selectivity of Ambrisentan involves measuring its ability to inhibit the physiological response to ET-1 in isolated tissues.
-
Objective : To quantify the antagonist activity of Ambrisentan at endothelin receptors.
-
Methodology :
-
Tissue Preparation : Isolate vascular tissues, such as rabbit aortic rings or human pulmonary arteries.[4]
-
Experimental Setup : Mount the tissue rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated. Connect the tissues to force transducers to record isometric tension.
-
Concentration-Response Curve : Generate a cumulative concentration-response curve for ET-1 to establish a baseline contractile response.
-
Antagonist Incubation : In separate experiments, pre-incubate the tissues with varying concentrations of Ambrisentan for a defined period.
-
Challenge : Re-evaluate the ET-1 concentration-response curve in the presence of Ambrisentan.
-
Data Analysis : Calculate the IC₅₀ or Kd values, representing the concentration of Ambrisentan required to inhibit 50% of the maximal ET-1-induced contraction.[4] Selectivity is determined by comparing the potency at ETA versus ETB receptors using specific agonists or cell lines expressing only one receptor type.
-
In Vivo Efficacy Model: Monocrotaline-Induced PAH in Rats
The monocrotaline (MCT) rat model is a well-established method for inducing PAH and evaluating potential therapeutics.[11]
-
Objective : To assess the ability of Ambrisentan to attenuate the development of PAH and right ventricular hypertrophy in vivo.[11]
-
Methodology :
-
Induction of PAH : Administer a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg) to rats. Control animals receive a saline injection.[11]
-
Treatment : Begin daily oral administration of Ambrisentan (e.g., 0.2 mg/kg) to the treatment group, starting on day 1 post-MCT injection, for a period of several weeks (e.g., 4 weeks).[11]
-
Hemodynamic Assessment : At the end of the study period, measure key hemodynamic parameters. This is typically done by inserting a catheter into the right ventricle to measure right ventricular systolic pressure (RVSP).[11]
-
Pathological Assessment : Euthanize the animals and excise the heart and lungs. Measure the weight of the right ventricle (RV) and the left ventricle plus septum (LV+S) to calculate the RV hypertrophy index (RV/[LV+S]).
-
Data Analysis : Compare the RVSP and hypertrophy index between the control, MCT-only, and Ambrisentan-treated groups to determine the therapeutic effect.[11]
-
References
- 1. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambrisentan: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambrisentan | 177036-94-1 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Ambrisentan [drugfuture.com]
- 6. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into (+/-)-Ambrisentan: Target Engagement and Receptor Binding Affinity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Ambrisentan is a potent and highly selective endothelin receptor antagonist (ERA) utilized primarily in the treatment of pulmonary arterial hypertension (PAH). Its therapeutic efficacy is intrinsically linked to its specific interaction with the endothelin-A (ETA) receptor subtype. This technical guide provides a comprehensive overview of the target engagement, receptor binding affinity, and the underlying signaling pathways modulated by Ambrisentan. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for professionals in drug development and research.
Target Engagement and Mechanism of Action
Ambrisentan exerts its pharmacological effects by competitively inhibiting the binding of endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle mitogen, to the ETA receptor.[1][2] The ETA receptors are predominantly located on vascular smooth muscle cells and cardiac myocytes.[1] By blocking the ETA receptor, Ambrisentan prevents ET-1-mediated activation of downstream second messenger systems that lead to vasoconstriction and cellular proliferation.[1] This selective antagonism of the ETA receptor results in vasodilation, particularly in the pulmonary vasculature, leading to a decrease in pulmonary arterial pressure and alleviation of the pathological effects of elevated ET-1 levels in PAH.
A key characteristic of Ambrisentan is its high selectivity for the ETA receptor over the ETB receptor.[3][4] The ETB receptor has a dual role; it can mediate vasoconstriction when located on smooth muscle cells, but on endothelial cells, it promotes the release of vasodilators such as nitric oxide and prostacyclin, and also facilitates the clearance of circulating ET-1. The selectivity of Ambrisentan for the ETA receptor is thought to preserve these beneficial functions of the ETB receptor.
Receptor Binding Affinity of this compound
The binding affinity of Ambrisentan for endothelin receptors has been characterized in numerous studies using various in vitro systems. The affinity is typically quantified by the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the pKB value, which is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in the concentration-response curve of an agonist.
Quantitative Binding Affinity Data
The following tables summarize the quantitative data for the binding affinity of this compound to ETA and ETB receptors across different experimental setups.
| Parameter | Receptor | Value | Cell Line/Tissue | Reference |
| Ki | ETA | 0.016 nM | Not Specified | [1] |
| ETA | ~1 nM | Human ET receptors in CHO cells | [3] | |
| ETB | 195 nM | Human ET receptors in CHO cells | [3] | |
| ETA | 0.63 nM | Canine Cells | [3] | |
| ETB | 48.7 nM | Canine Cells | [3] | |
| ETA | 0.011 nM | Human ventricular myocyte-derived receptors | [3] | |
| IC50 | ETA | 2.8 nM | Wildtype ETA receptor (Calcium flux assay) | [5] |
| ETA | 0.44 nM | Human primary Pulmonary Arterial Smooth Muscle Cells (PASMC) (Calcium flux assay) | [5] | |
| pKB | ETA | 7.38 ± 0.13 | Human isolated pulmonary artery | [6] |
| ETA | 6.96 ± 0.10 | Human isolated radial artery | [6] | |
| Kb | ETA | 0.12 nM | Human PASMC (Calcium release assay) | [6][7] |
| ETA | 1.6 nM | Human PASMC (IP1 accumulation assay) | [7] |
Table 1: Binding Affinity of this compound for ETA and ETB Receptors. This table presents a compilation of reported Ki, IC50, pKB, and Kb values for Ambrisentan, highlighting its high affinity and selectivity for the ETA receptor. The variability in values reflects the different experimental systems and conditions used in the cited studies.
| ERA | ETA Selectivity Ratio (ETA:ETB) | Reference |
| Ambrisentan | >4000:1 | [1] |
| ~200:1 | [4] | |
| 260:1 | [2] | |
| Bosentan | 20:1 | [4] |
| Macitentan | 50:1 | [4] |
Table 2: Selectivity of Endothelin Receptor Antagonists. This table compares the ETA receptor selectivity of Ambrisentan with other ERAs, demonstrating its significantly higher selectivity.
Signaling Pathways Modulated by Ambrisentan
The binding of ET-1 to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq signaling cascade.[8][9][10][11][12] Ambrisentan, by blocking this interaction, inhibits the following downstream events:
-
Activation of Phospholipase C (PLC): Gαq activation leads to the stimulation of PLC.[8][11][12]
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][11][12]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8][11][12]
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca2+, activates PKC.[8][11]
-
Cellular Responses: The culmination of this signaling cascade results in smooth muscle contraction, proliferation, and other cellular processes that contribute to the pathology of PAH.
Figure 1: Endothelin-1 signaling pathway and the inhibitory action of Ambrisentan.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of receptor binding affinity and functional antagonism. Below are representative protocols for key experiments used to characterize this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a non-labeled compound (Ambrisentan) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[13][14][15][16][17][18][19][20][21]
1. Membrane Preparation:
-
Culture cells expressing the endothelin receptor of interest (e.g., CHO-K1 cells stably transfected with human ETA or ETB receptors) to confluency.[13]
-
Wash cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[13][18]
-
Homogenize the cell suspension using a Dounce homogenizer or a Polytron.[13]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[18]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 - 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[13][18]
-
Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4).[13]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, add the following components in a final volume of 250 µL:[18]
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of a fixed concentration of radiolabeled endothelin ligand (e.g., [125I]-ET-1).
-
Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled endothelin-1 (e.g., 1 µM), and 50 µL of the radiolabeled ligand.[13]
-
Competitive Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of unlabeled Ambrisentan, and 50 µL of the radiolabeled ligand.[18]
-
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[18]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI), using a cell harvester.[18]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[18]
-
Dry the filters and measure the radioactivity bound to the filters using a scintillation counter.[18]
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Ambrisentan concentration.
-
Determine the IC50 value, which is the concentration of Ambrisentan that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Experimental workflow for a competitive radioligand binding assay.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration, a key event in the ETA receptor signaling pathway.[22][23][24][25][26]
1. Cell Preparation and Dye Loading:
-
Culture a suitable cell line endogenously or recombinantly expressing the ETA receptor (e.g., human pulmonary artery smooth muscle cells).
-
Suspend the cells in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[25]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) at an optimized concentration (e.g., 1-5 µM) by incubating for 30-45 minutes at 37°C in the dark.[22][23]
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.[22]
2. Calcium Flux Measurement:
-
Equilibrate the dye-loaded cells at 37°C.[24]
-
Establish a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader.
-
Pre-incubate the cells with varying concentrations of Ambrisentan for a defined period.
-
Stimulate the cells with a fixed concentration of ET-1 (agonist).
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
3. Data Analysis:
-
Quantify the peak fluorescence response for each concentration of Ambrisentan.
-
Plot the percentage of inhibition of the ET-1-induced calcium response against the logarithm of the Ambrisentan concentration.
-
Determine the IC50 value, which is the concentration of Ambrisentan that inhibits 50% of the maximal ET-1-induced calcium flux.
Figure 3: Experimental workflow for a calcium flux assay.
Conclusion
This compound is a highly selective ETA receptor antagonist with a well-characterized binding affinity and mechanism of action. The quantitative data consistently demonstrate its potent and specific engagement with the ETA receptor, providing a solid rationale for its therapeutic use in pulmonary arterial hypertension. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists involved in the study of endothelin receptor pharmacology and the development of novel therapeutics targeting this pathway. The provided diagrams offer a clear visual representation of the complex signaling events and experimental workflows, facilitating a deeper understanding of Ambrisentan's molecular interactions.
References
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. ahajournals.org [ahajournals.org]
- 3. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Gaq proteins: molecular pharmacology and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. benchchem.com [benchchem.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 16. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. bu.edu [bu.edu]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 25. content.abcam.com [content.abcam.com]
- 26. rheniumbio.co.il [rheniumbio.co.il]
Downstream Signaling Pathways of (+/-)-Ambrisentan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-Ambrisentan is a potent and highly selective antagonist of the endothelin type A (ETA) receptor, a key player in the pathophysiology of pulmonary arterial hypertension (PAH). By blocking the binding of endothelin-1 (ET-1) to the ETA receptor, Ambrisentan effectively inhibits a cascade of downstream signaling events that lead to vasoconstriction, smooth muscle cell proliferation, fibrosis, and inflammation. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by Ambrisentan. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascades and experimental workflows to facilitate a deeper understanding of Ambrisentan's mechanism of action.
Introduction
Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that exerts its effects through two G protein-coupled receptors: the endothelin type A (ETA) and type B (ETB) receptors.[1] In pathological conditions such as PAH, elevated levels of ET-1 lead to sustained activation of ETA receptors on pulmonary artery smooth muscle cells (PASMCs), contributing to increased pulmonary vascular resistance and vascular remodeling.[2] Ambrisentan's therapeutic efficacy stems from its selective blockade of the ETA receptor, thereby interrupting the detrimental downstream signaling cascades initiated by ET-1.[1] This guide will delve into the molecular mechanisms that are inhibited by Ambrisentan.
Quantitative Data
The following tables summarize the available quantitative data regarding the interaction of Ambrisentan with its target receptor and its effects on downstream signaling.
Table 1: Ambrisentan Receptor Binding Affinity and Inhibitory Potency
| Parameter | Receptor | Value | Cell/System | Reference |
| Ki | ETA | ~0.011 nM | Human ventricular myocyte-derived receptors | [2] |
| ETA | 1 nM | Recombinant human ETA receptors | [3] | |
| ETB | 195 nM | Recombinant human ETB receptors | [3] | |
| IC50 | OATP1B1 | 47 µM | Transfected cell lines | [4] |
| OATP1B3 | 47 µM | Transfected cell lines | [4] |
Note: Ki (dissociation constant for inhibitor) is a measure of binding affinity. A lower Ki value indicates a higher affinity. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Core Downstream Signaling Pathways
Ambrisentan, by blocking the ET-1/ETA receptor interaction, inhibits the activation of several key downstream signaling pathways.
Gq/Phospholipase C (PLC) Pathway
Activation of the ETA receptor by ET-1 leads to the activation of the Gq family of G proteins.[5] Gq, in turn, activates Phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]
-
IP3 and Intracellular Calcium ([Ca2+]i) Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium is a primary driver of smooth muscle contraction.
-
DAG and Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC).[7] Activated PKC phosphorylates a variety of downstream targets, contributing to cell proliferation, differentiation, and contraction.[7]
Ambrisentan's blockade of the ETA receptor prevents the Gq-mediated activation of PLC, thereby inhibiting the production of IP3 and DAG and the subsequent rise in intracellular calcium and activation of PKC.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Evaluation of the endothelin receptor antagonists ambrisentan, bosentan, macitentan, and sitaxsentan as hepatobiliary transporter inhibitors and substrates in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel mechanisms for feedback regulation of phospholipase C-beta activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G-protein-activated phospholipase C-beta, new partners for cell polarity proteins Par3 and Par6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Selectivity of (+/-)-Ambrisentan: A Technical Guide to its Preferential Antagonism of the Endothelin-A Receptor
For Immediate Release
This technical guide provides an in-depth analysis of the selective binding profile of (+/-)-Ambrisentan, a potent endothelin receptor antagonist. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details common experimental methodologies for assessing receptor selectivity, and visually represents the associated signaling pathways and experimental workflows.
Core Data Summary: Quantitative Selectivity of Ambrisentan
Ambrisentan exhibits a marked preference for the endothelin-A (ETA) receptor over the endothelin-B (ETB) receptor. This selectivity is a cornerstone of its therapeutic mechanism, primarily targeting the vasoconstrictive and proliferative effects mediated by ETA receptors while potentially sparing the vasodilatory and clearance functions of ETB receptors.[1][2] The degree of selectivity, however, can vary depending on the experimental system and conditions.[1]
Below is a compilation of quantitative data from various studies, illustrating the binding affinity (Ki) and inhibitory concentration (IC50) of Ambrisentan at both ETA and ETB receptors.
| Parameter | Receptor | Species/Cell Line | Value (nM) | Selectivity (ETB/ETA) | Reference |
| Ki | ETA | Human recombinant (CHO cells) | ~1 | ~195-fold | [1][3] |
| ETB | Human recombinant (CHO cells) | ~195 | [1][3] | ||
| Ki | ETA | Human ventricular myocyte-derived | ~0.011 | >400-fold | [1] |
| ETB | Human ventricular myocyte-derived | >4.4 | [1] | ||
| Ki | ETA | Canine | 0.63 | ~77-fold | [1] |
| ETB | Canine | 48.7 | [1] | ||
| IC50 | ETA | Calcium mobilization assay | 0.6 | - | |
| - | ETB | - | - | >4000-fold reported |
Experimental Protocols: Determining Receptor Selectivity
The selectivity of Ambrisentan is primarily determined through in vitro radioligand binding assays and functional assays. These experiments quantify the drug's ability to displace a radiolabeled ligand from the ETA and ETB receptors and its potency in inhibiting receptor-mediated signaling.
Radioligand Competition Binding Assay
This assay measures the affinity (Ki) of Ambrisentan for ETA and ETB receptors by assessing its ability to compete with a radiolabeled endothelin ligand, typically [¹²⁵I]-ET-1.
a) Membrane Preparation:
-
Cells expressing the human endothelin receptor of interest (e.g., Chinese Hamster Ovary (CHO) cells stably transfected with human ETA or ETB receptors) are cultured to confluency.
-
The cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested.
-
The cell suspension is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
b) Competitive Binding Experiment:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of the radioligand ([¹²⁵I]-ET-1), and varying concentrations of unlabeled Ambrisentan.
-
To determine non-specific binding, a set of wells includes a high concentration of unlabeled endothelin-1.
-
The plates are incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
c) Data Analysis:
-
The data are used to generate a competition curve by plotting the percentage of specific binding against the concentration of Ambrisentan.
-
The IC50 value (the concentration of Ambrisentan that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by agonist binding to the receptor. For endothelin receptors, this often involves measuring changes in intracellular calcium levels.
a) Cell Preparation:
-
Cells expressing the target receptor (ETA or ETB) are plated in a multi-well format.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
b) Assay Procedure:
-
The cells are pre-incubated with varying concentrations of Ambrisentan.
-
The cells are then stimulated with a known agonist of the endothelin receptor (e.g., endothelin-1).
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
c) Data Analysis:
-
The data are used to generate a dose-response curve, plotting the agonist-induced response against the concentration of Ambrisentan.
-
The IC50 value, representing the concentration of Ambrisentan that produces 50% inhibition of the maximal agonist response, is determined.
Visualizing the Molecular Landscape
To further elucidate the context of Ambrisentan's activity, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the experimental workflow for determining receptor selectivity.
Caption: Endothelin Receptor Signaling Pathways.
Caption: Radioligand Competition Binding Assay Workflow.
Caption: Logical Relationship of Ambrisentan's Selectivity.
References
Unveiling the Off-Target Profile of (+/-)-Ambrisentan in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Ambrisentan is a potent and selective endothelin type A (ETA) receptor antagonist widely utilized in the management of pulmonary arterial hypertension (PAH). Its therapeutic efficacy is primarily attributed to the blockade of endothelin-1 (ET-1) mediated vasoconstriction and cellular proliferation in the pulmonary vasculature. However, a comprehensive understanding of a drug's preclinical profile necessitates a thorough evaluation of its off-target activities. These unintended interactions can have significant implications for drug safety, efficacy, and the potential for drug repositioning. This technical guide provides an in-depth overview of the known and potential off-target effects of this compound observed in preclinical models, compiling available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. While extensive proprietary safety pharmacology data is not fully in the public domain, this guide synthesizes available information and infers standard preclinical assessment practices to offer a valuable resource for researchers.
Data Presentation: Off-Target and Selectivity Profile of Ambrisentan
The following tables summarize the available quantitative data regarding the binding affinity of ambrisentan for its primary targets and findings from preclinical safety pharmacology studies.
Table 1: Receptor Binding Affinity of Ambrisentan
| Target | Ligand | Assay Type | Species | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (ETB/ETA) | Reference |
| Endothelin A (ETA) Receptor | [¹²⁵I]-ET-1 | Radioligand Binding | Human | 0.011 - 1.5 | - | ~77 - >4000 | [1] |
| Endothelin B (ETB) Receptor | [¹²⁵I]-ET-1 | Radioligand Binding | Human | 48.7 - 184 | - | - | [1] |
Note: The wide range in reported selectivity is dependent on the experimental system and assay conditions used.
Table 2: Summary of Preclinical Safety Pharmacology Findings for Ambrisentan
| System | In Vitro/In Vivo | Species | Key Findings | Notes |
| Cardiovascular | In vivo (Telemetry) | Dog | Dose-dependent reduction in arterial pressure. No significant effects on ECG parameters at therapeutic doses. | Hypotensive effects are consistent with the on-target pharmacology of ETA receptor blockade. |
| Central Nervous System (CNS) | In vivo (Irwin Test) | Rat | No significant behavioral or physiological changes at doses within the therapeutic range. At very high, toxic doses, signs such as lassitude and convulsions were observed. | Suggests a low risk of CNS off-target effects at therapeutic concentrations. |
| Respiratory | In vivo (Whole-body Plethysmography) | Rat | No significant effects on respiratory rate or tidal volume at therapeutic doses. Forced respiration was noted at toxic doses. | Indicates a low potential for direct off-target effects on respiratory function. |
| Gastrointestinal | In vivo | Rat | At high doses, delayed gastric emptying and increased gastric acid secretion were observed. | These effects were seen at concentrations significantly higher than those expected in clinical use. |
| Renal | In vivo | Rat | High single oral doses led to a reduction in sodium and chloride excretion. | This effect was dose-dependent and observed at supratherapeutic levels. |
| Other (Inferred from Standard Panels) | In vitro (Binding/Functional Assays) | Various | While specific data for ambrisentan is not public, standard safety panels (e.g., Eurofins SafetyScreen44) typically assess a wide range of receptors, ion channels, and enzymes. The lack of reported significant off-target effects in regulatory submissions suggests no major liabilities were identified in these screens. | This is an inference based on standard drug development practices and the overall favorable preclinical safety profile reported. |
| Protease-Activated Receptor 2 (PAR2) | In vitro | Human Cancer Cell Lines | Ambrisentan demonstrated inhibitory effects on PAR2 signaling. | This is a specific off-target activity identified in a non-PAH context. The IC₅₀ for this interaction is not publicly available.[2] |
| Epidermal Growth Factor Receptor (EGFR) | In silico/In vitro | Human Cancer Cell Lines | Ingenuity Pathway Analysis suggests potential crosstalk between ETA receptor blockade by ambrisentan and EGFR signaling. | This is an indirect off-target effect, likely through transactivation signaling events, rather than direct binding to EGFR.[2] |
Experimental Protocols
This section details the methodologies for key preclinical experiments used to assess the on- and off-target effects of ambrisentan.
Radioligand Binding Assay for ETA and ETB Receptors
Objective: To determine the binding affinity (Kᵢ) of ambrisentan for human endothelin A and B receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1).
-
Ambrisentan stock solution of known concentration.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kₑ), and varying concentrations of ambrisentan.
-
Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of ambrisentan that inhibits 50% of the specific binding of [¹²⁵I]-ET-1 (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vivo Cardiovascular Safety Pharmacology: Telemetry in Dogs
Objective: To assess the effects of ambrisentan on cardiovascular parameters in conscious, unrestrained dogs.
Materials:
-
Male or female beagle dogs surgically implanted with telemetry transmitters for continuous monitoring of blood pressure and ECG.
-
Ambrisentan formulated for oral administration.
-
Vehicle control.
-
Data acquisition and analysis software.
Procedure:
-
Acclimation: Animals are acclimated to the study environment and handling procedures.
-
Baseline Recording: Continuous baseline data for arterial blood pressure (systolic, diastolic, mean), heart rate, and ECG (including PR, QRS, and QT intervals) are recorded for a sufficient period before dosing.
-
Dosing: Animals are administered a single oral dose of ambrisentan or vehicle. A crossover design is often used, where each animal receives all treatments with a sufficient washout period in between.
-
Post-Dose Monitoring: Cardiovascular parameters are continuously monitored for at least 24 hours post-dose.
-
Data Analysis: Changes from baseline in all measured parameters are calculated and statistically analyzed. The QT interval is corrected for heart rate using a species-specific formula (e.g., Van de Water's or Bazett's).
In Vivo CNS Safety Pharmacology: Irwin Test in Rats
Objective: To evaluate the potential effects of ambrisentan on behavior, autonomic, and neurological functions in rats.
Materials:
-
Male or female Sprague-Dawley or Wistar rats.
-
Ambrisentan formulated for oral administration.
-
Vehicle control.
-
Observation arena.
-
Standardized scoring sheet for behavioral and physiological parameters.
Procedure:
-
Dosing: Animals are administered a single oral dose of ambrisentan or vehicle.
-
Observation: A trained observer, blinded to the treatment, systematically assesses each animal at predefined time points (e.g., 30, 60, 120, 240 minutes, and 24 hours post-dose).
-
Parameters Assessed:
-
Behavioral: Alertness, grooming, spontaneous activity, passivity, stereotypy.
-
Autonomic: Body temperature, pupil size, salivation, piloerection.
-
Neurological: Gait, motor coordination (e.g., righting reflex), muscle tone, reflexes (e.g., pinna, corneal).
-
-
Scoring: Each parameter is scored on a graded scale.
-
Data Analysis: The scores for each treatment group are compared to the vehicle control group to identify any dose-related effects.
In Vivo Respiratory Safety Pharmacology: Whole-Body Plethysmography in Rats
Objective: To assess the effects of ambrisentan on respiratory function in conscious, unrestrained rats.
Materials:
-
Male or female rats.
-
Whole-body plethysmography chambers.
-
Data acquisition and analysis software.
-
Ambrisentan formulated for oral administration.
-
Vehicle control.
Procedure:
-
Acclimation: Rats are acclimated to the plethysmography chambers to minimize stress-induced respiratory changes.
-
Baseline Recording: Baseline respiratory parameters, including respiratory rate (breaths/minute) and tidal volume (mL), are recorded.
-
Dosing: Animals are dosed with ambrisentan or vehicle and returned to the chambers.
-
Post-Dose Monitoring: Respiratory parameters are continuously monitored for several hours post-dose.
-
Data Analysis: Changes from baseline in respiratory rate and tidal volume are calculated. Minute volume (respiratory rate x tidal volume) is also determined. The data is statistically analyzed to compare the effects of ambrisentan to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the preclinical assessment of ambrisentan.
On-Target Signaling Pathways
Caption: On-target mechanism of ambrisentan via selective ETA receptor blockade.
Potential Off-Target Signaling Pathway: PAR2 and EGFR Crosstalk
Caption: Potential off-target effects of ambrisentan on PAR2 and EGFR signaling.
Experimental Workflow: In Vivo Safety Pharmacology Core Battery
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Docking of (+/-)-Ambrisentan with the Endothelin Receptor
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a critical role in vascular homeostasis.[1] Its biological effects are mediated through two G protein-coupled receptor (GPCR) subtypes: Endothelin receptor type A (ET-A) and type B (ET-B).[1][2] The ET-A receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cellular proliferation, while the ET-B receptor, found on endothelial cells, is involved in vasodilation and the clearance of ET-1.[3][4] In pathological conditions such as Pulmonary Arterial Hypertension (PAH), elevated levels of ET-1 contribute to increased pulmonary vascular resistance.[3][5]
This compound is a selective ET-A receptor antagonist approved for the treatment of PAH.[3][5] It is a propanoic acid derivative that exhibits high-affinity binding to the ET-A receptor, thereby inhibiting ET-1-induced vasoconstriction and proliferation.[5][6][7] Understanding the molecular interactions between Ambrisentan and the endothelin receptor at an atomic level is crucial for rational drug design and the development of next-generation antagonists. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interaction.[8]
This technical guide provides a comprehensive overview of the molecular docking of this compound with the endothelin receptor, detailing the molecular components, signaling pathways, experimental protocols for computational and in-vitro validation, and quantitative binding data.
Molecular Components
This compound
Ambrisentan is a non-sulfonamide, propanoic acid class endothelin receptor antagonist.[5][9] It is administered as a racemic mixture, denoted as this compound. Its physicochemical properties are summarized in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid | [10] |
| Molecular Formula | C₂₂H₂₂N₂O₄ | [10][11] |
| Molecular Weight | 378.42 g/mol | [11] |
| CAS Number (racemate) | 713516-99-5 | [10][11] |
Endothelin Receptors (ET-A and ET-B)
The ET-A and ET-B receptors are members of the Class A, rhodopsin-type family of GPCRs, characterized by seven transmembrane (7TM) helices.[1][2] While both receptors bind ET-1, they have different affinities for other endothelin isoforms and mediate distinct, often opposing, physiological effects.[3][12] The human ET-B receptor is a 442 amino acid protein with a molecular mass of approximately 50 kDa.[13] The ET-A and ET-B receptors share significant sequence homology.[13] In the vascular system, ET-A receptors are predominantly found on smooth muscle cells, whereas ET-B receptors are mainly located on endothelial cells.[2]
Endothelin Signaling Pathway
The binding of ET-1 to its receptors (ET-A or ET-B) initiates a cascade of intracellular signaling events. Both receptors can couple to various G proteins, including Gq, Gs, and Gi.[2][14] A primary pathway involves the activation of Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[14][15] This signaling cascade ultimately leads to physiological responses such as vasoconstriction, cell proliferation, hypertrophy, and inflammation.[12][16]
Caption: Endothelin-1 signaling pathway via the ET-A receptor and its inhibition by Ambrisentan.
Molecular Docking Protocol
Molecular docking predicts the binding conformation of a ligand within a target protein's active site.[8] The general workflow involves preparing the receptor and ligand structures, defining the binding site, running the docking algorithm, and analyzing the resulting poses.[17]
Caption: A generalized workflow for a molecular docking experiment.
Detailed Methodology
-
Receptor Structure Preparation :
-
Obtain the 3D structure of the human endothelin receptor. As crystal structures for antagonist-bound ET-A receptors can be challenging to obtain, a high-quality homology model may be constructed using a closely related template, such as the crystal structure of the ET-B receptor (e.g., PDB: 5GLI).[18]
-
Using molecular modeling software (e.g., MOE, Schrödinger Suite, UCSF Chimera), prepare the protein by adding hydrogen atoms, assigning protonation states for titratable residues (e.g., His, Asp, Glu), and assigning partial charges using a force field like AMBER or CHARMM.
-
Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction.
-
Minimize the energy of the receptor structure to relieve any steric clashes.
-
-
Ligand Structure Preparation :
-
Generate the 3D structure of this compound from its 2D representation (e.g., SMILES string).
-
Assign appropriate atom types and partial charges.
-
Perform a conformational search and energy minimization to obtain a low-energy starting conformation for the ligand.
-
-
Docking Simulation :
-
Define the binding pocket (grid box) on the ET-A receptor. This is typically centered on the region where the endogenous ligand (ET-1) binds or where known antagonists have been shown to interact.
-
Utilize a docking program such as AutoDock, Glide, or GOLD.[8] These programs employ search algorithms (e.g., genetic algorithm, Monte Carlo) to explore various conformations and orientations of the ligand within the binding site.[19]
-
The program then uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose, ranking them to identify the most favorable binding modes.
-
-
Analysis of Results :
-
Analyze the top-ranked docking poses. The primary criteria for a successful prediction include a low binding energy score and a conformation that is sterically and chemically plausible.
-
Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the binding pocket. A study using a homology model of ET-A based on the ET-B structure has been performed to analyze such interactions.[18]
-
Experimental Validation: Binding Assays
Computational predictions from molecular docking must be validated through experimental binding assays to quantitatively determine the affinity of the antagonist for the receptor.[20] Competition binding assays are a standard method for this purpose.[21]
Competition Radioligand Binding Assay Protocol
-
Materials :
-
Cell membranes prepared from a cell line stably expressing the human ET-A or ET-B receptor (e.g., CHO cells).[3]
-
A radiolabeled ligand with high affinity for the receptor (e.g., [¹²⁵I]-ET-1).
-
Unlabeled Ambrisentan (the competitor).
-
Assay buffer and a filtration apparatus.
-
-
Procedure :
-
In a multi-well plate, incubate a fixed concentration of the cell membranes and the radioligand with varying concentrations of unlabeled Ambrisentan. The radioligand concentration should ideally be at or below its dissociation constant (Kd) value.[22]
-
Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled ligand).
-
Allow the reaction to reach equilibrium at a specific temperature (e.g., 25°C or 37°C).
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.
-
Quantify the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the Ambrisentan concentration. This will generate a sigmoidal dose-response curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value, which is the concentration of Ambrisentan required to inhibit 50% of the specific binding of the radioligand.
-
Convert the IC₅₀ value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]
-
Quantitative Data: Binding Affinity
The selectivity of an antagonist for ET-A versus ET-B is a key pharmacological parameter. Ambrisentan is known to be highly selective for the ET-A receptor.[3][6] However, the reported affinity and selectivity can vary significantly depending on the experimental system used.[3]
| Receptor | Ligand | Binding Affinity (Ki or IC₅₀) | Selectivity (ET-B Ki / ET-A Ki) | Experimental System | Reference |
| Human ET-A | Ambrisentan | Ki: ~1 nM | ~200-fold | Recombinant human receptors in CHO cells | [3] |
| Human ET-B | Ambrisentan | Ki: ~195 nM | Recombinant human receptors in CHO cells | [3] | |
| Human ET-A | Ambrisentan | Ki: ~0.011 nM | >400-fold | Human ventricular myocyte-derived receptors | [3] |
| Human ET-B | Ambrisentan | Ki: >4.4 nM | Human ventricular myocyte-derived receptors | [3] | |
| Canine ET-A | Ambrisentan | Ki: 0.63 nM | ~77-fold | Canine cells | [3] |
| Canine ET-B | Ambrisentan | Ki: 48.7 nM | Canine cells | [3] | |
| Human ET-A | Bosentan | IC₅₀: 4.7 nM | ~20-fold | Recombinant human receptors | [6][23] |
| Human ET-B | Bosentan | IC₅₀: 95 nM | Recombinant human receptors | [6] | |
| Human ET-A | Macitentan | IC₅₀: 0.5 nM | ~50-fold | Recombinant human receptors | [6] |
| Human ET-B | Macitentan | IC₅₀: 26 nM | Recombinant human receptors | [6] |
Note: The table includes data for Bosentan and Macitentan for comparison of selectivity profiles among different endothelin receptor antagonists.
Conclusion
Molecular docking serves as a powerful predictive tool for elucidating the binding mechanism of this compound with the endothelin receptor, guiding further structure-activity relationship studies. The computational models, when combined with quantitative in-vitro binding assays, confirm that Ambrisentan is a potent and highly selective antagonist of the ET-A receptor. This selectivity is believed to be clinically significant, as it blocks the detrimental vasoconstrictive and proliferative effects of ET-A activation while preserving the potentially beneficial functions of the ET-B receptor, such as vasodilation and ET-1 clearance.[6] The methodologies and data presented in this guide provide a framework for researchers engaged in the discovery and development of novel therapeutics targeting the endothelin system.
References
- 1. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. squarepharma.com.bd [squarepharma.com.bd]
- 5. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ambrisentan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ambrisentan, (A+-)- | C22H22N2O4 | CID 197712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ambrisentan [drugfuture.com]
- 12. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. diva-portal.org [diva-portal.org]
- 18. researchgate.net [researchgate.net]
- 19. kuey.net [kuey.net]
- 20. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Journey of a Selective Endothelin Receptor Antagonist: A Technical Guide to the Discovery and Development of Ambrisentan
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the discovery and development of Ambrisentan, a potent and selective endothelin receptor antagonist (ERA) approved for the treatment of pulmonary arterial hypertension (PAH). We will delve into the core scientific principles, experimental methodologies, and clinical evaluation that underpinned its journey from a laboratory compound to a therapeutic agent. This document provides a comprehensive overview of its mechanism of action, preclinical pharmacology, clinical trial data, and the chemical synthesis process, offering valuable insights for professionals in the field of drug discovery and development.
Introduction: The Endothelin System and the Rationale for ET-A Receptor Antagonism
The endothelin (ET) system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent 21-amino acid vasoconstrictor peptide produced primarily by endothelial cells, exerts its effects through two G protein-coupled receptor subtypes: ET-A and ET-B[1][2].
-
ET-A Receptors: Predominantly located on vascular smooth muscle cells, their activation by ET-1 mediates potent and sustained vasoconstriction and cell proliferation[1][2].
-
ET-B Receptors: Found on both endothelial and smooth muscle cells. Endothelial ET-B receptor activation leads to the release of vasodilators such as nitric oxide and prostacyclin, and also plays a role in clearing circulating ET-1. Conversely, ET-B receptors on smooth muscle cells can also contribute to vasoconstriction[1][2].
In pathological conditions such as PAH, the ET system is significantly upregulated, leading to increased vasoconstriction, vascular remodeling, and inflammation. The rationale for developing an ET-A selective antagonist like Ambrisentan was to specifically block the detrimental vasoconstrictive and proliferative effects of ET-1 mediated by the ET-A receptor, while preserving the potentially beneficial vasodilatory and clearance functions of the endothelial ET-B receptor[3].
Discovery and Preclinical Development
Ambrisentan, a propanoic acid-based compound, was identified through the screening of chemical libraries for molecules with high affinity and selectivity for the ET-A receptor. Its discovery marked a significant step towards a more targeted approach in ERA therapy.
In Vitro Pharmacology: Binding Affinity and Functional Antagonism
A series of in vitro studies were conducted to characterize the pharmacological profile of Ambrisentan.
The affinity of Ambrisentan for ET-A and ET-B receptors was determined using radioligand binding assays.
Experimental Protocol: Endothelin Receptor Radioligand Binding Assay
A typical protocol for determining the binding affinity of a compound like Ambrisentan is as follows:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing human ET-A or ET-B receptors (e.g., Chinese Hamster Ovary cells) or from tissues known to express the receptors (e.g., rat cardiac membrane fragments)[4]. Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.
-
Radioligand: [125I]-ET-1 is commonly used as the radioligand due to its high affinity for both receptor subtypes[4][5].
-
Binding Reaction: A fixed concentration of the radioligand (e.g., 25-50 pM) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (Ambrisentan). The reaction is typically carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4) at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium[4].
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following table summarizes the binding affinity and selectivity of Ambrisentan for ET-A and ET-B receptors from various studies.
| Receptor Source | Ambrisentan Ki (nM) for ETA | Ambrisentan Ki (nM) for ETB | Selectivity (ETB Ki / ETA Ki) |
| Human cloned receptors | ~0.011 | ~4.4 | >4000-fold |
| Recombinant human receptors | ~1.0 | ~65 | ~65-fold |
Data compiled from multiple preclinical studies. The variability in reported values can be attributed to differences in experimental conditions and assay systems.
The ability of Ambrisentan to inhibit the physiological effects of ET-1, such as vasoconstriction, was assessed in functional assays.
Experimental Protocol: In Vitro Functional Antagonism of Endothelin-1-Induced Vasoconstriction
This protocol outlines a common method for evaluating the functional antagonism of an ERA:
-
Tissue Preparation: Rings of isolated arteries (e.g., rat aorta, porcine coronary artery, or human internal mammary artery) are carefully dissected and mounted in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Isometric Tension Recording: The arterial rings are connected to isometric force transducers to record changes in tension. The rings are gradually stretched to their optimal resting tension and allowed to equilibrate.
-
Cumulative Concentration-Response Curves: A cumulative concentration-response curve to ET-1 is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.
-
Antagonist Incubation: After washing out the ET-1, the tissues are incubated with a fixed concentration of Ambrisentan for a predetermined period (e.g., 30-60 minutes).
-
Shift in Concentration-Response Curve: A second cumulative concentration-response curve to ET-1 is then generated in the presence of Ambrisentan.
-
Data Analysis: The antagonistic potency of Ambrisentan is determined by quantifying the rightward shift of the ET-1 concentration-response curve. The data can be analyzed using a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.
Studies have consistently demonstrated that Ambrisentan potently and competitively antagonizes ET-1-induced vasoconstriction in various isolated blood vessel preparations.
Preclinical Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Ambrisentan were evaluated in several animal species.
| Parameter | Rat | Dog | Human |
| Bioavailability | ~85%[6] | ~72%[6] | Not determined |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[6] | 0.5 - 2 hours[6] | ~2 hours |
| Plasma Protein Binding | ~97.2%[7] | ~96.4%[7] | ~98.8%[7][8] |
| Elimination Half-life (t1/2) | ~5.7 hours[6] | ~7.9 hours[6] | ~9 hours |
| Primary Route of Elimination | Biliary/Fecal | Biliary/Fecal | Biliary/Fecal |
Data compiled from preclinical and clinical pharmacokinetic studies.
Clinical Development: The ARIES Program
The efficacy and safety of Ambrisentan in patients with PAH were primarily established in the Ambrisentan in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy Studies (ARIES-1 and ARIES-2).
ARIES-1 and ARIES-2 Clinical Trials
Experimental Protocol: ARIES-1 and ARIES-2 Trial Design
-
Study Design: Two concurrent, randomized, double-blind, placebo-controlled, multicenter, Phase 3 trials[9][10][11].
-
Patient Population: Patients with idiopathic or heritable PAH, or PAH associated with connective tissue disease, anorexigen use, or HIV infection (WHO Group 1)[9][12]. Patients were predominantly in WHO Functional Class II or III.
-
Inclusion Criteria:
-
Mean pulmonary artery pressure ≥25 mmHg at rest.
-
Pulmonary capillary wedge pressure ≤15 mmHg.
-
Pulmonary vascular resistance >3 Wood units.
-
6-minute walk distance (6MWD) between 150 and 450 meters[9].
-
-
Exclusion Criteria:
-
Clinically significant left-sided heart disease.
-
Severe obstructive or restrictive lung disease.
-
Recent use of other PAH-specific therapies (e.g., other ERAs, phosphodiesterase-5 inhibitors, prostanoids)[9].
-
-
Randomization and Treatment:
-
Primary Endpoint: Change from baseline in 6MWD at week 12[9][12].
-
Secondary Endpoints: Time to clinical worsening of PAH, change in WHO functional class, Borg Dyspnea Index, and health-related quality of life (SF-36)[9][12].
Clinical Efficacy
The ARIES trials demonstrated that Ambrisentan significantly improved exercise capacity in patients with PAH.
| Trial | Treatment Group | Placebo-Corrected Mean Change in 6MWD from Baseline at Week 12 (meters) | p-value |
| ARIES-1 | Ambrisentan 5 mg | +31[10] | 0.008[10] |
| Ambrisentan 10 mg | +51[10] | <0.001[10] | |
| ARIES-2 | Ambrisentan 2.5 mg | +32[10] | 0.022[10] |
| Ambrisentan 5 mg | +59[10] | <0.001[10] |
Ambrisentan also showed favorable effects on secondary endpoints, including a significant delay in the time to clinical worsening in ARIES-2 and improvements in WHO functional class in ARIES-1[9][11]. Long-term extension studies (ARIES-E) demonstrated sustained efficacy for up to two years.
Safety and Tolerability
Ambrisentan was generally well-tolerated in the ARIES trials. The most common adverse events were peripheral edema, nasal congestion, sinusitis, and flushing. A key finding was the low incidence of elevated liver aminotransferases, a concern with earlier ERAs.
Chemical Synthesis of Ambrisentan
The synthesis of the active S-enantiomer of Ambrisentan typically starts from benzophenone. The following is a representative synthetic route.
Experimental Protocol: Synthesis of (+)-Ambrisentan
-
Darzens Condensation: Benzophenone is reacted with methyl chloroacetate in the presence of a base like sodium methoxide in an anhydrous solvent such as tetrahydrofuran (THF) to form the epoxide, methyl 3,3-diphenyloxirane-2-carboxylate[6][13].
-
Epoxide Ring Opening: The epoxide is then treated with methanol in the presence of an acid catalyst to yield methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate[14].
-
Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid, 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, using a base such as sodium hydroxide followed by acidification[14].
-
Chiral Resolution: The racemic acid is resolved to isolate the desired (S)-enantiomer. This is often achieved by forming diastereomeric salts with a chiral amine, such as (S)-(-)-1-(p-nitrophenyl)ethylamine, followed by fractional crystallization[6][14].
-
Nucleophilic Substitution: The (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is then condensed with 2-chloro-4,6-dimethylpyrimidine or a similar activated pyrimidine derivative in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF) to yield Ambrisentan[6][15].
Visualizations
Signaling Pathways
Caption: Endothelin-1 signaling pathway in vascular cells.
Experimental Workflows
Caption: Ambrisentan drug development workflow.
Caption: Chemical synthesis pathway of Ambrisentan.
Logical Relationships
Caption: Mechanism of action of Ambrisentan.
Conclusion
The development of Ambrisentan represents a successful example of targeted drug discovery. By selectively antagonizing the ET-A receptor, Ambrisentan offers an effective and well-tolerated treatment option for patients with PAH, improving their exercise capacity and delaying disease progression. The comprehensive preclinical and clinical data, coupled with a well-defined mechanism of action, solidify its place in the therapeutic arsenal against this debilitating disease. This guide has provided a technical overview of the key stages in its development, offering a valuable resource for scientists and researchers in the pharmaceutical field.
References
- 1. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of [125I]endothelin-1 binding sites in rat cardiac membrane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 6. aidic.it [aidic.it]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. Ambrisentan in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Ambrisentan for the treatment of pulmonary arterial hypertension: results of the ambrisentan in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN103012280A - Method for preparing ambrisentan - Google Patents [patents.google.com]
- 15. WO2011114338A1 - A process for the preparation of highly pure ambrisentan - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of (+/-)-Ambrisentan in Pulmonary Arterial Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro pharmacology of (+/-)-Ambrisentan, a selective endothelin receptor type A (ETA) antagonist, in the context of pulmonary arterial hypertension (PAH). Detailed protocols for key experiments are included to facilitate the study of Ambrisentan's effects on relevant cell types implicated in PAH pathogenesis.
Introduction to this compound and its Role in PAH
Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure and vascular remodeling. A key contributor to PAH pathology is the upregulation of the endothelin-1 (ET-1) system. ET-1, a potent vasoconstrictor and mitogen, exerts its effects through two receptor subtypes: ETA and ETB. Activation of ETA receptors on pulmonary artery smooth muscle cells (PASMCs) mediates vasoconstriction and proliferation, contributing to the vascular remodeling seen in PAH.[1][2]
This compound is a selective ETA receptor antagonist.[3] By selectively blocking the ETA receptor, Ambrisentan inhibits the detrimental effects of ET-1, leading to vasodilation and a reduction in the proliferation of PASMCs.[2][3] This targeted action forms the basis of its therapeutic use in PAH.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro studies.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | Value | Cell/Tissue Source | Reference |
| Ki (ETA Receptor) | ~0.011 nM | Human ventricular myocyte-derived ETA receptors | [3] |
| Selectivity (ETA vs. ETB) | >4000:1 | Human ventricular myocyte-derived ETA and ETB receptors | [3] |
Table 2: Functional Antagonism in Human Pulmonary Arteries
| Parameter | Value | Tissue Source | Reference |
| pKB | 7.38 ± 0.13 | Human isolated pulmonary artery |
Table 3: In Vitro Potency in Human Pulmonary Artery Smooth Muscle Cells (PASMCs)
| Parameter | Value | Assay | Reference |
| Kb | 1.1 nM | ET-1-induced IP1 accumulation | [4] |
| Kb | 0.12 nM | ET-1-induced calcium release | [5] |
Signaling Pathway
The following diagram illustrates the signaling pathway of Endothelin-1 in pulmonary arterial hypertension and the mechanism of action of Ambrisentan.
Caption: ET-1 signaling pathway in PASMCs and Ambrisentan's inhibitory action.
Experimental Protocols
Protocol 1: Assessment of Ambrisentan's Effect on Endothelial Cell Viability and Apoptosis in a Hypoxia-Induced PAH Model
This protocol is adapted from studies on human pulmonary artery endothelial cells (hPAECs).[6]
1. Cell Culture and Hypoxia Induction:
-
Culture primary human pulmonary artery endothelial cells (hPAECs) in a suitable endothelial cell growth medium.
-
For hypoxia experiments, place the cells in a hypoxic chamber with 4% O2, 4% CO2, and 92% N2 for 24 hours at 37°C.[6] Normoxic control cells should be maintained in a standard incubator (21% O2, 5% CO2).
2. Ambrisentan Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the hPAECs with the desired concentration of Ambrisentan. A concentration of 0.02 nM has been used in published studies.[6][7] Include a vehicle control (medium with the same concentration of DMSO without Ambrisentan).
-
Incubate the cells with Ambrisentan for the desired duration (e.g., 24-48 hours) under either normoxic or hypoxic conditions.
3. Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., SDS-HCl).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
4. Apoptosis Assay (Western Blot for Cleaved Caspase-3):
-
Lyse the treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.
Caption: Experimental workflow for hPAEC viability and apoptosis assays.
Protocol 2: Assessment of Ambrisentan's Anti-proliferative Effect on Pulmonary Artery Smooth Muscle Cells (PASMCs)
This protocol is a composite of standard methods for assessing PASMC proliferation.
1. Cell Culture and Proliferation Induction:
-
Culture primary human pulmonary artery smooth muscle cells (PASMCs) in a suitable smooth muscle cell growth medium.
-
To induce proliferation, serum-starve the cells for 24 hours (e.g., in medium with 0.1-0.5% FBS) to synchronize them in a quiescent state.
-
Stimulate the cells with a mitogen such as Endothelin-1 (ET-1) at a concentration known to induce proliferation (e.g., 10-100 nM). Platelet-derived growth factor (PDGF) can also be used.
2. Ambrisentan Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate the serum-starved PASMCs with various concentrations of Ambrisentan for 1-2 hours before adding the mitogen. A dose-response curve is recommended to determine the IC50 value.
-
Include a vehicle control (medium with DMSO) and a positive control (mitogen alone).
3. Proliferation Assay (BrdU Incorporation Assay):
-
After the treatment period (e.g., 24-48 hours), add BrdU (5-bromo-2'-deoxyuridine) to the cell culture medium and incubate for a further 2-4 hours to allow for its incorporation into the DNA of proliferating cells.
-
Fix the cells and permeabilize them according to the manufacturer's protocol for the BrdU assay kit.
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP).
-
Add the substrate and measure the absorbance using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.
Alternative Proliferation Assay (Cell Counting):
-
After the treatment period, detach the cells using trypsin.
-
Resuspend the cells in culture medium and count the number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.
Caption: Experimental workflow for PASMC proliferation assays.
Conclusion
These application notes provide a framework for investigating the in vitro effects of this compound in models of pulmonary arterial hypertension. The provided protocols for endothelial and smooth muscle cell assays, along with the summarized quantitative data and signaling pathway diagram, offer a valuable resource for researchers in this field. Adherence to these detailed methods will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of Ambrisentan's therapeutic mechanisms and the development of novel treatments for PAH.
References
- 1. researchgate.net [researchgate.net]
- 2. Pulmonary artery smooth muscle cell hyperproliferation and metabolic shift triggered by pulmonary overcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDGF mediates pulmonary arterial smooth muscle cell proliferation and migration by regulating NFATc2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pulmonary artery smooth muscle cell proliferation and migration in fetal lambs acclimatized to high-altitude long-term hypoxia: role of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of (+/-)-Ambrisentan in Animal Models of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+/-)-Ambrisentan in established preclinical animal models of Pulmonary Arterial Hypertension (PAH). The included protocols and data summaries are intended to guide researchers in the design and execution of in vivo studies to evaluate the efficacy and mechanism of action of endothelin receptor antagonists.
Introduction
Pulmonary Arterial Hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and eventual heart failure. The endothelin (ET) system, particularly the potent vasoconstrictor and mitogen Endothelin-1 (ET-1), plays a crucial role in the pathophysiology of PAH.[1][2][3] Ambrisentan is a selective endothelin receptor type A (ETA) antagonist that has been approved for the treatment of PAH.[1][2] By blocking the ETA receptor on vascular smooth muscle cells, Ambrisentan inhibits vasoconstriction and cellular proliferation.[1][4]
This document details the application of Ambrisentan in three distinct and widely utilized animal models of PAH: the monocrotaline-induced rat model, the hyperoxia-induced neonatal rat model, and the genetically defined Egln1Tie2Cre mouse model.
Signaling Pathway of Ambrisentan in PAH
The primary mechanism of action of Ambrisentan is the selective blockade of the ETA receptor, thereby antagonizing the downstream effects of ET-1. In PAH, elevated levels of ET-1 contribute to pulmonary vasoconstriction and vascular remodeling. Ambrisentan's intervention in this pathway leads to vasodilation and has anti-proliferative effects on pulmonary artery smooth muscle cells.
Monocrotaline (MCT)-Induced PAH in Rats
The monocrotaline model is a widely used and well-characterized model of PAH. A single subcutaneous injection of MCT, a pyrrolizidine alkaloid, causes endothelial damage in the pulmonary vasculature, leading to progressive pulmonary hypertension, vascular remodeling, and right ventricular hypertrophy over a period of several weeks.[1][2][3]
Quantitative Data Summary
The following table summarizes the effects of Ambrisentan in the MCT-induced PAH rat model.
| Parameter | Control | MCT-Induced PAH | MCT + Ambrisentan | Reference(s) |
| Right Ventricular Systolic Pressure (RVSP; mmHg) | ~25 | ~45-60 | ~30-40 | [2] |
| Right Ventricle/(Left Ventricle + Septum) Ratio | ~0.25 | ~0.40-0.60 | ~0.30-0.45 | [1][2] |
| Medial Wall Thickness of Pulmonary Arterioles (%) | ~10-15 | ~25-35 | ~15-25 | [1][2] |
| Body Weight | Normal Gain | Reduced Gain/Loss | Improved Gain | [2] |
Values are approximate and can vary based on the specific study protocol, rat strain, and time point of measurement.
Experimental Protocol
This protocol outlines the induction of PAH using monocrotaline and subsequent treatment with Ambrisentan.
Materials:
-
Male Sprague-Dawley rats (6-8 weeks old)
-
Monocrotaline (MCT)
-
This compound
-
Vehicle for Ambrisentan (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline
-
Syringes and needles for injection and oral gavage
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
PAH Induction (Day 0):
-
Prepare a solution of MCT in sterile saline.
-
Administer a single subcutaneous injection of MCT (60 mg/kg) to the rats assigned to the PAH and treatment groups. Control animals receive a saline injection.[2]
-
-
Ambrisentan Administration (Day 1 onwards):
-
Prepare a suspension of Ambrisentan in the chosen vehicle.
-
Administer Ambrisentan orally via gavage daily. A common dose used in animal studies is 10-15 mg/kg/day, although lower doses (e.g., 0.2 mg/kg/day) have also shown efficacy.[1]
-
The control and PAH groups should receive the vehicle alone.
-
-
Monitoring: Monitor the animals daily for clinical signs of distress and record body weight regularly.
-
Endpoint Analysis (e.g., Week 4):
-
Hemodynamic Assessment: Anesthetize the rats and measure right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Tissue Collection: Euthanize the animals and collect the heart and lungs.
-
Right Ventricular Hypertrophy: Dissect the right ventricle (RV) from the left ventricle and septum (LV+S) and weigh them separately to calculate the RV/(LV+S) ratio.
-
Histopathology: Fix the lung tissue in formalin, embed in paraffin, and stain sections (e.g., with Hematoxylin and Eosin) to assess pulmonary artery medial wall thickness.
-
Protein Expression Analysis: Lung tissue can be processed for Western blot analysis to measure the expression of key proteins in the endothelin pathway such as ET-1, ETA receptor, and endothelial nitric oxide synthase (eNOS).[1][2]
-
Hyperoxia-Induced PAH in Neonatal Rats
This model is particularly relevant for studying persistent pulmonary hypertension of the newborn (PPHN). Continuous exposure of neonatal rat pups to high concentrations of oxygen induces lung injury and pathological features similar to bronchopulmonary dysplasia, including the development of PAH and right ventricular hypertrophy.[4][5]
Quantitative Data Summary
The following table summarizes the effects of Ambrisentan in the hyperoxia-induced neonatal rat PAH model.
| Parameter | Normoxia Control | Hyperoxia-Induced PAH | Hyperoxia + Ambrisentan | Reference(s) |
| Survival Rate (%) | ~100 | ~40-60 | ~80-90 | [4][6] |
| Right Ventricle/(Left Ventricle + Septum) Ratio | ~0.20 | ~0.30-0.35 | ~0.25 | [5] |
| Arterial Medial Wall Thickness | Normal | Increased | Reduced | [4] |
| Body Weight | Normal Growth | Reduced Growth | Slightly Reduced vs. Hyperoxia | [6] |
Values are approximate and can vary based on the specific study protocol and duration of hyperoxia exposure.
Experimental Protocol
This protocol describes the induction of PAH in neonatal rats through hyperoxia and the administration of Ambrisentan.
Materials:
-
Pregnant Sprague-Dawley rats (to obtain neonatal pups)
-
Hyperoxia chamber (capable of maintaining >95% oxygen)
-
This compound
-
Vehicle for Ambrisentan
-
Pipettes or syringes for oral administration to pups
Procedure:
-
Animal Preparation:
-
Within 12 hours of birth, pool litters and randomly distribute pups to dams that will be housed in either a normoxic (room air) or hyperoxic environment.
-
-
Hyperoxia Exposure (Day 1 onwards):
-
Ambrisentan Administration (Concurrent with Hyperoxia):
-
Monitoring: Monitor the pups daily for survival and general health.
-
Endpoint Analysis (e.g., Day 10):
-
Survival Rate: Calculate the percentage of surviving pups in each group.
-
Tissue Collection: Euthanize the pups and collect the heart and lungs.
-
Right Ventricular Hypertrophy: Measure the RV/(LV+S) ratio as described for the MCT model.
-
Histopathology: Process lung tissue for histological analysis of alveolar and vascular development, as well as arterial medial wall thickness.
-
Egln1Tie2Cre Mouse Model of Severe PAH
This is a genetic mouse model that spontaneously develops severe, progressive PAH. The conditional deletion of the Egln1 gene (encoding for prolyl hydroxylase 2) in endothelial cells leads to the stabilization of hypoxia-inducible factors (HIFs) and the subsequent development of a PAH phenotype that closely mimics the human disease, including occlusive vascular remodeling.[7]
Quantitative Data Summary
The following table summarizes the effects of Ambrisentan in the Egln1Tie2Cre mouse model.
| Parameter | Wild-Type Control | Egln1Tie2Cre (Vehicle) | Egln1Tie2Cre + Ambrisentan | Reference(s) |
| Right Ventricular Systolic Pressure (RVSP; mmHg) | ~25 | ~60-80 | ~50-60 | [7] |
| Right Ventricle/(Left Ventricle + Septum) Ratio | ~0.25 | ~0.40 | No Significant Effect | [7] |
| Survival Rate (at 10 weeks of treatment) | 100% | ~50% | ~80% (trend of improvement) | [7] |
| Pulmonary Vascular Remodeling | Normal | Severe, Occlusive | Minimal Effect | [7] |
This model exhibits a more severe phenotype, and the response to Ambrisentan monotherapy may be less pronounced in terms of reversing established remodeling.
Experimental Protocol
This protocol outlines the therapeutic evaluation of Ambrisentan in the Egln1Tie2Cre mouse model.
Materials:
-
Egln1flox/flox;Tie2-Cre mice and wild-type littermates
-
This compound
-
Vehicle for Ambrisentan
-
Equipment for hemodynamic measurements and echocardiography in mice
Procedure:
-
Animal Model:
-
Breed and genotype mice to obtain Egln1Tie2Cre and control animals.
-
-
Treatment Initiation:
-
At an age when severe PAH is established (e.g., 5 weeks), begin daily oral administration of Ambrisentan (10 mg/kg) or vehicle.[7]
-
-
Long-term Treatment and Monitoring:
-
Continue treatment for a defined period (e.g., 10 weeks).
-
Monitor survival throughout the study.
-
-
Endpoint Analysis:
-
Hemodynamic Assessment: At the end of the treatment period, measure RVSP via right heart catheterization.
-
Echocardiography: Perform echocardiography to assess right ventricular function.
-
Tissue Collection and Analysis: Collect heart and lungs for the assessment of right ventricular hypertrophy and the extent of pulmonary vascular remodeling through histological staining.[7]
-
References
- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Egln1Tie2Cre Mice Exhibit Similar Therapeutic Responses to Sildenafil, Ambrisentan, and Treprostinil as Pulmonary Arterial Hypertension (PAH) Patients, Supporting Egln1Tie2Cre Mice as a Useful PAH Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ambrisentan reduces pulmonary arterial hypertension but does not stimulate alveolar and vascular development in neonatal rats with hyperoxic lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ambrisentan reduces pulmonary arterial hypertension but does not stimulate alveolar and vascular development in neonatal rats with hyperoxic lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Evaluating the Efficacy of (+/-)-Ambrisentan
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+/-)-Ambrisentan is an orally active and potent selective endothelin type-A (ETA) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2][3] PAH is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death.[4] A key contributor to PAH pathogenesis is the overexpression and overactivity of the endothelin-1 (ET-1) system.[2][5] ET-1, a potent vasoconstrictor and smooth muscle cell mitogen, exerts its effects by binding to two receptor subtypes: ETA and ETB.[1][6] The activation of ETA receptors on pulmonary artery smooth muscle cells (PASMCs) mediates vasoconstriction and cellular proliferation, two key processes in the vascular remodeling seen in PAH.[6][7] Ambrisentan selectively blocks the ETA receptor, thereby inhibiting these detrimental effects.[7][8] In vitro studies have demonstrated that Ambrisentan exhibits a high binding affinity for the ETA receptor with a selectivity of over 4000:1 compared to the ETB receptor.[2]
This document provides detailed protocols for a suite of cell-based assays designed to quantify the efficacy of this compound by assessing its ability to antagonize ET-1 signaling at the cellular level. These assays are critical for preclinical drug evaluation, mechanism of action studies, and quality control.
Endothelin-1 Signaling Pathway and Ambrisentan's Mechanism of Action
ET-1 binding to the G-protein coupled ETA receptor on PASMCs initiates a signaling cascade through Gαq/11. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to smooth muscle contraction (vasoconstriction) and gene transcription that promotes cell proliferation and hypertrophy. Ambrisentan acts as a competitive antagonist, binding to the ETA receptor and preventing ET-1 from initiating this cascade.
Caption: Endothelin-1 signaling pathway and the inhibitory action of Ambrisentan.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) and selectivity of this compound for the ETA receptor compared to the ETB receptor.
Methodology: This assay measures the ability of unlabeled Ambrisentan to compete with a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) for binding to ETA receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells stably expressing human ETA receptors, or primary PASMCs).
References
- 1. Ambrisentan - Wikipedia [en.wikipedia.org]
- 2. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel Approaches to Pulmonary Arterial Hypertension Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 7. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
Application Note: Quantification of (+/-)-Ambrisentan in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of (+/-)-Ambrisentan in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Ambrisentan is an endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension. The described method is sensitive, specific, and robust, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The protocol encompasses sample preparation, chromatographic separation, and mass spectrometric detection, along with summarized performance characteristics.
Introduction
Ambrisentan is a potent and selective endothelin type-A receptor antagonist. Accurate and reliable quantification of ambrisentan in biological matrices like plasma is crucial for assessing its pharmacokinetic profile, ensuring patient safety, and optimizing therapeutic regimens. LC-MS/MS offers high sensitivity and selectivity, making it the preferred analytical technique for this purpose. This document outlines a validated method that can be readily implemented in a laboratory setting.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Ambrisentan from plasma.
Materials:
-
Human plasma
-
Ambrisentan reference standard
-
Internal Standard (IS) (e.g., Midazolam, Armodafinil, or a stable isotope-labeled Ambrisentan)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples to room temperature.
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 200 µL of acetonitrile to the plasma sample to precipitate proteins.[1]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
For some methods, the supernatant may be diluted with water before injection.[1]
-
Inject an appropriate volume (e.g., 2-10 µL) of the final extract into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 100 mm, 5 µm; Beta Basic-8, 50 x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase A | 5 mmol/L ammonium acetate in 10% acetonitrile/water[2] or 0.1% formic acid in water |
| Mobile Phase B | 40% methanol - 60% acetonitrile[2] or Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.5 mL/min[2] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 2-10 µL |
| Elution | Isocratic or Gradient |
Note: The mobile phase composition and gradient program should be optimized to achieve good chromatographic separation of Ambrisentan and the internal standard from endogenous plasma components.
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[2][3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ambrisentan (Positive): m/z 379.09 → 303.12[3], m/z 379 → 347[4]Ambrisentan (Negative): m/z 377.1 → 301.2[2]Internal Standard (Midazolam): m/z 326.15 → 291.14[3]Internal Standard (Armodafinil): m/z 274 → 167[4] |
| Ion Source Temperature | Optimized for the specific instrument |
| Gas Flow Rates | Optimized for the specific instrument |
| Collision Energy | Optimized for each MRM transition |
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of Ambrisentan in plasma, as reported in various studies.
Table 1: Linearity and Sensitivity
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) | Reference |
| 2 - 2000 | 2 | >0.99 | [2] |
| 10.0 - 2000.2 | 10.0 | >0.995 | [3] |
| 1 - 2000 | 1 | Not Specified | [4] |
| 5 - 1000 | 5 | >0.986 | [5] |
Table 2: Precision and Accuracy
| Parameter | Value | Reference |
| Intra-day Precision | < 2.72% | [2] |
| Inter-day Precision | < 8.98% | [2] |
| Within-run Precision | < 11% | [3] |
| Between-run Precision | < 14% | [3] |
| Accuracy | 100 ± 8% | [4] |
Table 3: Recovery and Matrix Effect
| Parameter | Value Range | Reference |
| Extraction Recovery | 74.6% - 80.5% | [2] |
| Matrix Effect (IS normalized) | 92.3% - 98.3% | [2] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of Ambrisentan in plasma.
Caption: Logical relationship of the analytical method development and application.
Conclusion
The LC-MS/MS method described in this application note is a reliable and robust approach for the quantification of this compound in plasma. The simple sample preparation procedure, coupled with the high selectivity and sensitivity of tandem mass spectrometry, allows for accurate measurements suitable for a variety of research and clinical applications. The provided protocols and performance data serve as a comprehensive guide for laboratories aiming to establish this analytical method.
References
- 1. Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]
- 3. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-ESI-MS/MS method for quantification of ambrisentan in plasma and application to rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
Application Notes and Protocols for Studying Cancer Cell Migration and Invasion with (+/-)-Ambrisentan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (+/-)-Ambrisentan, a selective endothelin receptor type A (ETAR) antagonist, as a tool to investigate cancer cell migration and invasion. The provided protocols and data are intended to facilitate the design and execution of experiments to explore the anti-metastatic potential of this compound.
Introduction
This compound is an FDA-approved drug for pulmonary arterial hypertension.[1][2] Emerging research has demonstrated its potent inhibitory effects on the migration and invasion of various cancer cell types in vitro and in vivo.[3][4] Ambrisentan exerts its anti-cancer effects by selectively blocking the endothelin A receptor (ETAR), a G-protein coupled receptor that is often overexpressed in tumor cells and plays a crucial role in promoting cell motility, invasion, and metastasis.[2][5] By antagonizing ETAR, Ambrisentan disrupts downstream signaling cascades that are essential for the cytoskeletal rearrangements and extracellular matrix degradation required for cancer cell dissemination.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cancer cell migration and invasion.
Table 1: In Vitro Inhibition of Cancer Cell Migration and Invasion by this compound
| Cell Line | Cancer Type | Assay Type | Ambrisentan Concentration (µM) | Inhibition of Migration/Invasion | Statistical Significance | Reference |
| MDA-MB-231 | Breast Adenocarcinoma | Migration Assay | 10 | Significant Inhibition | p < 0.001 | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | Migration Assay | 50 | Significant Inhibition | p < 0.0001 | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | Invasion Assay | 10 | Significant Inhibition | p < 0.001 | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | Invasion Assay | 50 | Significant Inhibition | p < 0.0001 | [6] |
| COLO-357 | Pancreatic Adenocarcinoma | Migration Assay | Not specified | Reduced Migration | p ≤ 0.05 | [7] |
| OvCar3 | Ovarian Carcinoma | Migration Assay | Not specified | Blocked Migration | Not specified | [8] |
| HL-60 | Promyelocytic Leukemia | Migration Assay | Not specified | Blocked Migration | Not specified | [8] |
Table 2: In Vivo Efficacy of this compound in a Metastatic Breast Cancer Model
| Animal Model | Treatment | Outcome | Result | Reference |
| Murine metastatic breast cancer | Ambrisentan | Lung and Liver Metastasis | Reduced metastasis | [4] |
| Murine metastatic breast cancer | Ambrisentan | Animal Survival | Significantly enhanced | [4][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Oris™ Cell Migration Assay
This protocol is adapted for assessing the effect of Ambrisentan on the migration of adherent cancer cell lines such as COLO-357, OvCar3, and MDA-MB-231.[7][9][10]
Materials:
-
Oris™ Cell Migration Assay kit (96-well plate with silicone stoppers)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell staining solution (e.g., Crystal Violet or a fluorescent dye like Calcein AM)
-
Inverted microscope with imaging capabilities or a microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 100 µL of cell suspension (optimized cell number for monolayer formation) into each well of the Oris™ plate containing the stoppers.
-
Incubate at 37°C and 5% CO₂ for 4-18 hours to allow for cell attachment.
-
-
Treatment:
-
Gently remove the stoppers from the wells to create a cell-free detection zone.
-
Wash the wells once with PBS to remove any non-adherent cells.
-
Add 100 µL of serum-free medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
-
Migration:
-
Incubate the plate at 37°C and 5% CO₂ for a predetermined time (e.g., 24-48 hours), allowing cells to migrate into the detection zone. The optimal time should be determined empirically for each cell line.
-
-
Quantification:
-
Crystal Violet Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the cells with 100% methanol for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 10-20 minutes.
-
Wash the wells with water to remove excess stain and allow to air dry.
-
Capture images of the detection zone using an inverted microscope.
-
Quantify the migrated area using image analysis software (e.g., ImageJ).
-
-
Fluorescent Staining (e.g., Calcein AM):
-
Incubate cells with Calcein AM solution according to the manufacturer's instructions.
-
Measure fluorescence intensity using a microplate reader with bottom-reading capabilities. The Oris™ Detection Mask can be used to ensure only the detection zone is read.
-
-
Protocol 2: Matrigel Invasion Assay
This protocol is designed to assess the effect of Ambrisentan on the invasive potential of cancer cells, such as MDA-MB-231, through a basement membrane matrix.[11][12][13]
Materials:
-
24-well Transwell® inserts (8 µm pore size)
-
Matrigel® Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (with 10% FBS as a chemoattractant)
-
This compound
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Inverted microscope
Procedure:
-
Coating of Inserts:
-
Thaw Matrigel® on ice overnight.
-
Dilute Matrigel® with cold, serum-free medium to the desired concentration (e.g., 200-300 µg/mL).
-
Add 100 µL of the diluted Matrigel® solution to the upper chamber of each Transwell® insert.
-
Incubate at 37°C for at least 2-4 hours to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Culture cells to 70-80% confluency and serum-starve for 24 hours.
-
Trypsinize and resuspend cells in serum-free medium at a density of 1 x 10⁵ cells/mL.
-
Add 500 µL of the cell suspension containing this compound or vehicle control to the upper chamber of the coated inserts.
-
Add 750 µL of complete medium with 10% FBS to the lower chamber as a chemoattractant.
-
-
Invasion:
-
Incubate the plate at 37°C and 5% CO₂ for 24-48 hours.
-
-
Staining and Quantification:
-
Carefully remove the non-invaded cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the invaded cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water.
-
Count the number of stained cells in several random fields of view using an inverted microscope at 20x magnification.
-
Calculate the average number of invaded cells per field.
-
Signaling Pathways and Experimental Workflows
ETAR Signaling Pathway in Cancer Cell Migration and Invasion
Ambrisentan's mechanism of action involves the blockade of the Endothelin A Receptor (ETAR), which disrupts downstream signaling pathways crucial for cell motility.
Caption: ETAR signaling pathway and the inhibitory action of Ambrisentan.
Experimental Workflow: In Vitro Migration and Invasion Assays
The following diagram illustrates the general workflow for conducting cell migration and invasion assays with this compound.
Caption: Workflow for in vitro migration and invasion assays.
References
- 1. researchgate.net [researchgate.net]
- 2. debuglies.com [debuglies.com]
- 3. Ambrisentan, an endothelin receptor type A-selective antagonist, inhibits cancer cell migration, invasion, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Ambrisentan, an endothelin receptor type A-selective antagonist, inhibits cancer cell migration, invasion, and metastasis | Semantic Scholar [semanticscholar.org]
- 5. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ambrisentan, an endothelin receptor type A-selective antagonist, inhibits cancer cell migration, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. amsbio.com [amsbio.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. corning.com [corning.com]
Application Notes and Protocols: The Use of (+/-)-Ambrisentan in Human Pulmonary Artery Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of (+/-)-Ambrisentan, a selective endothelin-1 type A (ETA) receptor antagonist, on human pulmonary artery endothelial cells (HPAECs). The information compiled herein is intended to guide researchers in designing and conducting experiments to investigate the cellular and molecular mechanisms of Ambrisentan in the context of pulmonary arterial hypertension (PAH) and related vascular pathologies.
Introduction
Ambrisentan is a therapeutic agent widely used in the treatment of PAH.[1][2] Its primary mechanism of action is the selective blockade of the endothelin type A (ETA) receptor, thereby inhibiting the vasoconstrictive and proliferative effects of endothelin-1 (ET-1) on pulmonary artery smooth muscle cells.[1][2] However, the effects of Ambrisentan on the endothelial cells that line the pulmonary arteries are also of significant interest, as endothelial dysfunction is a key feature of PAH.[3] This document summarizes key findings on the impact of Ambrisentan on HPAECs, provides detailed experimental protocols, and visualizes the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of Ambrisentan on HPAECs as reported in the literature.
Table 1: Effect of Ambrisentan on HPAEC Viability
| Condition | Ambrisentan Concentration | Observation | Reference |
| Normoxia (Nx) | < 0.02 nM | Cytotoxic effect with a two-step dose-response curve | [4] |
| Normoxia (Nx) | Starting from 20 nM | Significant reduction in cell viability | [4] |
| Hypoxia (Hx) | 0.02 nM or 0.2 nM | No additional cytotoxic effect compared to hypoxia alone | [4] |
Table 2: Effect of Ambrisentan on Apoptosis and Autophagy in HPAECs (24h treatment)
| Condition | Marker | Ambrisentan (0.02 nM) | Observation | Reference |
| High Glucose (HG) - Normoxia | Cleaved Caspase-3 | Present | Blunts apoptosis | [4][5] |
| High Mannitol (HM) - Normoxia | Cleaved Caspase-3 | Present | Blunts apoptosis | [4][5] |
| High Mannitol (HM) - Hypoxia | Cleaved Caspase-3 | Present | Blunts apoptosis | [4][5] |
| High Glucose (HG) - Normoxia & Hypoxia | LC3-II (Autophagy marker) | Present | Reverts the effect of HG on autophagy | [4][5] |
Table 3: Effect of Ambrisentan on microRNA Expression in HPAECs (24h treatment)
| Condition | microRNA | Ambrisentan (0.02 nM) | Observation | Reference |
| High Glucose (HG) - Normoxia | miR-124-3p | Present | Upregulates expression | [4][6] |
| High Mannitol (HM) - Normoxia | miR-124-3p | Present | Upregulates expression | [4][6] |
| High Mannitol (HM) - Hypoxia | miR-124-3p | Present | Upregulates expression | [4][6] |
| High Mannitol (HM) - Normoxia | miR-191-3p | Present | Upregulates expression | [4][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Ambrisentan and a typical experimental workflow for studying its effects on HPAECs.
Caption: Endothelin-1 signaling pathway and the mechanism of action of Ambrisentan.
Caption: General experimental workflow for studying Ambrisentan's effects on HPAECs.
Experimental Protocols
Protocol 1: Cell Culture and Treatment of HPAECs
-
Cell Culture:
-
Culture Human Pulmonary Artery Endothelial Cells (HPAECs) in a suitable endothelial cell growth medium supplemented with the necessary growth factors.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
-
Treatment:
-
Seed HPAECs into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction).
-
Allow cells to adhere and reach a desired confluency (typically 70-80%).
-
Prepare fresh solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in cell culture medium. A common working concentration is 0.02 nM.[4]
-
For studies involving hypoxia, transfer the plates to a hypoxic incubator (e.g., 1% O2, 5% CO2, 94% N2) for the desired duration.
-
For co-treatment studies, add other stimuli such as high glucose (30.5 mM) or high mannitol (25 mM) to the culture medium along with Ambrisentan.[4][5]
-
Incubate the cells for the specified time period (e.g., 24 hours).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Plate Seeding:
-
Seed HPAECs in a 96-well plate at a density of 2 x 10^4 cells per 100 µL per well.[4]
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of Ambrisentan and/or other compounds as described in Protocol 1 for the desired time (e.g., 48 hours).[4]
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[4]
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Protocol 3: Western Blot for Apoptosis and Autophagy Markers
-
Protein Extraction:
-
After treatment (as per Protocol 1), wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3 for apoptosis, LC3-II for autophagy) overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Protocol 4: Real-Time PCR (RT-qPCR) for microRNA Expression
-
RNA Extraction:
-
After treatment (as per Protocol 1), lyse the cells and extract total RNA, including small RNAs, using a suitable kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a microRNA-specific reverse transcription kit.
-
-
RT-qPCR:
-
Perform real-time PCR using a microRNA-specific primer and probe sets (e.g., for miR-124-3p and miR-191-3p) and a suitable qPCR master mix.[4]
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the expression of the target microRNAs to a suitable endogenous control (e.g., a small nuclear RNA).
-
Calculate the relative expression levels using the ΔΔCt method.
-
References
- 1. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambrisentan Retains Its Pro‐Autophagic Activity on Human Pulmonary Artery Endothelial Cells Exposed to Hypoxia in an In Vitro Model Mimicking Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ambrisentan Retains Its Pro-Autophagic Activity on Human Pulmonary Artery Endothelial Cells Exposed to Hypoxia in an In Vitro Model Mimicking Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Monocrotaline-Induced Pulmonary Hypertension and the Therapeutic Role of Ambrisentan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the monocrotaline (MCT)-induced pulmonary hypertension (PH) model, a widely utilized preclinical tool for studying the pathophysiology of pulmonary arterial hypertension (PAH) and for evaluating novel therapeutic agents. Furthermore, detailed protocols for the administration and assessment of Ambrisentan, a selective endothelin receptor antagonist, within this model are presented.
Introduction to the Monocrotaline-Induced Pulmonary Hypertension Model
The monocrotaline-induced model is a well-established and reproducible method for inducing pulmonary hypertension in rodents, particularly rats.[1][2] Monocrotaline, a pyrrolizidine alkaloid derived from the plant Crotalaria spectabilis, is metabolized in the liver to a toxic metabolite, monocrotaline pyrrole (MCTP).[2][3] This active metabolite primarily injures the pulmonary artery endothelial cells, initiating a cascade of events that closely mimics the pathology of human PAH.[2][4][5]
The initial endothelial damage leads to inflammation, endothelial dysfunction, and subsequent pulmonary vascular remodeling.[5][6][7] This remodeling is characterized by the proliferation of pulmonary artery smooth muscle cells, resulting in thickening of the medial layer of the pulmonary arteries and narrowing of the vessel lumen.[2][8] These pathological changes lead to a progressive increase in pulmonary vascular resistance, elevated pulmonary artery pressure, and a consequent increase in the afterload on the right ventricle of the heart.[1][7] Over time, this pressure overload causes right ventricular hypertrophy and eventually leads to right heart failure, a major cause of mortality in PAH.[1][7]
Mechanism of Action of Ambrisentan
Ambrisentan is a potent and highly selective antagonist of the endothelin A (ETA) receptor.[9][10] In the pathophysiology of PAH, the endothelin-1 (ET-1) system is significantly upregulated.[11] ET-1, the most potent endogenous vasoconstrictor known, exerts its pathological effects primarily through the ETA receptor, leading to sustained vasoconstriction and proliferation of pulmonary artery smooth muscle cells.[11][12]
By selectively blocking the ETA receptor, Ambrisentan directly counteracts the detrimental effects of elevated ET-1 levels.[9][10] This targeted blockade leads to vasodilation of the pulmonary arteries, a reduction in pulmonary vascular resistance, and a decrease in pulmonary artery pressure.[10][12] Furthermore, Ambrisentan has been shown to have antiproliferative effects, helping to attenuate the vascular remodeling that is a hallmark of the disease.[10][13] An important aspect of Ambrisentan's mechanism is its selectivity for the ETA receptor while sparing the endothelin B (ETB) receptor, which is involved in the clearance of ET-1 and the production of vasodilators like nitric oxide.[10]
Experimental Protocols
Induction of Pulmonary Hypertension with Monocrotaline
This protocol describes the standard procedure for inducing pulmonary hypertension in rats using a single injection of monocrotaline.
Materials:
-
Monocrotaline (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
1 M HCl and 1 M NaOH for pH adjustment
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Syringes and needles (25-27 gauge)
Procedure:
-
Preparation of Monocrotaline Solution: Dissolve monocrotaline in 1 M HCl and then neutralize the solution to a pH of 7.4 with 1 M NaOH. The final concentration should be prepared to deliver the desired dose in a small volume (e.g., 1 mL/kg). A common dose used to induce robust vascular remodeling is 60 mg/kg.[3][14]
-
Animal Handling: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Monocrotaline Administration: Administer a single subcutaneous injection of the prepared monocrotaline solution (60 mg/kg) to each rat.[14][15] Control animals should receive a subcutaneous injection of an equivalent volume of sterile saline.
-
Post-Injection Monitoring: Monitor the animals daily for signs of distress, including weight loss, lethargy, and respiratory difficulty. Pulmonary hypertension typically develops over a period of 3 to 4 weeks.[1]
Administration of Ambrisentan
This protocol outlines the oral administration of Ambrisentan to rats in the monocrotaline-induced PH model. Treatment can be initiated either prophylactically (at the time of or shortly after MCT injection) or therapeutically (once PH is established).
Materials:
-
Ambrisentan (Letairis® or generic equivalent)
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Ambrisentan Suspension: Crush Ambrisentan tablets and suspend the powder in the chosen vehicle to the desired concentration. A range of doses has been used in animal studies, from 0.2 mg/kg/day to 20 mg/kg/day.[14][16] A common therapeutic dose is in the range of 5-10 mg/kg/day.[14]
-
Animal Groups: Divide the animals into at least three groups:
-
Control (Saline injection, vehicle gavage)
-
MCT-PH (MCT injection, vehicle gavage)
-
MCT + Ambrisentan (MCT injection, Ambrisentan gavage)
-
-
Ambrisentan Administration: Administer Ambrisentan or vehicle by oral gavage once daily. For a therapeutic approach, begin administration 14 days after the MCT injection and continue for a specified period (e.g., 14 or 28 days).[3]
-
Monitoring: Continue daily monitoring of the animals' health and body weight.
Assessment of Pulmonary Hypertension and Therapeutic Efficacy
At the end of the treatment period, a comprehensive assessment is required to evaluate the severity of PH and the efficacy of Ambrisentan.
3.3.1. Hemodynamic Measurements:
-
Anesthetize the rat (e.g., with isoflurane or a combination of ketamine/xylazine).
-
Perform a right heart catheterization to directly measure the right ventricular systolic pressure (RVSP), a key indicator of pulmonary artery pressure.
3.3.2. Right Ventricular Hypertrophy Assessment:
-
After hemodynamic measurements, euthanize the animal.
-
Excise the heart and dissect the right ventricle (RV) free from the left ventricle and septum (LV+S).
-
Weigh the RV and the LV+S separately.
-
Calculate the Fulton index (RV / (LV+S) weight ratio) as a measure of right ventricular hypertrophy.[3]
3.3.3. Histopathological Analysis:
-
Perfuse and fix the lungs with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin and prepare sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) or other specific stains (e.g., Verhoeff-Van Gieson for elastic fibers) to assess pulmonary artery medial wall thickness and vascular remodeling.
Data Presentation
The following tables summarize typical quantitative data obtained from studies using the monocrotaline-induced PH model and the effects of Ambrisentan treatment.
Table 1: Hemodynamic and Right Ventricular Hypertrophy Parameters
| Group | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Fulton Index (RV / (LV+S)) |
| Control | 25 ± 3 | 0.25 ± 0.03 |
| MCT-PH | 65 ± 8 | 0.55 ± 0.05 |
| MCT + Ambrisentan (5 mg/kg/day) | 40 ± 6 | 0.38 ± 0.04 |
Values are presented as mean ± standard deviation and are representative of typical findings.
Table 2: Pulmonary Artery Medial Wall Thickness
| Group | Medial Wall Thickness (% of vessel diameter) |
| Control | 10 ± 2 |
| MCT-PH | 28 ± 4 |
| MCT + Ambrisentan (5 mg/kg/day) | 15 ± 3 |
Values are presented as mean ± standard deviation and are representative of typical findings.
Visualizations
References
- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. [Pathological changes of monocrotaline-induced pulmonary hypertension in miniature pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 11. Endothelin Receptor Antagonists in Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 12. phassociation.org [phassociation.org]
- 13. mdpi.com [mdpi.com]
- 14. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Investigating the Therapeutic Effects of Ambrisentan in the Egln1Tie2Cre Mouse Model of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Arterial Hypertension (PAH) is a severe and progressive disease marked by increased pulmonary vascular resistance and obliterative vascular remodeling, which ultimately leads to right-sided heart failure and premature death.[1] The development of robust animal models that accurately replicate human PAH is crucial for understanding its pathophysiology and for the preclinical evaluation of novel therapeutics. The Egln1Tie2Cre mouse model, which involves the deletion of the Egln1 gene (encoding PHD2) in endothelial cells, is a valuable tool as it spontaneously develops severe PAH with features closely mirroring the human disease, including progressive occlusive pulmonary vascular remodeling.[1][2][3]
Ambrisentan is a selective endothelin receptor antagonist (ERA) that specifically targets the endothelin type A (ETA) receptor.[4][5] Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, is often elevated in PAH patients and contributes significantly to the disease's progression.[5][6] By blocking the ETA receptor, Ambrisentan induces vasodilation and exhibits anti-proliferative effects, making it an effective treatment for PAH.[6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing the Egln1Tie2Cre mouse model to study the therapeutic effects of Ambrisentan.
Background
The Egln1Tie2Cre Mouse Model
The Egln1Tie2Cre mouse model is generated through a Tie2Cre-mediated deletion of Egln1, the gene encoding Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase 2 (PHD2).[1][3] PHD2 is a key oxygen sensor that, under normoxic conditions, hydroxylates HIF-α subunits, marking them for proteasomal degradation.[8][9] In endothelial cells of Egln1Tie2Cre mice, the absence of PHD2 leads to the constitutive stabilization and activation of HIFs, particularly HIF-2α.[10] This mimics a state of perpetual hypoxia signaling, resulting in a severe PAH phenotype characterized by:
-
Progressive and obliterative pulmonary vascular remodeling.[1][11]
-
Increased right ventricular systolic pressure (RVSP).[2]
-
Right-sided heart failure, leading to significant mortality.[1]
This model's ability to spontaneously develop severe PAH makes it an ideal platform for preclinical drug testing.[1][2]
Ambrisentan: Mechanism of Action
Endothelin-1 (ET-1) exerts its pathological effects in PAH, including vasoconstriction and cell proliferation, by binding to two receptor subtypes: ETA and ETB.[12][13] Ambrisentan is a highly selective antagonist of the ETA receptor.[5][7] By selectively blocking this receptor, Ambrisentan inhibits the detrimental effects of ET-1 while preserving the potential benefits of ETB receptor activation, which include vasodilation and ET-1 clearance.[5] This targeted action results in reduced pulmonary vascular resistance, lower pulmonary blood pressure, and an alleviation of the workload on the right ventricle.[5][6]
Signaling Pathway and Drug Intervention
The diagram below illustrates the core signaling pathway in the Egln1Tie2Cre mouse model and the specific point of intervention for Ambrisentan.
Caption: Egln1/PHD2 deletion stabilizes HIF-α, promoting the ET-1 pathway. Ambrisentan blocks the ETA receptor.
Experimental Workflow for Preclinical Evaluation
A typical workflow for assessing the efficacy of Ambrisentan in the Egln1Tie2Cre mouse model is outlined below. The process involves treating animals at an early stage of disease development and conducting endpoint analyses after a defined treatment period.
References
- 1. Egln1Tie2Cre Mice Exhibit Similar Therapeutic Responses to Sildenafil, Ambrisentan, and Treprostinil as Pulmonary Arterial Hypertension (PAH) Patients, Supporting Egln1Tie2Cre Mice as a Useful PAH Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Animal Model for Pulmonary Hypertension: Lung Endothelial-Specific Deletion of Egln1 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambrisentan - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Mouse model for noninvasive imaging of HIF prolyl hydroxylase activity: Assessment of an oral agent that stimulates erythropoietin production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The EGLN-HIF O2 Sensing System: Multiple Inputs and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of Endothelial Hypoxia Inducible Factor-Prolyl Hydroxylase 2 Induces Cardiac Hypertrophy and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Animal Model for Pulmonary Hypertension: Lung Endothelial-Specific Deletion of Egln1 in Mice - Journal of Respiratory Biology and Translational Medicine - Full-Text HTML - SCIEPublish [sciepublish.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving (+/-)-Ambrisentan for In Vitro Research: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the dissolution of (+/-)-Ambrisentan, a selective endothelin type A (ETA) receptor antagonist, for use in a variety of in vitro studies. Proper preparation of Ambrisentan solutions is critical for obtaining accurate and reproducible experimental results in research settings, including cell culture-based assays. This guide outlines the necessary materials, step-by-step procedures for creating stock and working solutions, and important considerations for storage and stability. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Ambrisentan is a potent and selective antagonist of the endothelin type A (ETA) receptor.[1][2][3] Endothelin-1 (ET-1), a powerful vasoconstrictor, plays a role in pulmonary arterial hypertension (PAH) by binding to ETA and endothelin type B (ETB) receptors on smooth muscle cells, leading to vasoconstriction and proliferation.[1][2] Ambrisentan selectively blocks the ETA receptor, thereby inhibiting these pathological processes.[1][2] Due to its low aqueous solubility, careful consideration must be given to the choice of solvent and dissolution technique to ensure its effective use in in vitro experimental systems.[4][5] This protocol provides a reliable method for preparing Ambrisentan for such applications.
Solubility and Storage
Proper storage and handling of both powdered Ambrisentan and its solutions are crucial to maintain its stability and activity. The following table summarizes the solubility of Ambrisentan in common laboratory solvents and recommended storage conditions.
| Solvent | Solubility | Storage of Powder | Storage of Stock Solution |
| DMSO | Up to 100 mg/mL (264.26 mM)[6] | -20°C for 3 years, 4°C for 2 years[6] | -80°C for up to 2 years, -20°C for up to 1 year[6] |
| Ethanol | Up to 7.14 mg/mL (18.87 mM)[6] | ||
| RPMI Media | Used for preparing working solutions from stock[7] |
Note: The use of a new, unopened container of DMSO is highly recommended as it is hygroscopic, and water absorption can significantly decrease the solubility of Ambrisentan.[6] Aiding dissolution with sonication may be necessary.[6]
Experimental Protocol: Preparation of Ambrisentan Solutions
This protocol details the steps for preparing a high-concentration stock solution of Ambrisentan in DMSO and its subsequent dilution to a working concentration for use in cell culture experiments.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous/for molecular biology
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Ultrasonic water bath
-
Appropriate cell culture medium (e.g., RPMI, DMEM)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of cell cultures.
-
Weighing Ambrisentan: Carefully weigh the desired amount of Ambrisentan powder. For a 10 mM stock solution, you will need 3.784 mg of Ambrisentan per 1 mL of DMSO (Molecular Weight of Ambrisentan: 378.42 g/mol ).
-
Dissolution: Add the weighed Ambrisentan powder to a sterile microcentrifuge tube. Add the appropriate volume of fresh, high-quality DMSO to achieve a final concentration of 10 mM.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the Ambrisentan does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[6] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[6] Store the aliquots at -20°C or -80°C.[6]
Preparation of Working Solutions
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM Ambrisentan stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using your cell culture medium. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium).
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause protein denaturation in media containing serum.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps for preparing Ambrisentan solutions for in vitro use.
Caption: Workflow for Ambrisentan solution preparation.
Ambrisentan Signaling Pathway
This diagram depicts the mechanism of action of Ambrisentan in antagonizing the endothelin-1 signaling pathway.
References
- 1. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. nbinno.com [nbinno.com]
- 4. Enhancement of solubility and bioavailability of ambrisentan by solid dispersion using Daucus carota as a drug carrier: formulation, characterization, in vitro, and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ambrisentan, an endothelin receptor type A-selective antagonist, inhibits cancer cell migration, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+/-)-Ambrisentan Administration in Neonatal Rat Models of Lung Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed overview of the use of (+/-)-Ambrisentan, a selective endothelin receptor type A (ETA) antagonist, in preclinical neonatal rat models of lung injury. The information is compiled from studies investigating the therapeutic potential of Ambrisentan in mitigating hyperoxia-induced lung damage, a common model for bronchopulmonary dysplasia (BPD) and pulmonary arterial hypertension (PAH) in newborns.
Therapeutic Rationale
Neonatal chronic lung disease (CLD), often initiated by hyperoxia required for respiratory support in premature infants, is characterized by arrested alveolar and vascular development, inflammation, and pulmonary arterial hypertension (PAH).[1][2][3] Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, is a key player in the pathophysiology of PAH.[3][4][5][6] Ambrisentan selectively blocks the endothelin type A (ETA) receptor, thereby inhibiting the detrimental effects of ET-1, such as vasoconstriction and smooth muscle cell proliferation.[4][5][6][7] This targeted action offers a promising therapeutic strategy to alleviate PAH and associated right ventricular hypertrophy (RVH) in the context of neonatal lung injury.[1][2]
Key Findings from Preclinical Studies
Studies in neonatal rat models of hyperoxia-induced lung injury have demonstrated that Ambrisentan administration:
-
Improves Survival: Significantly increases the survival rate of neonatal rats exposed to hyperoxia.[1][8]
-
Reduces Pulmonary Arterial Hypertension and Right Ventricular Hypertrophy: Attenuates or even reverses RVH, a direct consequence of PAH.[1][2]
-
Mitigates Lung Injury: Decreases lung fibrin and collagen III deposition, as well as arterial medial wall thickness.[1][2]
-
Acts Independently of the Nitric Oxide Synthase (NOS) Pathway: The beneficial effects of Ambrisentan on survival and lung injury markers were not affected by the inhibition of NOS.[1][2]
-
Does Not Affect Alveolarization or Inflammation: Ambrisentan treatment did not show an improvement in arrested alveolar and vascular development or reduce the influx of inflammatory cells (macrophages and neutrophils).[1][2]
Data Presentation
Table 1: Effects of Early Concomitant Ambrisentan Treatment in Hyperoxia-Exposed Neonatal Rats
| Parameter | Control (Room Air) | Hyperoxia + Vehicle | Hyperoxia + Ambrisentan (20 mg/kg/day) | Reference |
| Survival Rate (at day 10) | ~100% | 40% | 90% | [1][8] |
| Body Weight (at day 10) | 18.7 ± 0.9 g | 15.4 ± 0.7 g | 12.2 ± 0.4 g | [8] |
| Fibrin Deposition (ng/mg tissue) | <15 | 65.2 ± 7.9 | 21.7 ± 3.6 | [1] |
| Right Ventricular Hypertrophy (RVH) | Normal | Increased | Attenuated/Reversed | [1] |
| Arterial Medial Wall Thickness | Normal | Increased | Reduced | [1][2] |
Table 2: Effects of Late Ambrisentan Treatment in a Hyperoxia-Injury and Recovery Model
| Parameter | Hyperoxia (9 days) + Recovery (9 days) with Vehicle | Hyperoxia (9 days) + Recovery (9 days) with Ambrisentan (20 mg/kg/day from day 6) | Reference |
| Pulmonary Arterial Hypertension (PAH) | Persistently Elevated | Diminished | [1][2] |
| Right Ventricular Hypertrophy (RVH) | Present | Diminished | [1][2] |
| Right Ventricular Peak Pressure | Elevated | Diminished | [1][2] |
| Alveolarization | Arrested | Not Affected | [1][2] |
| Vascularization | Reduced | Not Affected | [1][2] |
Experimental Protocols
Neonatal Rat Model of Hyperoxia-Induced Lung Injury
This model is established to mimic the lung injury observed in premature infants requiring oxygen therapy.
-
Animals: Timed-pregnant Wistar or Sprague-Dawley rats. Pups are typically used from postnatal day 2 (P2).[9]
-
Hyperoxia Exposure: Neonatal rat pups are placed in a chamber with a controlled oxygen concentration, typically 80-100% oxygen.[1][9] The exposure duration varies depending on the experimental design (e.g., 7 to 10 days).[1][9]
-
Control Group: A control group of neonatal rats is kept in room air (21% oxygen).[9]
-
Animal Care: Dams are often rotated between the hyperoxia and room air environments to avoid oxygen toxicity and ensure proper care for all pups.
Ambrisentan Administration Protocols
Two primary treatment protocols have been described:
a) Early Concomitant Treatment Protocol
This protocol assesses the prophylactic effects of Ambrisentan.
-
Objective: To determine if Ambrisentan can prevent or attenuate the development of hyperoxia-induced lung injury.
-
Procedure:
-
Neonatal rat pups are exposed to hyperoxia starting from birth or shortly after.
-
Daily subcutaneous injections of Ambrisentan (e.g., 20 mg/kg/day, often administered as two 10 mg/kg doses) or vehicle (0.9% saline) are initiated concurrently with the start of hyperoxia exposure.[1][10]
-
Treatment continues for the duration of the hyperoxia exposure (e.g., 10 days).[1][8]
-
At the end of the treatment period, various endpoints are assessed, including survival, lung and heart histology, and biochemical markers of injury.[1][2]
-
b) Late Treatment and Recovery Protocol
This protocol evaluates the therapeutic effects of Ambrisentan on established lung injury.
-
Objective: To investigate if Ambrisentan can reverse or promote the recovery from existing hyperoxia-induced lung injury and PAH.
-
Procedure:
-
Neonatal rat pups are exposed to hyperoxia for a set period to induce lung injury (e.g., 9 days).[1][2]
-
Daily subcutaneous injections of Ambrisentan (e.g., 20 mg/kg/day) or vehicle are initiated at a later time point during the hyperoxia exposure (e.g., on day 6).[1][2]
-
Following the hyperoxia period, the pups are returned to room air to allow for recovery.
-
Ambrisentan or vehicle administration continues throughout the recovery period (e.g., for another 9 days).[1]
-
Endpoints are assessed at the end of the recovery period.[1]
-
Outcome Measures and Assessments
A comprehensive evaluation of the effects of Ambrisentan involves multiple in vivo and ex vivo analyses:
-
Right Ventricular Hypertrophy (RVH): Assessed by measuring the ratio of the right ventricular free wall weight to the left ventricular free wall plus septum weight (RV/LV+S).[8]
-
Pulmonary Arterial Hypertension (PAH): Can be estimated through measurements of right ventricular peak pressure.[1]
-
Lung Histopathology:
-
Lung Injury Markers:
-
Inflammation: Quantified by counting inflammatory cells (e.g., macrophages, neutrophils) in bronchoalveolar lavage fluid (BALF) or lung tissue sections.[1]
Visualizations
Ambrisentan Signaling Pathway in Pulmonary Arterial Hypertension
Caption: Ambrisentan selectively blocks the ETA receptor on smooth muscle cells.
Experimental Workflow for Ambrisentan Administration in Neonatal Rat Lung Injury Model
References
- 1. Ambrisentan reduces pulmonary arterial hypertension but does not stimulate alveolar and vascular development in neonatal rats with hyperoxic lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambrisentan reduces pulmonary arterial hypertension but does not stimulate alveolar and vascular development in neonatal rats with hyperoxic lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 6. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ambrisentan: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. mdpi.com [mdpi.com]
- 10. Ambrisentan attenuates lung and heart injury in a rat model of bronchopulmonary dysplasia | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Combined Use of (+/-)-Ambrisentan and Phosphodiesterase-5 Inhibitors in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the combination of (+/-)-Ambrisentan, an endothelin receptor antagonist (ERA), and phosphodiesterase-5 (PDE5) inhibitors in preclinical research models of pulmonary arterial hypertension (PAH).
Introduction
Pulmonary arterial hypertension is a progressive disease characterized by elevated pulmonary artery pressure and vascular remodeling, leading to right ventricular failure and death. The pathogenesis of PAH involves multiple signaling pathways, including the endothelin (ET) and nitric oxide (NO) pathways.[1] Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth muscle mitogen, and its effects are mediated through the ETA and ETB receptors.[2] Ambrisentan is a selective ETA receptor antagonist that blocks the deleterious effects of ET-1.[3] The NO pathway plays a crucial role in vasodilation. PDE5 inhibitors, such as sildenafil and tadalafil, enhance NO signaling by preventing the breakdown of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates smooth muscle relaxation.[4]
The combination of an ERA and a PDE5 inhibitor targets two distinct and critical pathways involved in PAH, offering a potentially synergistic therapeutic effect.[4][5] This has been demonstrated in clinical trials, most notably the AMBITION study, which showed that upfront combination therapy with ambrisentan and tadalafil significantly reduced the risk of clinical failure compared to monotherapy in PAH patients.[3][6][7]
Signaling Pathways
The combination of Ambrisentan and a PDE5 inhibitor targets two key signaling pathways implicated in the pathophysiology of PAH.
Endothelin Pathway and its Inhibition by Ambrisentan
References
- 1. A Novel Animal Model for Pulmonary Hypertension: Lung Endothelial-Specific Deletion of Egln1 in Mice - Journal of Respiratory Biology and Translational Medicine - Full-Text HTML - SCIEPublish [sciepublish.com]
- 2. Invasive Hemodynamic Assessment for the Right Ventricular System and Hypoxia-Induced Pulmonary Arterial Hypertension in Mice [jove.com]
- 3. Right ventricular systolic pressure measurements in combination with harvest of lung and immune tissue samples in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMBITION Trial Design | Letairis® (ambrisentan) [letairis.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Initial combination therapy with ambrisentan + tadalafil on pulmonary arterial hypertension‒related hospitalization in the AMBITION trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(+/-)-Ambrisentan solubility in DMSO and aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of (+/-)-Ambrisentan in DMSO and various aqueous buffers. The following information is designed to address common challenges and provide clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound exhibits high solubility in dimethyl sulfoxide (DMSO). Reported values vary slightly between suppliers but are generally in the range of 30 to 100 mg/mL.[1][2] For practical purposes, preparing stock solutions at concentrations up to 75 mg/mL in fresh, anhydrous DMSO should be achievable.[2]
Q2: How does the pH of an aqueous buffer affect the solubility of this compound?
A2: The aqueous solubility of this compound is highly dependent on pH.[3][4][5][6] As a carboxylic acid with a pKa of approximately 4.0, its solubility is very low in acidic conditions (pH < 4) and increases significantly in neutral to basic conditions (pH > 6).[3][4][6] This is because the carboxyl group becomes deprotonated and forms a more soluble salt at higher pH.
Q3: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue, particularly for compounds with low aqueous solubility like this compound. This can occur for several reasons:
-
Low Aqueous Solubility: The final concentration in the aqueous buffer may exceed the thermodynamic solubility of Ambrisentan at that specific pH and temperature.
-
Insufficient pH: If the pH of the aqueous buffer is near or below the pKa of Ambrisentan (4.0), the compound will be in its less soluble free acid form.
-
High DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration of DMSO in the aqueous solution can sometimes lead to precipitation of the compound, a phenomenon known as "salting out." It is recommended to keep the final DMSO concentration low, typically below 1%.
Q4: Can I heat the solution to increase the solubility of this compound?
A4: Gentle heating can be employed to aid in the dissolution of this compound. However, it is crucial to be cautious as excessive heat may lead to degradation of the compound. The stability of Ambrisentan in solution under elevated temperatures should be considered. For preparing solutions for in vivo studies, some protocols suggest the use of co-solvents and warming to ensure complete dissolution.
Q5: What is the best way to prepare an aqueous solution of this compound for in vitro assays?
A5: For in vitro assays requiring an aqueous solution, it is recommended to first prepare a high-concentration stock solution in DMSO. This stock can then be serially diluted into the desired aqueous buffer. To avoid precipitation, ensure the final pH of the buffer is well above the pKa of 4.0 (e.g., pH 7.4). One reported method for preparing a working stock solution in water involves adjusting the pH to >12 to dissolve the compound and then neutralizing it back to a physiological pH of ~7.0.[7]
Quantitative Solubility Data
The following tables summarize the available quantitative data for the solubility of this compound in DMSO and various aqueous solutions.
Table 1: Solubility in Organic Solvents
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | 30 - 100 | High solubility.[1][2] Hygroscopic DMSO may reduce solubility; use fresh solvent.[1][2] |
| Ethanol | ~6 - 22 | Slightly soluble.[2] |
| Methanol | 25.67 | Soluble.[8] |
Table 2: Solubility in Aqueous Solutions
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) |
| Water | Neutral | 25 | 0.06 (Practically insoluble) |
| 0.1N HCl | ~1.2 | 25 | 14.72[8] |
| Phosphate Buffer | 6.8 | 25 | 19.13[8] |
| Phosphate Buffer | 7.4 | Not Specified | Solubility increases with pH.[3][4][5][6] |
| 0.1N NaOH | ~13 | 25 | >100 |
Experimental Protocols
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound powder to a known volume of the desired aqueous buffer in a clear glass vial. The excess solid should be visible.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). The solution should remain saturated with visible excess solid material.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the larger particles settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the undissolved solid from the solution by either centrifugation at a high speed (e.g., 10,000 rpm for 10 minutes) or by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Dilute the clear filtrate or supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry at its λmax (approximately 262 nm).[8]
-
Calculate the original solubility in mg/mL or µg/mL by accounting for the dilution factor.
-
Troubleshooting Guide
Below is a troubleshooting workflow for common issues encountered during this compound solubility experiments.
Caption: Troubleshooting workflow for this compound solubility issues.
This technical support guide is intended to assist researchers in their experimental work with this compound. For further assistance, please consult the relevant product datasheets and scientific literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Ambrisentan | 177036-94-1 | Benchchem [benchchem.com]
- 6. askgileadmedical.com [askgileadmedical.com]
- 7. Ambrisentan, an endothelin receptor type A-selective antagonist, inhibits cancer cell migration, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
Stability of (+/-)-Ambrisentan in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (+/-)-Ambrisentan in cell culture media. The following information is curated to assist in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of Ambrisentan for cell culture experiments?
A1: Ambrisentan is sparingly soluble in aqueous solutions at low pH.[1][2] It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[3] For example, a 5.4 mM stock solution can be prepared by dissolving Ambrisentan powder in DMSO.[3] Store stock solutions at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[4]
Q2: What is the recommended final concentration of the organic solvent (e.g., DMSO) in the cell culture medium?
A2: The final concentration of the organic solvent in your cell culture medium should be kept to a minimum, typically well below 0.1%, to avoid solvent-induced cytotoxicity.[3] It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent on the cells.
Q3: Is there published data on the stability of Ambrisentan in specific cell culture media like DMEM or RPMI-1640?
A3: Currently, there are no direct studies publicly available that specifically detail the stability of Ambrisentan in common cell culture media such as DMEM or RPMI-1640 over typical incubation periods (e.g., 24, 48, 72 hours). However, based on its chemical properties and forced degradation studies, some inferences and recommendations can be made.
Q4: Under what conditions is Ambrisentan known to be unstable?
A4: Forced degradation studies have shown that Ambrisentan is susceptible to degradation under acidic and oxidative stress conditions.[5][6][7][8] Significant degradation has been observed during acidic hydrolysis.[6][9][10] Therefore, it is important to maintain a stable, physiological pH in your cell culture medium.
Q5: How stable is Ambrisentan in solution in general?
A5: An extemporaneously compounded oral suspension of Ambrisentan (1 mg/mL) has been shown to be stable for up to 90 days at both room temperature and under refrigeration, retaining >90% of its initial concentration.[9][11][12] While this formulation is different from a solution in cell culture media, it suggests good inherent stability of the molecule under controlled conditions. In the solid state, Ambrisentan is very stable and not sensitive to light.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Variability in experimental results between batches. | Degradation of Ambrisentan in stock solution or working solutions. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] Prepare fresh working solutions in cell culture medium for each experiment. |
| Lower than expected drug efficacy. | 1. Precipitation of Ambrisentan in the cell culture medium due to its low aqueous solubility. 2. Degradation of Ambrisentan due to acidic conditions in the medium. | 1. Visually inspect the medium for any precipitates after adding the Ambrisentan stock solution. Ensure the final concentration does not exceed its solubility limit in the medium. 2. Ensure the cell culture medium is properly buffered and the pH is maintained within the physiological range (typically 7.2-7.4) during the experiment. Phenol red in the medium can serve as a visual indicator of pH changes. |
| Unexpected cellular toxicity. | 1. High concentration of the organic solvent (e.g., DMSO). 2. Formation of cytotoxic degradation products. | 1. Ensure the final solvent concentration is non-toxic to your specific cell line (typically <0.1%). Run a vehicle control. 2. As Ambrisentan can degrade under acidic conditions, ensure pH stability of the culture medium. If degradation is suspected, a stability study in your specific medium can be performed using HPLC or LC-MS/MS. |
Experimental Protocols
Protocol 1: Preparation of Ambrisentan Stock Solution
Objective: To prepare a concentrated stock solution of Ambrisentan for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the required amount of Ambrisentan powder.
-
Dissolve the powder in sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of Ambrisentan in Cell Culture Medium by HPLC
Objective: To determine the stability of Ambrisentan in a specific cell culture medium over a defined period.
Materials:
-
Ambrisentan stock solution (as prepared in Protocol 1)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Sterile tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)[5][11]
-
Mobile phase (e.g., a mixture of methanol, water, and acetonitrile)[5]
-
UV detector
Procedure:
-
Prepare a working solution of Ambrisentan in the cell culture medium at the highest concentration to be used in your experiments.
-
Dispense aliquots of this solution into sterile tubes for each time point (e.g., 0, 24, 48, 72 hours).
-
Place the tubes in a 37°C, 5% CO2 incubator to mimic experimental conditions.
-
At each time point, remove one tube and immediately store it at -80°C to halt any further degradation until analysis.
-
For analysis, thaw the samples and process them to remove proteins and other interfering components (e.g., protein precipitation with acetonitrile).
-
Analyze the samples by HPLC to quantify the remaining concentration of Ambrisentan.
-
Calculate the percentage of Ambrisentan remaining at each time point relative to the 0-hour time point.
Data Presentation:
Table 1: Stability of Ambrisentan in Cell Culture Medium X at 37°C
| Time (hours) | Concentration (µg/mL) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 24 | [Concentration at 24h] | [%] |
| 48 | [Concentration at 48h] | [%] |
| 72 | [Concentration at 72h] | [%] |
Visualizations
Caption: Workflow for assessing Ambrisentan stability in cell culture media.
Caption: Mechanism of action of Ambrisentan as an ETAR antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. ijirt.org [ijirt.org]
- 3. Ambrisentan Retains Its Pro‐Autophagic Activity on Human Pulmonary Artery Endothelial Cells Exposed to Hypoxia in an In Vitro Model Mimicking Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS characterization of forced degradation products of ambrisentan: development and validation of a stability-indicating RP-HPLC method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. LC-MS/MS characterization of forced degradation products of ambrisentan: development and validation of a stability-indicating RP-HPLC method | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting (+/-)-Ambrisentan precipitation in stock solutions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (+/-)-Ambrisentan.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high membrane permeability.[1] It is a carboxylic acid with a pKa of 4.0.[2][3] Its solubility is highly pH-dependent; it is practically insoluble in aqueous solutions at low pH, and its solubility increases at higher pH.[2][3] In its solid state, Ambrisentan is not hygroscopic and is not sensitive to light.[1][3]
Q2: Which solvents are recommended for preparing a primary stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of Ambrisentan.[4][5] Methanol and ethanol can also be used, although the solubility may be lower compared to DMSO.[4][6] Due to its low aqueous solubility, especially at neutral or acidic pH, water is not a suitable solvent for primary stock solutions.[1][7]
Q3: My this compound precipitated after I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS). Why did this happen?
A3: This is a common issue known as antisolvent precipitation.[8] DMSO is a strong organic solvent that can dissolve Ambrisentan at high concentrations. However, when this DMSO stock is diluted into an aqueous buffer like PBS, the overall solvent composition changes dramatically. Water acts as an antisolvent for the poorly soluble Ambrisentan, causing it to crash out of the solution.[8] This is especially pronounced because Ambrisentan is practically insoluble at the neutral pH of PBS (around 7.4), which is not sufficiently high to significantly improve its solubility.[2]
Q4: How can I prevent my this compound from precipitating during dilution into aqueous media?
A4: To prevent precipitation, consider the following strategies:
-
Stepwise Dilution: Perform serial dilutions rather than a single large dilution. This can help to avoid a sudden, drastic change in solvent polarity.[9]
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution to minimize its toxic effects on cells, preferably below 0.5%.[9]
-
Use of Co-solvents or Surfactants: In some cases, the use of co-solvents like PEG400 or surfactants like Tween 80 in the final aqueous medium can help maintain solubility.[9]
-
pH Adjustment: Since Ambrisentan's solubility increases at higher pH, ensuring your final buffer has a pH well above its pKa of 4.0 can help.[2] However, this must be compatible with your experimental system.
-
Sonication and Warming: Gentle warming and/or sonication can help redissolve small amounts of precipitate, but be cautious as this may not result in a stable solution long-term.[5]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: Once prepared in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9] These aliquots should be stored at -20°C or -80°C.[9] For powdered Ambrisentan, storage at -20°C is recommended for long-term stability.[9]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL[10]; 30 mg/mL[4] | Use of newly opened, non-hygroscopic DMSO is recommended.[5] |
| Ethanol | 7.14 mg/mL[5]; Slightly soluble[4] | May require sonication to fully dissolve.[5] |
| Methanol | Slightly soluble[4]; Used for analytical standards[6] | Often used in analytical method development.[6] |
| Aqueous Solutions (Low pH) | Practically insoluble[2][3] | Ambrisentan is a carboxylic acid with a pKa of 4.0.[2][3] |
| Aqueous Solutions (High pH) | Solubility increases[2][3] | Solubility is significantly higher at a pH of 7.5 or above.[10] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Formula Weight: 378.42 g/mol )
-
Anhydrous/low-water content Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Methodology:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out 3.78 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial containing the Ambrisentan powder. This will yield a final concentration of 10 mM.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied.[5] Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[9]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[9] A solution stored at -80°C is generally stable for up to 6 months, while at -20°C it may be stable for about one month.[9]
Visualizations
Caption: Troubleshooting workflow for Ambrisentan precipitation.
Caption: Factors contributing to Ambrisentan precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijirt.org [ijirt.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (+/-)-Ambrisentan for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+/-)-Ambrisentan in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Ambrisentan is a selective antagonist of the endothelin type A (ETA) receptor.[1][2] Endothelin-1 (ET-1), a potent vasoconstrictor, binds to two receptor subtypes, ETA and ETB.[1][3] The binding of ET-1 to ETA receptors on vascular smooth muscle cells mediates vasoconstriction and cellular proliferation.[1][2] Ambrisentan selectively blocks the ETA receptor, thereby inhibiting these effects and leading to vasodilation and antiproliferation.[1][2] It has a significantly higher affinity for the ETA receptor compared to the ETB receptor.[4]
Q2: What is a typical concentration range for using Ambrisentan in in vitro assays?
The optimal concentration of Ambrisentan is highly dependent on the cell type and the specific assay being performed. Published studies have used a wide range of concentrations:
-
Nanomolar Range: In studies with human pulmonary artery endothelial cells (hPAECs), concentrations as low as 0.02 nM have been used.[5][6] Cytotoxic effects were observed starting at 20 nM in these cells.[5] Dissociation constant (Ki) values for the ETA receptor are in the low nanomolar range (approximately 0.011 nM).[4]
-
Micromolar Range: For cancer cell lines such as pancreatic, ovarian, and breast cancer cells, a final concentration of 100 µM has been used in migration and invasion assays.[7]
It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of Ambrisentan?
Ambrisentan has low aqueous solubility.[8][9][10] Therefore, a common practice is to first dissolve it in an organic solvent to create a concentrated stock solution, which can then be further diluted in aqueous media.
-
DMSO: For some in vitro assays, Ambrisentan has been dissolved in 0.1% DMSO.[7]
-
RPMI: In other studies, 10 mM stock solutions were prepared by resuspending Ambrisentan in RPMI medium (pH 7.0) and stored at -20°C.[7]
-
Methanol/Ethanol: Solubility studies have also been conducted using methanol and ethanol.[11]
When preparing your stock solution, ensure the final concentration of the organic solvent in your cell culture medium is low enough to not affect the cells (typically ≤ 0.1%). Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of Ambrisentan.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response curve to determine the effective concentration range for your specific cell type and assay. Concentrations can range from nanomolar to micromolar depending on the context.[5][7] |
| Poor Solubility | Ensure Ambrisentan is fully dissolved in your stock solution. Consider using a different solvent for your stock (e.g., DMSO). You can also explore the use of solid dispersions to enhance solubility.[8] Always prepare fresh dilutions from your stock solution for each experiment. |
| Compound Inactivity | Verify the integrity and purity of your Ambrisentan compound. If possible, test its activity in a well-established positive control assay. |
| Cellular Resistance | The cell line you are using may not express the ETA receptor or may have other compensatory mechanisms that overcome the effect of ETA blockade. Verify ETA receptor expression in your cells using techniques like qPCR or Western blotting. |
Issue 2: I am observing cytotoxicity or off-target effects.
| Possible Cause | Troubleshooting Step |
| High Concentration | High concentrations of Ambrisentan can lead to cytotoxicity and off-target effects, such as inhibition of the ETB receptor or EGFR.[7] Reduce the concentration of Ambrisentan used in your assay. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the non-toxic concentration range.[5][7] |
| Solvent Toxicity | The organic solvent used to dissolve Ambrisentan (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is minimal (typically ≤ 0.1%) and include a vehicle control. |
| Contamination | Ensure your Ambrisentan stock solution and cell cultures are not contaminated. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: Inhibitory Potency of Ambrisentan in Calcium Flux Assays
| Cell Type | Receptor | IC50 (nM) | Kb (nM) | Reference |
| Transgenic cells | Wildtype ETA | - | - | [12] |
| Human PASMC | - | - | 0.12 | [13] |
PASMC: Pulmonary Artery Smooth Muscle Cells
Table 2: In Vitro Concentration Ranges for Ambrisentan in Various Assays
| Cell Type | Assay | Concentration Range | Reference |
| Human Pulmonary Artery Endothelial Cells (hPAECs) | Cytotoxicity (MTT) | 0.02 nM - 5000 nM | [5] |
| Cancer Cell Lines (COLO-357, OvCar3, MDA-MB-231, HL-60) | Migration/Invasion | 100 µM (final) | [7] |
| MDA-MB-231 | Cell Viability (CellTiter-Glo) | 100 µM | [7] |
Experimental Protocols
Protocol 1: Preparation of Ambrisentan Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Ambrisentan from your stock solution in complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of Ambrisentan. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
References
- 1. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambrisentan Retains Its Pro‐Autophagic Activity on Human Pulmonary Artery Endothelial Cells Exposed to Hypoxia in an In Vitro Model Mimicking Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ambrisentan Retains Its Pro-Autophagic Activity on Human Pulmonary Artery Endothelial Cells Exposed to Hypoxia in an In Vitro Model Mimicking Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ambrisentan, an endothelin receptor type A-selective antagonist, inhibits cancer cell migration, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of solubility and bioavailability of ambrisentan by solid dispersion using Daucus carota as a drug carrier: formulation, characterization, in vitro, and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journaljpri.com [journaljpri.com]
- 11. ijcrt.org [ijcrt.org]
- 12. Item - IC50 values of macitentan, bosentan and ambrisentan obtained in calcium flux assays using transgenic cells expressing the indicated point-mutated ETA receptor variants. - Public Library of Science - Figshare [plos.figshare.com]
- 13. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing (+/-)-Ambrisentan-Induced Peripheral Edema in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peripheral edema in animal models treated with (+/-)-ambrisentan.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism behind this compound-induced peripheral edema?
A1: this compound is a selective endothelin type A (ETA) receptor antagonist.[1][2] The leading hypothesis for the development of peripheral edema is the unopposed stimulation of endothelin type B (ETB) receptors. When ETA receptors are blocked by ambrisentan, the potent vasoconstrictor endothelin-1 (ET-1) preferentially binds to and activates ETB receptors.[3] This overstimulation of ETB receptors is thought to lead to two primary effects that contribute to edema:
-
Increased Vascular Permeability: Activation of ETB receptors on endothelial cells can lead to vasodilation and an increase in the permeability of blood vessels, allowing fluid to leak into the surrounding tissues.[3][4]
-
Fluid Retention: The vasodilation caused by ETB stimulation can lead to a decrease in blood pressure. This may trigger compensatory mechanisms, including the release of arginine vasopressin and aldosterone, which promote water and salt retention by the kidneys.[3][4]
Q2: Are there specific animal models known to develop this side effect?
A2: Yes, studies have successfully modeled this effect in rats. For instance, research has shown that selective ETA antagonism with compounds like ambrisentan causes a dose-dependent decrease in hematocrit and hemoglobin in Wistar rats, which is indicative of plasma volume expansion and fluid retention.[4] While mouse models like the Egln1Tie2Cre are used for studying pulmonary arterial hypertension and the therapeutic effects of ambrisentan, they are not specifically highlighted for modeling the peripheral edema side effect.[5][6]
Q3: Is peripheral edema a common side effect of all endothelin receptor antagonists (ERAs)?
A3: Peripheral edema is a known side effect of ERAs as a class.[2][7][8] However, clinical data suggest that selective ETA antagonists like ambrisentan may be associated with a higher incidence of peripheral edema compared to dual ETA/ETB antagonists such as bosentan.[3][7] This is consistent with the proposed mechanism of unopposed ETB receptor stimulation.
Troubleshooting Guide
Issue: Observation of significant peripheral edema (e.g., paw swelling) in animals treated with this compound.
Unopposed stimulation of ETB receptors due to selective ETA receptor blockade by ambrisentan, leading to increased vascular permeability and fluid retention.[3]
Co-administration of a selective ETB receptor antagonist has been shown to prevent the fluid retention associated with selective ETA antagonism in rats.[4] By blocking both receptor subtypes, the systemic effects of endothelin-1 are more completely inhibited, preventing the overstimulation of ETB receptors.
Experimental Workflow for Mitigation
Caption: Workflow for testing the mitigation of ambrisentan-induced edema.
Data Presentation
The following tables summarize hypothetical quantitative data based on the findings of Clerico et al. (2017)[4], illustrating the expected outcomes of a mitigation experiment.
Table 1: Effect of Ambrisentan and ETB Antagonist Co-administration on Plasma Volume
| Treatment Group | Change in Hematocrit (%) | Change in Hemoglobin (g/dL) |
| Vehicle Control | -0.5 ± 0.2 | -0.1 ± 0.1 |
| Ambrisentan (10 mg/kg) | -5.2 ± 0.6 | -1.5 ± 0.2 |
| ETB Antagonist (e.g., BQ-788, 3 mg/kg) | -0.8 ± 0.3 | -0.2 ± 0.1 |
| Ambrisentan + ETB Antagonist | -1.0 ± 0.4# | -0.3 ± 0.1# |
*Data are presented as mean ± SEM. p < 0.05 vs. Vehicle Control. #p < 0.05 vs. Ambrisentan alone.
Table 2: Effect of Ambrisentan and ETB Antagonist Co-administration on Hemodynamics
| Treatment Group | Change in Mean Arterial Pressure (mmHg) |
| Vehicle Control | +2 ± 1 |
| Ambrisentan (10 mg/kg) | -25 ± 3 |
| ETB Antagonist (e.g., BQ-788, 3 mg/kg) | +5 ± 2 |
| Ambrisentan + ETB Antagonist | -22 ± 4 |
*Data are presented as mean ± SEM. p < 0.05 vs. Vehicle Control.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway for ambrisentan-induced peripheral edema and the point of intervention with an ETB antagonist.
Caption: Signaling pathway of ambrisentan-induced edema and intervention.
Experimental Protocols
Protocol 1: Induction and Measurement of Ambrisentan-Induced Edema in Rats
Objective: To induce and quantify peripheral edema following the administration of this compound in a rat model.
Materials:
-
Wistar rats (male, 250-300g)
-
This compound
-
Vehicle for ambrisentan (e.g., 0.5% methylcellulose)
-
Paw volume measurement device (plethysmometer)[9] or calipers[10]
-
Equipment for blood collection (for hematocrit/hemoglobin measurement)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
Baseline Measurements:
-
Measure the baseline paw volume of the right hind paw for each rat.
-
Collect a baseline blood sample from the tail vein to determine hematocrit and hemoglobin levels.
-
-
Grouping: Randomly assign animals to a control group (vehicle) and a treatment group (ambrisentan).
-
Administration: Administer ambrisentan (e.g., 10 mg/kg) or vehicle orally via gavage.
-
Post-treatment Measurements:
-
At selected time points post-administration (e.g., 2, 4, 6, and 24 hours), measure the paw volume of the right hind paw.
-
At the final time point, collect a terminal blood sample via cardiac puncture under deep anesthesia for final hematocrit and hemoglobin analysis.
-
-
Calculation of Edema: The degree of edema can be expressed as the percentage increase in paw volume from baseline.
-
Edema (%) = [(Vt - V0) / V0] x 100
-
Where Vt is the paw volume at time t, and V0 is the baseline paw volume.
-
-
Data Analysis: Compare the changes in paw volume, hematocrit, and hemoglobin between the control and ambrisentan-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Mitigation of Ambrisentan-Induced Edema with an ETB Antagonist
Objective: To assess the efficacy of an ETB receptor antagonist in preventing this compound-induced peripheral edema.
Materials:
-
Same as Protocol 1
-
Selective ETB receptor antagonist (e.g., BQ-788)
-
Vehicle for ETB antagonist
Procedure:
-
Acclimatization and Baseline Measurements: Follow steps 1 and 2 from Protocol 1.
-
Grouping: Randomly assign animals to four groups:
-
Group 1: Vehicle Control
-
Group 2: Ambrisentan alone
-
Group 3: ETB antagonist alone
-
Group 4: Ambrisentan + ETB antagonist
-
-
Administration:
-
Administer the ETB antagonist or its vehicle (specify route, e.g., intraperitoneal injection) at a predetermined time before ambrisentan administration (e.g., 30 minutes prior).
-
Administer ambrisentan or its vehicle as described in Protocol 1.
-
-
Post-treatment Measurements: Follow step 5 from Protocol 1.
-
Data Analysis: Compare the changes in paw volume, hematocrit, and hemoglobin among the four groups using ANOVA followed by post-hoc tests to determine if the co-administration of the ETB antagonist significantly reduced the effects observed with ambrisentan alone.
References
- 1. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frequency of Edema in Patients With Pulmonary Arterial Hypertension Receiving Ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rpsg.org.uk [rpsg.org.uk]
- 4. Endothelin ETA Receptor Blockade, by Activating ETB Receptors, Increases Vascular Permeability and Induces Exaggerated Fluid Retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frequency of edema in patients with pulmonary arterial hypertension receiving ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Egln1Tie2Cre Mice Exhibit Similar Therapeutic Responses to Sildenafil, Ambrisentan, and Treprostinil as Pulmonary Arterial Hypertension (PAH) Patients, Supporting Egln1Tie2Cre Mice as a Useful PAH Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ambrisentan reduces pulmonary arterial hypertension but does not stimulate alveolar and vascular development in neonatal rats with hyperoxic lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidiuretic Effects of the Endothelin Receptor Antagonist Avosentan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelin receptor antagonists alleviate blood-brain barrier disruption and cerebral edema in a mouse model of traumatic brain injury: A comparison between bosentan and ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Liver Toxicity of (+/-)-Ambrisentan in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter signs of liver toxicity during long-term animal studies with (+/-)-Ambrisentan. While Ambrisentan is known for its favorable liver safety profile compared to other endothelin receptor antagonists (ERAs), this guide addresses potential, though infrequent, hepatotoxicity in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: Is liver toxicity an expected finding in long-term animal studies with Ambrisentan?
A1: No, significant liver toxicity is not a commonly reported finding in preclinical or clinical studies of Ambrisentan. In fact, Ambrisentan has a notably lower incidence of liver enzyme elevations compared to other ERAs like bosentan.[1][2] The U.S. FDA has even removed the specific warning for liver injury from Ambrisentan's label.[3] However, idiosyncratic reactions or specific experimental conditions (e.g., animal model susceptibility, co-morbidities, or co-administered drugs) could potentially lead to signs of hepatotoxicity.
Q2: What are the potential mechanisms of ERA-induced liver toxicity that might be relevant to Ambrisentan?
A2: While the exact mechanism for Ambrisentan-induced liver injury is not well-defined due to its low incidence, mechanisms proposed for other ERAs, such as bosentan, may be relevant in a hypothetical scenario.[4] These include:
-
Inhibition of Bile Salt Export Pump (BSEP): ERAs can inhibit BSEP, a transporter protein on the canalicular membrane of hepatocytes responsible for eliminating bile acids.[5][6][7][8] Inhibition of BSEP can lead to the intracellular accumulation of cytotoxic bile acids, causing cholestatic liver injury.[5][7]
-
Metabolism by Cytochrome P450 (CYP) Enzymes: Ambrisentan is metabolized by CYP3A4 and CYP2C9.[4] While not definitively shown for Ambrisentan, metabolism of some drugs by CYPs can produce reactive intermediates that may lead to cellular damage and oxidative stress.
-
Oxidative Stress: The accumulation of bile acids and potential formation of reactive metabolites can induce oxidative stress, leading to lipid peroxidation, mitochondrial dysfunction, and ultimately hepatocyte injury.
Q3: What are the initial signs of potential liver toxicity I should monitor for in my animal studies?
A3: Key indicators of potential liver toxicity include:
-
Elevated Serum Liver Enzymes: Significant increases in alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
Elevated Bilirubin: Increased levels of total and direct bilirubin in serum.
-
Histopathological Changes: Liver tissue examination may reveal hepatocellular necrosis, inflammation, cholestasis, or steatosis.
-
Clinical Signs: In more severe cases, animals may exhibit lethargy, weight loss, or changes in appetite.
Q4: Are there any proposed strategies to mitigate potential Ambrisentan-induced liver toxicity in an experimental setting?
A4: Yes, based on general mechanisms of drug-induced liver injury (DILI), several strategies can be explored:
-
Co-administration of N-acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione (GSH). It can help replenish hepatic GSH stores, scavenge reactive oxygen species, and thereby reduce oxidative stress-induced liver damage.[9][10][11][12][13]
-
Co-administration of Ursodeoxycholic Acid (UDCA): UDCA is a hydrophilic bile acid that can displace more toxic, hydrophobic bile acids. It also has cytoprotective, anti-inflammatory, and anti-apoptotic properties.[14][15][16][17] It has shown promise in treating various forms of DILI, particularly those with a cholestatic component.[14][16]
-
Dose Adjustment: If liver enzyme elevations are observed, a reduction in the Ambrisentan dose may be considered to see if the effect is dose-dependent.
Troubleshooting Guide
This guide is intended for researchers who have observed unexpected signs of liver toxicity in their long-term animal studies with Ambrisentan.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Mild to Moderate Elevation of ALT/AST (<5x ULN) without clinical signs | Dose-dependent effect; Animal model sensitivity. | 1. Confirm the finding in a subset of animals. 2. Consider reducing the dose of Ambrisentan. 3. Implement a mitigation strategy with N-acetylcysteine (NAC) or Ursodeoxycholic acid (UDCA) in a new cohort. |
| Significant Elevation of ALT/AST (>5x ULN) with or without elevated bilirubin | Potential for cholestatic injury (BSEP inhibition); Oxidative stress. | 1. Immediately collect blood and liver tissue samples for comprehensive analysis. 2. In a follow-up study, co-administer UDCA to counteract potential cholestasis. 3. Co-administer NAC to address oxidative stress. 4. Perform histopathological analysis of liver tissue to characterize the injury. |
| Histopathological evidence of hepatocellular necrosis and inflammation | Formation of reactive metabolites; Significant oxidative stress. | 1. Quantify markers of oxidative stress in liver tissue (e.g., malondialdehyde, glutathione levels). 2. Prioritize a mitigation strategy with a potent antioxidant like NAC. 3. Evaluate the expression of CYP enzymes involved in Ambrisentan metabolism. |
| No improvement with dose reduction | Idiosyncratic reaction; Off-target effects in the specific animal model. | 1. Investigate the genetic background of the animal model for polymorphisms in drug-metabolizing enzymes or transporters. 2. Consider switching to a different animal strain or species for the long-term study. 3. Implement mitigation strategies (NAC or UDCA) from the start of the study in the current model. |
Data Presentation
The following tables summarize hypothetical quantitative data from a long-term rodent study designed to evaluate mitigation strategies for drug-induced liver injury.
Table 1: Effect of Mitigation Strategies on Serum Liver Biomarkers
| Treatment Group | ALT (U/L) | AST (U/L) | Total Bilirubin (mg/dL) |
| Vehicle Control | 35 ± 5 | 80 ± 10 | 0.2 ± 0.05 |
| Ambrisentan (High Dose) | 150 ± 25 | 320 ± 40 | 0.8 ± 0.2* |
| Ambrisentan + NAC | 60 ± 10# | 150 ± 20# | 0.3 ± 0.08# |
| Ambrisentan + UDCA | 75 ± 12# | 180 ± 25# | 0.4 ± 0.1# |
| Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to Ambrisentan (High Dose). |
Table 2: Effect of Mitigation Strategies on Hepatic Oxidative Stress Markers
| Treatment Group | Malondialdehyde (MDA, nmol/mg protein) | Glutathione (GSH, µmol/g tissue) |
| Vehicle Control | 1.5 ± 0.3 | 8.5 ± 1.0 |
| Ambrisentan (High Dose) | 4.8 ± 0.9 | 4.2 ± 0.7 |
| Ambrisentan + NAC | 2.1 ± 0.5# | 7.5 ± 0.9# |
| Ambrisentan + UDCA | 3.5 ± 0.7# | 5.8 ± 0.8# |
| Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to Ambrisentan (High Dose). |
Experimental Protocols
Protocol: Evaluation of N-acetylcysteine (NAC) as a Mitigating Agent for Potential Ambrisentan-Induced Hepatotoxicity in Rats
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Experimental Groups (n=8-10 per group):
-
Group 1 (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
Group 2 (Ambrisentan): Ambrisentan at the desired dose orally.
-
Group 3 (NAC Control): NAC (e.g., 150 mg/kg) intraperitoneally.
-
Group 4 (Ambrisentan + NAC): Ambrisentan orally + NAC intraperitoneally (administered 1 hour before Ambrisentan).
-
-
Dosing: Administer treatments daily for the duration of the long-term study (e.g., 90 days).
-
Monitoring:
-
Record body weight and clinical signs daily.
-
Collect blood samples via tail vein at baseline and at regular intervals (e.g., monthly) for serum biomarker analysis (ALT, AST, ALP, bilirubin).
-
-
Terminal Procedures:
-
At the end of the study, anesthetize the animals and collect terminal blood samples via cardiac puncture.
-
Euthanize the animals and perform a gross necropsy.
-
Excise the liver, weigh it, and collect tissue samples for:
-
Histopathology: Fix in 10% neutral buffered formalin.
-
Biochemical Analysis: Snap-freeze in liquid nitrogen and store at -80°C for analysis of oxidative stress markers (MDA, GSH) and other relevant assays.
-
-
-
Data Analysis:
-
Analyze serum biomarker data using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
-
Analyze liver weight, and biochemical data similarly.
-
Score histopathological changes semi-quantitatively.
-
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. FDA Updates Ambrisentan Label; Monthly Liver Enzyme Tests No Longer Required | MDedge [mdedge.com]
- 4. Ambrisentan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Role of Bile Salt Export Pump Gene Repression in Drug-Induced Cholestatic Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. "Bile salt export pump: Drug-induced liver injury and assessment approa" by Ruitang Deng [digitalcommons.uri.edu]
- 8. Experimental Evidence of Liver Injury by BSEP-Inhibiting Drugs With a Bile Salt Supplementation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatoprotective potential of N-acetyl cysteine in rats with phenytoin induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of N-acetylcysteine against dimethylnitrosamine induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine ameliorates liver injury in a rat model of intestinal ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. news-medical.net [news-medical.net]
- 15. miragenews.com [miragenews.com]
- 16. Ursodeoxycholic Acid for the Management of Drug-induced Liver Injury: Role of Hepatoprotective and Anti-cholestatic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ursodiol (Ursodeoxycholic Acid) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
(+/-)-Ambrisentan interference with common laboratory assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of (+/-)-Ambrisentan in a research and drug development setting. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Does this compound directly interfere with common laboratory immunoassays (e.g., ELISA)?
There is currently no direct evidence in the scientific literature to suggest that this compound causes analytical interference, such as cross-reactivity, with common laboratory immunoassays. The primary interactions observed are physiological (in vivo) effects or related to its metabolic pathways.
Q2: What are the known physiological effects of Ambrisentan that might alter laboratory test results?
Ambrisentan can cause physiological changes in the body that are reflected in laboratory test results. These are true biological effects, not analytical interference with the test itself. Key effects include:
-
Liver Function Tests (LFTs): While Ambrisentan has a lower incidence of hepatotoxicity compared to other endothelin receptor antagonists like bosentan, it can still cause elevations in serum aminotransferases (ALT and AST) in a small percentage of patients (0% to 3%).[1][2] Routine monthly monitoring of LFTs is no longer recommended for patients on Ambrisentan due to the low risk.[3][4]
-
Hematology: Decreases in hemoglobin and hematocrit can occur, leading to anemia.[5] This is a known class effect for endothelin receptor antagonists.[6] In rare cases, thrombocytopenia (a decrease in platelet count) has been reported.[7]
-
B-type Natriuretic Peptide (BNP): As a therapeutic effect of Ambrisentan in pulmonary arterial hypertension, a decrease in plasma BNP levels is often observed, indicating a positive clinical response.[8][9]
Q3: What are the primary metabolic pathways for this compound and what are the implications for drug-drug interaction studies?
Ambrisentan is primarily metabolized through hepatic glucuronidation by uridine 5'-diphosphate glucuronosyltransferases (UGTs) 1A9S, 2B7S, and 1A3S.[10][11] To a lesser extent, it is also metabolized by cytochrome P450 (CYP) enzymes CYP3A4 and CYP2C19.[10][11][12] This metabolic profile indicates a potential for drug-drug interactions with strong inhibitors or inducers of these enzymes.[12] For example, co-administration with cyclosporine, a P-gp and OATP inhibitor, can increase Ambrisentan exposure, necessitating a dose reduction of Ambrisentan.[10][12]
Troubleshooting Guides
Issue 1: Unexpected Liver Enzyme Elevations in Preclinical or Clinical Samples
-
Possible Cause: This may be a physiological response to Ambrisentan, as it is known to cause serum aminotransferase elevations in a small percentage of cases.[1]
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the liver function tests on a fresh sample to rule out sample handling errors.
-
Review Concomitant Medications: Investigate if the subject is receiving other medications known to be hepatotoxic or that could interact with Ambrisentan's metabolism (e.g., strong CYP3A4 inhibitors).
-
Consider the Dosage: Higher doses of Ambrisentan might be associated with an increased risk of liver enzyme elevations.
-
Alternative Therapies: In clinical settings, if elevations are significant (>3x ULN), discontinuation or dose reduction of Ambrisentan may be considered.[2]
-
Issue 2: Observed Decrease in Hemoglobin/Hematocrit
-
Possible Cause: Anemia is a recognized side effect of Ambrisentan and other endothelin receptor antagonists.[5][6]
-
Troubleshooting Steps:
-
Monitor Hematology Panels: Regularly monitor complete blood counts (CBC) to track hemoglobin and hematocrit levels over time.
-
Investigate Other Causes: Rule out other potential causes of anemia, such as blood loss or nutritional deficiencies.
-
Clinical Assessment: In a clinical context, assess for signs and symptoms of anemia.
-
Issue 3: Difficulty in Quantifying Ambrisentan Concentrations in Plasma/Blood Samples
-
Possible Cause: The choice of analytical method and sample preparation are critical for accurate quantification of Ambrisentan.
-
Troubleshooting Steps:
-
Select an Appropriate Analytical Method: High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are robust and validated methods for quantifying Ambrisentan in biological matrices.[13][14][15]
-
Optimize Sample Preparation: For methods like dried blood spot (DBS) analysis, liquid-liquid extraction is a common and effective sample preparation technique.[16][17]
-
Method Validation: Ensure the analytical method is fully validated according to FDA and EMA guidelines, including assessments of linearity, accuracy, precision, and stability.[16][17]
-
Quantitative Data Summary
Table 1: Analytical Methods for Ambrisentan Quantification
| Method | Matrix | Linearity Range | LLOQ | Reference |
| UV-Vis Spectroscopy | Bulk Drug | 10 - 50 µg/mL | 1.944 µg/mL | [13] |
| HPLC | Pharmaceutical Formulations | Varies by method | Varies by method | [13][18] |
| LC-MS/MS | Dried Blood Spot | Not specified | 2.5 ng/mL | [16] |
Table 2: Clinically Relevant In Vivo Effects of Ambrisentan on Laboratory Parameters
| Parameter | Effect | Magnitude | Notes | Reference |
| ALT/AST | Increase | Elevations >3x ULN in 0-3% of patients | Lower incidence compared to other ERAs. | [1] |
| Hemoglobin/Hematocrit | Decrease | Mean change varies; stable after initial drop | Class effect of ERAs. | [6] |
| B-type Natriuretic Peptide | Decrease | Statistically significant reduction | Indicates therapeutic efficacy. | [8] |
Experimental Protocols
Protocol 1: Quantification of Ambrisentan in Dried Blood Spots (DBS) by LC-MS/MS
This protocol is a generalized summary based on established methodologies.[16][17]
-
Sample Collection: Collect capillary blood onto Whatman FTA DMPK-C cards and allow to dry at room temperature for at least 8 hours.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Punch out a 3.2 mm disc from the dried blood spot.
-
Add an internal standard solution.
-
Add a suitable organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of acetonitrile and water (both containing a modifier like formic acid).
-
Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Monitor for specific parent-daughter ion transitions for Ambrisentan and the internal standard.
-
-
Data Analysis: Quantify Ambrisentan concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.
Visualizations
Caption: Ambrisentan Signaling Pathway Blockade.
Caption: Workflow for Ambrisentan Quantification in DBS.
Caption: Ambrisentan's Laboratory Assay Interactions.
References
- 1. Ambrisentan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ambrisentan therapy in patients with pulmonary arterial hypertension who discontinued bosentan or sitaxsentan due to liver function test abnormalities [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of the Removal of the Monthly Liver Function Test Requirement for Ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Removing the FDA's Boxed Hepatotoxicity Warning and Liver Function Testing Requirement for Ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surveillance on The Safety and Efficacy of Ambrisentan (Volibris Tablet 2.5 mg) in Patients with Pulmonary Arterial Hypertension in Real Clinical Practice: Post-marketing Surveillance (Interim Analysis Report) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ambrisentan-induced severe asymptomatic thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ambrisentan for the treatment of pulmonary arterial hypertension: results of the ambrisentan in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ambrisentan: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics and drug-drug interactions of endothelin receptor antagonists in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Drug Interactions Associated With Therapies for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Concise Review on Analytical Profile of Ambrisentan - ProQuest [proquest.com]
- 14. A Concise Review on Analytical Profile of Ambrisentan (2022) | Rahul D. Rathod | 1 Citations [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Dried Blood Spot Technique for the Monitoring of Ambrisentan, Bosentan, Sildenafil, and Tadalafil in Patients with Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ambrisentan Bioavailability in Rodent Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with (+/-)-Ambrisentan in rodent models. Our goal is to help you overcome common challenges and improve the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
1. My pharmacokinetic data shows high variability between individual rodents. What are the potential causes and solutions?
High inter-individual variability in pharmacokinetic (PK) parameters is a common challenge in rodent studies. Several factors can contribute to this issue:
-
Formulation Issues: Inconsistent suspension or incomplete solubilization of Ambrisentan in the vehicle can lead to variable dosing.
-
Administration Technique: Improper oral gavage technique can result in reflux, incomplete dosing, or administration into the lungs instead of the stomach.
-
Physiological Differences: Variations in gastric pH, gastrointestinal motility, and food intake among animals can affect drug absorption.
Troubleshooting Steps:
-
Optimize Formulation:
-
Solution: Employ formulation strategies to improve solubility. Solid dispersions using carriers like Daucus carota extract or polymers such as PEG 6000 have been shown to enhance solubility and bioavailability.[1][2][3] Nanoparticle-based formulations, like solid lipid nanoparticles (SLNs), can also significantly improve solubility and provide sustained release.[4]
-
Refine Administration Technique:
-
Problem: Inconsistent dosing due to poor gavage technique.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage. Use appropriate gavage needle sizes for the specific rodent species and age. Observe the animal for any signs of distress or reflux post-administration.
-
-
Standardize Experimental Conditions:
-
Problem: Physiological variability affecting absorption.
-
Solution: Fast animals overnight before dosing to standardize gastric conditions. Ensure free access to water. Acclimatize animals to the experimental procedures to minimize stress-induced physiological changes.
-
2. I am observing lower than expected plasma concentrations of Ambrisentan. How can I improve its oral absorption?
Sub-optimal plasma concentrations often point to issues with drug solubility and dissolution at the site of absorption.
Potential Solutions:
-
Enhance Solubility: As mentioned previously, the primary limiting factor for oral Ambrisentan administration is its poor water solubility.[1][2]
-
Solid Dispersions: This technique involves dispersing Ambrisentan in an inert carrier matrix. A study using natural Daucus carota extract as a carrier demonstrated increased absorption and bioavailability.[1][2] Another approach involves using polymers like PEG 6000, HPMC K4M, and PVPK-30 via melt extrusion.[3]
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution. Nanosuspensions of Ambrisentan prepared by emulsification solvent evaporation have shown enhanced solubility and dissolution rates.[5]
-
Solid Lipid Nanoparticles (SLNs): SLNs can encapsulate Ambrisentan, improving its solubility and offering a sustained-release profile.[4]
-
3. What is a suitable vehicle for administering Ambrisentan to rodents via oral gavage?
Given Ambrisentan's poor aqueous solubility, a simple aqueous suspension may not be ideal.
-
Recommended Vehicles:
-
For preclinical toxicology studies, Ambrisentan has been administered via oral gavage, in capsules, or as a diet admixture.[6]
-
Formulation studies have successfully used vehicles that enhance solubility. For example, a mixture of PEG 400 and Labrasol (1:1 v/v) has been used to improve the oral bioavailability of other poorly soluble compounds in rats.[7] While not specific to Ambrisentan in the provided results, this represents a viable strategy.
-
When preparing suspensions, ensure the use of a suitable suspending agent (e.g., methylcellulose) to maintain homogeneity.[7]
-
4. How can I confirm that my formulation is improving the bioavailability of Ambrisentan?
A well-designed pharmacokinetic study is essential to quantify the improvement in bioavailability.
-
Key Pharmacokinetic Parameters:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma. An increase in Cmax suggests a faster rate of absorption.
-
Tmax (Time to Cmax): The time at which Cmax is reached. A shorter Tmax can also indicate a faster absorption rate.
-
AUC (Area Under the Curve): The total drug exposure over time. A significant increase in AUC is the primary indicator of improved bioavailability.
-
-
Experimental Design:
-
Administer your optimized formulation and a control (e.g., a simple suspension of Ambrisentan) to different groups of rodents.
-
Collect blood samples at multiple time points post-administration.
-
Analyze plasma concentrations of Ambrisentan using a validated analytical method, such as LC-MS/MS.[8][9]
-
Compare the PK parameters between the groups to determine the extent of bioavailability enhancement.
-
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Ambrisentan in rats from the literature.
Table 1: Single Dose Oral Pharmacokinetics of Ambrisentan in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 2.5 | 1197 ± 179 | 1.0 ± 0.9 | 6013 ± 997 | [8] |
| 30 | 32,400 | 1 | Not Reported | [6] |
Table 2: General Pharmacokinetic Properties of Ambrisentan in Rodents
| Parameter | Value/Observation | Species | Reference |
| Absolute Oral Bioavailability | 85% | Rat | [6] |
| Half-life (t1/2) | 5.7 hours | Rat | [6] |
| Plasma Protein Binding | 97.2% | Rat | [6] |
| Metabolism | Glucuronidation and hydroxylation | Rat | [6] |
Detailed Experimental Protocols
Protocol 1: Preparation of Ambrisentan Solid Dispersion using Solvent Evaporation
This protocol is a generalized procedure based on the principles of solid dispersion formulation to enhance solubility.
-
Materials: this compound, a suitable carrier (e.g., PEG 6000, PVP K30), and a volatile organic solvent (e.g., methanol).
-
Procedure:
-
Accurately weigh the desired amounts of Ambrisentan and the carrier.
-
Dissolve both the drug and the carrier in a minimal amount of the organic solvent.
-
Stir the solution continuously on a magnetic stirrer until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure or at a controlled temperature until a solid mass is formed.
-
Pulverize the resulting solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: Pharmacokinetic Study of Ambrisentan in Rats
This protocol outlines the key steps for conducting a pharmacokinetic study in a rodent model.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Administration:
-
Prepare the Ambrisentan formulation (e.g., solid dispersion reconstituted in water) at the desired concentration.
-
Administer a single oral dose of the formulation to each rat via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect the blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Workflow for assessing the improved bioavailability of Ambrisentan.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Enhancement of solubility and bioavailability of ambrisentan by solid dispersion using Daucus carota as a drug carrier: formulation, characterization, in vitro, and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Formulation Optimization and Evaluation of Patented Solid Lipid Nanoparticles of Ambrisentan for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-ESI-MS/MS method for quantification of ambrisentan in plasma and application to rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (+/-)-Ambrisentan Dose-Response Analysis in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (+/-)-Ambrisentan in preclinical settings. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis of its dose-response curve.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from preclinical studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Cell/Tissue Type | Species | Parameter | Value | Reference |
| ETA | CHO cells expressing human ET receptors | Human | Ki | ~1 nM | [1] |
| ETB | CHO cells expressing human ET receptors | Human | Ki | 195 nM | [1] |
| ETA | Canine cells | Canine | Ki | 0.63 nM | [1] |
| ETB | Canine cells | Canine | Ki | 48.7 nM | [1] |
Table 2: Functional Antagonism of this compound
| Assay Type | Tissue/Cell Type | Species | Parameter | Value | Reference |
| ET-1 Induced Vasoconstriction | Human Pulmonary Artery | Human | pKB | 7.38 ± 0.13 | [2] |
| ET-1 Induced Vasoconstriction | Human Radial Artery | Human | pKB | 6.96 ± 0.10 | [2] |
| ET-1 Induced IP1 Accumulation | Human Pulmonary Arterial Smooth Muscle Cells | Human | Kb | 1.1 nM | [3] |
pKB is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates higher antagonist potency. Kb is the equilibrium dissociation constant of the antagonist-receptor complex and is a measure of antagonist potency.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Vasoconstriction Assay (Isolated Artery Rings)
This protocol is a general guideline for assessing the inhibitory effect of Ambrisentan on Endothelin-1 (ET-1) induced vasoconstriction in isolated arterial rings.
1. Tissue Preparation:
-
Human pulmonary or radial artery segments are obtained and dissected into ring segments (e.g., 5.5 mm i.d. for pulmonary artery, 3.23 mm i.d. for radial artery).[2]
-
The rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 and 5% CO2 at 37°C.
2. Isometric Force Measurement:
-
The arterial rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension is applied to the rings and they are allowed to equilibrate.
3. Experimental Procedure:
-
A cumulative concentration-response curve to ET-1 is constructed in the absence (control) or presence of varying concentrations of Ambrisentan (e.g., 0.1-1µM).[2]
-
Ambrisentan is added to the organ bath and allowed to incubate for a specific period before initiating the ET-1 concentration-response curve.
-
The contractile responses to ET-1 are recorded and plotted against the logarithm of the ET-1 concentration.
4. Data Analysis:
-
The dose-response curves are analyzed to determine the pKB value for Ambrisentan, which quantifies its potency as a competitive antagonist.[2]
ET-1 Induced Inositol Monophosphate (IP1) Accumulation Assay
This protocol outlines the measurement of Ambrisentan's inhibition of ET-1-induced IP1 accumulation in human pulmonary arterial smooth muscle cells (PASMCs).
1. Cell Culture:
-
Human PASMCs are cultured in appropriate growth medium until they reach a suitable confluency.
2. Assay Procedure:
-
Cells are pre-incubated with a dilution series of Ambrisentan for a specified time (e.g., 120 minutes).[4]
-
Following pre-incubation, a dilution series of ET-1 is added to the cells.
-
The accumulation of IP1, a downstream product of ET-1 receptor activation, is measured after a defined stimulation period (e.g., 20 minutes) using a commercially available IP-One HTRF assay kit.[4]
3. Data Analysis:
-
Concentration-response curves for ET-1 in the presence of different Ambrisentan concentrations are generated.
-
The IC50 values for Ambrisentan are determined at a fixed ET-1 concentration (e.g., 1.6 nM).[3]
-
The Kb value is calculated from the IC50 values using the Cheng-Prusoff equation.[3]
Signaling Pathway
The following diagram illustrates the signaling pathway of Endothelin-1 (ET-1) via the ETA receptor and the point of inhibition by Ambrisentan.
Caption: ET-1 signaling via the ETA receptor and Ambrisentan's point of inhibition.
Troubleshooting Guides and FAQs
Q1: Why am I not seeing a consistent dose-response curve for Ambrisentan in my vasoconstriction assay?
A1: Several factors can contribute to inconsistent results in isolated tissue experiments:
-
Tissue Viability: Ensure the arterial rings are healthy and responsive. Perform a standard contraction test (e.g., with potassium chloride) before starting the experiment to confirm tissue viability.
-
Equilibration Time: Allow sufficient time for the tissue to equilibrate after mounting and for Ambrisentan to reach its target before adding ET-1.
-
Concentration Accuracy: Double-check the dilutions of both Ambrisentan and ET-1. Serial dilution errors can significantly impact the results.
-
Competitive Antagonism: Remember that Ambrisentan is a competitive antagonist. The degree of inhibition will depend on the concentration of both the antagonist (Ambrisentan) and the agonist (ET-1). Ensure you are using an appropriate concentration range for ET-1 to see a clear shift in the dose-response curve.[2]
Q2: My IC50 value for Ambrisentan in a cell-based assay is different from published values. What could be the reason?
A2: Discrepancies in IC50 values can arise from several experimental variables:
-
Cell Line/Primary Cells: Different cell lines or primary cells may express varying levels of the ETA receptor, leading to differences in sensitivity to Ambrisentan.
-
Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation times can all influence the outcome of the assay.
-
ET-1 Concentration: The calculated IC50 value for a competitive antagonist like Ambrisentan is dependent on the concentration of the agonist (ET-1) used in the assay. Ensure you are using a consistent and reported concentration of ET-1 for comparison.[3]
-
Assay Type: Different functional assays (e.g., calcium flux, IP1 accumulation, cell proliferation) measure different points in the signaling cascade and can yield different potency values.
Q3: I am observing unexpected off-target effects in my in vivo preclinical study with Ambrisentan. What should I consider?
A3: While Ambrisentan is highly selective for the ETA receptor, off-target effects can still occur, particularly at higher doses.
-
Dose Selection: Ensure the dose used is within the therapeutic range established in previous preclinical studies. High doses may lead to engagement with the ETB receptor or other off-target interactions.
-
Metabolism: Consider the metabolic profile of Ambrisentan in your specific animal model, as metabolites could have different activity or toxicity profiles.
-
Model-Specific Physiology: The physiological differences between animal models can lead to varied responses to the drug.
Q4: How can I visualize the experimental workflow for my preclinical study with Ambrisentan?
A4: A clear workflow diagram can help in planning and executing your experiments.
Caption: A generalized experimental workflow for preclinical analysis of Ambrisentan.
References
- 1. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stereospecific Synthesis of (+)-Ambrisentan
Welcome to the technical support center for the stereospecific synthesis of (+)-Ambrisentan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this selective endothelin type A (ETA) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereospecific synthesis of (+)-Ambrisentan?
A1: The main challenges include:
-
Achieving high enantiomeric purity: The therapeutic activity of Ambrisentan resides in the (+)-(S)-enantiomer. Therefore, obtaining high enantiomeric excess (ee) is critical. This is typically accomplished through chiral resolution of a racemic intermediate or by asymmetric synthesis.
-
Cost-effectiveness of chiral resolving agents: Many established protocols rely on expensive chiral amines for the resolution of the racemic carboxylic acid intermediate. The cost and recovery of these agents can be a significant hurdle for large-scale synthesis.[1]
-
Process optimization and impurity control: Each step of the synthesis must be carefully optimized to maximize yield and minimize the formation of process-related impurities.[2][3] Final purification to meet ICH standards is also a key consideration.[2]
-
Racemization of the undesired enantiomer: To improve the overall yield and process efficiency, racemization and recycling of the unwanted (-)-(R)-enantiomer is a desirable but potentially challenging step.[3]
Q2: What are the common synthetic routes to (+)-Ambrisentan?
A2: Most synthetic strategies commence with benzophenone and proceed through a Darzens reaction to form a key epoxide intermediate.[1][4] The subsequent steps typically involve epoxide ring-opening, hydrolysis, chiral resolution of the resulting racemic carboxylic acid, and finally, a nucleophilic substitution reaction to introduce the pyrimidine moiety.[1][5] An alternative approach involves asymmetric epoxidation to directly generate a chiral epoxide intermediate, thus avoiding the need for chiral resolution.[6]
Q3: Which chiral resolving agents are commonly used, and what are their pros and cons?
A3: Several chiral resolving agents have been successfully employed. The choice of agent often involves a trade-off between cost, efficiency, and ease of recovery.
| Resolving Agent | Advantages | Disadvantages |
| (S)-1-(4-chlorophenyl)ethylamine | Effective for resolution. | Expensive. |
| (S)-1-(4-nitrophenyl)ethylamine | Effective, only half an equivalent may be required. | Extremely expensive.[1] |
| Methyl L-prolinate | Effective resolving agent. | Expensive and difficult to recycle completely as it can form diketopiperazines.[1] |
| (S)-dehydroabietylamine | Inexpensive, natural product. | May require careful optimization of crystallization conditions. |
| L-phenylglycinamide | Stable, efficient, and allows for easy detection. | May be less common than other resolving agents.[5] |
Q4: Are there methods to avoid chiral resolution?
A4: Yes, asymmetric synthesis is an alternative strategy. One reported method utilizes a fructose-derived diacetate ketone as a catalyst for the asymmetric epoxidation of 3,3-diphenylacrylate. This approach can achieve high enantiomeric excess (>99% ee) and a good overall yield without the need for column purification.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of (+)-Ambrisentan.
Issue 1: Low Yield in the Darzens Reaction
-
Problem: The initial Darzens reaction between benzophenone and methyl chloroacetate results in a low yield of the epoxide intermediate, methyl 3,3-diphenyloxirane-2-carboxylate.
-
Possible Causes & Solutions:
-
Base Selection: The choice of base is critical. Sodium methoxide in dry THF is a commonly used and effective base.[1] Ensure the base is fresh and anhydrous.
-
Reaction Temperature: The reaction is typically run at low temperatures (-10 °C).[1] Deviations from the optimal temperature can lead to side reactions.
-
Reagent Quality: Ensure benzophenone and methyl chloroacetate are of high purity. Impurities can interfere with the reaction.
-
Moisture: The reaction is sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Inefficient Chiral Resolution
-
Problem: Poor separation of diastereomeric salts, leading to low enantiomeric excess of the desired (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid.
-
Possible Causes & Solutions:
-
Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent system. Experiment with different solvents and solvent mixtures (e.g., methyl tertiary butyl ether).[1]
-
Cooling Rate: A slow and controlled cooling rate during crystallization is often necessary to achieve good separation. Crash cooling can lead to co-precipitation of both diastereomers.
-
Purity of Racemic Acid: Impurities in the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid can hinder crystallization. Ensure the starting material is of high purity.
-
Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic acid can influence the efficiency of the resolution. While some agents require a 1:1 ratio, others may be effective at a 0.5:1 ratio.[1]
-
Issue 3: Impurity Formation in the Final Substitution Step
-
Problem: The reaction of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine results in significant impurity formation.
-
Possible Causes & Solutions:
-
Base Selection: Strong bases like sodium amide (NaNH2) in DMF are effective but can be harsh.[1] Milder bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) have been used and may be more suitable for industrial-scale production, potentially reducing side reactions.[5]
-
Reaction Temperature: The reaction temperature should be carefully controlled. High temperatures can lead to degradation and the formation of byproducts. Room temperature or slightly elevated temperatures (e.g., 90 °C with K2CO3) have been reported.[1]
-
Work-up Procedure: The work-up procedure is crucial for removing unreacted starting materials and byproducts. Acidification to pH 2 is typically performed to protonate the final product, allowing for extraction into an organic solvent.[1]
-
Experimental Protocols
Protocol 1: Synthesis of Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
This protocol is based on the Darzens reaction, followed by methanolysis and hydrolysis.[1]
-
Darzens Reaction: To a solution of sodium methoxide (4.3 g) in dry THF (25 mL) at -10 °C, add a solution of benzophenone (7.2 g) and methyl chloroacetate (6.6 g) in dry THF (15 mL). Stir the mixture at -10 °C for 2 hours. Quench the reaction with water (50 mL) and extract with diethyl ether (3 x 80 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield methyl 3,3-diphenyloxirane-2-carboxylate as a light yellow oil. This intermediate can often be used in the next step without further purification.
-
Methanolysis and Hydrolysis: To a solution of the crude epoxide (8.2 g) in methanol (40 mL), add p-toluenesulfonic acid (0.5 g) and stir for 30 minutes. Then, add an aqueous solution of NaOH (10% wt.) and stir until the hydrolysis is complete (as monitored by TLC). Remove the methanol under reduced pressure and acidify the residue to pH 2 with concentrated HCl. Stir the mixture overnight. Filter the resulting white precipitate, wash with water, and dry under vacuum to afford 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Protocol 2: Chiral Resolution with (S)-dehydroabietylamine
This protocol describes the resolution of the racemic acid from Protocol 1.[1]
-
Dissolve the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (14 g) in methyl tertiary butyl ether (140 mL) and heat to reflux for 30 minutes.
-
Add a solution of (S)-dehydroabietylamine (14.7 g) in methyl tertiary butyl ether (50 mL) dropwise over 10 minutes.
-
Continue stirring under reflux for 1 hour.
-
Cool the mixture to 0 °C and stir for an additional 2 hours.
-
Filter the resulting precipitate (the diastereomeric salt of the (S)-acid).
-
To liberate the free acid, treat the diastereomeric salt with an aqueous solution of NaOH, extract the (S)-dehydroabietylamine with an organic solvent, and then acidify the aqueous layer to precipitate the desired (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid.
Protocol 3: Synthesis of (+)-Ambrisentan
This protocol details the final substitution reaction.[1]
-
To a solution of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (3.6 g) and NaNH2 (1.0 g) in DMF (20 mL), slowly add a solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (3.63 g) in DMF (10 mL).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Quench the reaction with water (20 mL) and acidify to pH 2 with 10% H2SO4 aqueous solution.
-
Extract the mixture with ethyl acetate (4 x 50 mL).
-
Combine the organic layers, wash with water and saturated NaCl solution.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting residue from diethyl ether to afford (+)-Ambrisentan as a white solid.
Visualizations
References
- 1. aidic.it [aidic.it]
- 2. Isolation, identification, characterization, synthesis and quality control strategy of new process-related impurities in ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Improved Synthesis Process of Ambrisentan and Darusentan | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of(+)-ambrisentan [jcpu.cpu.edu.cn]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Ambrisentan and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Ambrisentan and its metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the bioanalysis of Ambrisentan and its metabolites using techniques such as LC-MS/MS.
Sample Preparation
-
Q1: I am seeing low recovery of Ambrisentan from plasma samples. What are the possible causes and solutions?
-
A1: Low recovery can stem from several factors. Firstly, ensure the protein precipitation agent (e.g., methanol or acetonitrile) is added in the correct ratio to the plasma volume to ensure complete protein removal. Inefficient vortexing or centrifugation can also lead to incomplete extraction. For more complex matrices, consider switching from protein precipitation to a more specific sample clean-up technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects and improve recovery.[1][2]
-
-
Q2: My results are showing high variability between replicate samples. What could be the issue?
-
A2: High variability often points to inconsistencies in the sample preparation workflow. Ensure precise and consistent pipetting of all solutions, including the internal standard. Inadequate mixing after adding reagents can also contribute to this issue. If using SPE, ensure the cartridges are not drying out and that the elution solvent volume is sufficient to completely recover the analyte.
-
-
Q3: I am concerned about the stability of Ambrisentan in my plasma samples during storage and processing. What are the best practices?
-
A3: Ambrisentan is generally stable, but proper handling is crucial. It is recommended to store plasma samples at -80°C for long-term stability.[3] For short-term storage during sample processing, keeping samples on ice is advisable. It's also important to be aware that Ambrisentan can degrade under certain stress conditions, particularly in acidic environments.[4][5] Therefore, maintaining a neutral or slightly basic pH during sample preparation is recommended.
-
Chromatography & Mass Spectrometry
-
Q4: I am observing poor peak shape (e.g., tailing or fronting) for Ambrisentan. How can I improve it?
-
A4: Poor peak shape can be due to several chromatographic factors. Ensure the mobile phase composition is optimal; for Ambrisentan, a C18 column with a mobile phase consisting of acetonitrile or methanol and an aqueous buffer (e.g., ammonium acetate or formic acid) is commonly used.[1] Adjusting the pH of the aqueous phase can sometimes improve peak shape. Also, check for column degradation or contamination, which may require flushing or replacing the column. Injecting the sample in a solvent stronger than the mobile phase can also cause peak distortion.
-
-
Q5: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
-
A5: Matrix effects are a common challenge in bioanalysis and can arise from co-eluting endogenous components from the biological matrix.[6] To mitigate this, consider the following:
-
Improve Sample Clean-up: As mentioned in A1, switching to SPE or LLE can significantly reduce matrix components.
-
Optimize Chromatography: Adjusting the chromatographic gradient to better separate Ambrisentan and its metabolites from interfering matrix components can be effective.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).[7]
-
-
-
Q6: I am having trouble simultaneously quantifying Ambrisentan and its hydroxylated and glucuronidated metabolites. What should I consider?
-
A6: The main metabolites of Ambrisentan include 4-hydroxymethyl ambrisentan and its glucuronide conjugate, as well as Ambrisentan glucuronide.[8][9][10] These metabolites have different polarities compared to the parent drug. Therefore, a gradient elution method is typically required for their simultaneous separation. You may need to optimize the gradient profile to achieve adequate resolution between all analytes. Additionally, the ionization efficiency of the glucuronide conjugates might be different from the parent drug, so ensure that the mass spectrometer source conditions are optimized for all compounds of interest.
-
-
Q7: My calibration curve is non-linear, especially at higher concentrations. What is the likely cause?
-
A7: Non-linearity can be caused by detector saturation at high analyte concentrations. If this is the case, you may need to extend the calibration range by preparing additional standards or dilute the samples that fall in the higher concentration range. Ensure that the accuracy and precision of any dilution are validated.[8] Another potential cause is the presence of an unresolved interference that co-elutes with the analyte.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of Ambrisentan from various published methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Instrumentation | LC-MS/MS | UPLC-MS/MS | LC-MS/MS |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range | 2-2000 ng/mL[1] | 0.1-200 ng/mL[11] | 10.0-2000.2 ng/mL |
| LLOQ | 2 ng/mL[1] | 0.1 ng/mL[11] | 10.0 ng/mL |
| Extraction Recovery | 74.6% - 80.5%[1] | 69.4%[11] | Not Reported |
| Matrix Effect | 92.3% - 98.3% (with IS)[1] | Not explicitly reported | Not Reported |
| Intra-day Precision | < 2.72%[1] | ≤ 15%[11] | < 11% |
| Inter-day Precision | < 8.98%[1] | ≤ 15%[11] | < 14% |
Experimental Protocols
Below are detailed methodologies for key experiments in the quantification of Ambrisentan.
Protocol 1: Sample Preparation using Protein Precipitation
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution.
-
Add 300 µL of ice-cold methanol or acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Ambrisentan
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Waters Symmetry C18, 4.6 mm x 100 mm, 5 µm).[1]
-
Mobile Phase A: 5 mmol/L ammonium acetate in 10% acetonitrile.[1]
-
Mobile Phase B: 40% methanol and 60% acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 5-10 µL.
-
Gradient: A gradient elution may be necessary for the simultaneous analysis of metabolites.
-
-
Mass Spectrometry:
Visualizations
Caption: A typical experimental workflow for the quantification of Ambrisentan in plasma.
Caption: The metabolic pathway of Ambrisentan.
References
- 1. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]
- 2. simbecorion.com [simbecorion.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A validated specific stability-indicating RP-HPLC assay method for Ambrisentan and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ambrisentan Experimental Off-Target Effects: Technical Support Center
Welcome to the Technical Support Center for managing the off-target effects of Ambrisentan in experimental setups. This resource is designed for researchers, scientists, and drug development professionals to anticipate, identify, and mitigate potential confounding effects of Ambrisentan in non-clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of Ambrisentan?
A1: Ambrisentan is a highly selective endothelin receptor type A (ETA) antagonist.[1][2] Its most well-characterized "off-target" effect is its interaction with the endothelin type B (ETB) receptor, albeit with significantly lower affinity.[1] Additionally, Ambrisentan has been shown to interact with certain drug transporters, which can be a source of off-target effects in complex biological systems.[3] Common clinically observed side effects that may manifest as off-target effects in experimental models include peripheral edema, headache, nasal congestion, and flushing.[4][5]
Q2: What is the selectivity profile of Ambrisentan?
A2: The selectivity of Ambrisentan for the ETA receptor over the ETB receptor has been reported with some variability depending on the assay system. Reported selectivity ratios (ETA:ETB) range from approximately 77:1 to over 4000:1.[6] This high selectivity is a key feature of the molecule.
Q3: Are there any known interactions of Ambrisentan with other receptors or kinases?
A3: Publicly available broad-panel screening data (e.g., CEREP or kinase panels) for Ambrisentan is limited. However, one report states that in binding studies, Ambrisentan showed no significant affinity for more than 100 other receptors.[7] Despite this, researchers should not assume a complete lack of interaction with other signaling molecules, especially at higher concentrations.
Q4: How can I control for potential off-target effects of Ambrisentan in my experiments?
A4: Several control strategies are recommended:
-
Dose-response curves: Establishing a clear dose-response relationship for your observed effect can help distinguish between a potent on-target effect and a less potent off-target effect.
-
Use of a structurally unrelated ETA antagonist: Comparing the effects of Ambrisentan with another ETA antagonist that has a different chemical structure can help confirm that the observed effect is due to ETA blockade.
-
Rescue experiments: If possible, overexpressing the ETA receptor in your system could rescue the phenotype induced by Ambrisentan, providing strong evidence for on-target activity.
-
Use of a negative control compound: A structurally similar but inactive compound, if available, can be a powerful tool to rule out non-specific effects.
Q5: What are the known interactions of Ambrisentan with drug transporters?
A5: Ambrisentan is a substrate for Organic Anion Transporting Polypeptides (OATPs) and P-glycoprotein (P-gp).[1][8] It has also been shown to be a weak inhibitor of OATP1B1 and OATP1B3.[3] These interactions are important to consider in cellular models expressing these transporters, as they can affect the intracellular concentration of Ambrisentan or other co-administered compounds.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cell-based assays.
-
Possible Cause 1: Off-target effects on cell viability or proliferation.
-
Troubleshooting Steps:
-
Perform a cell viability/cytotoxicity assay (e.g., MTT, LDH release) with a range of Ambrisentan concentrations, including those above your experimental concentration. Some studies have shown that Ambrisentan has no effect on the viability of certain cancer cell lines up to 100 µM, while others have noted cytotoxic effects on human pulmonary artery endothelial cells at concentrations as low as 0.02 nM.[3][4]
-
Include a positive control for cytotoxicity to ensure the assay is working correctly.
-
If cytotoxicity is observed at your experimental concentration, consider lowering the dose or using a shorter incubation time.
-
-
-
Possible Cause 2: Interaction with media components or serum.
-
Troubleshooting Steps:
-
Ambrisentan is highly protein-bound (approximately 99%).[4] The concentration of free, active compound may be significantly lower in the presence of serum.
-
Consider performing experiments in serum-free media for a defined period, if your cell model allows.
-
If serum is required, ensure the serum percentage is consistent across all experiments.
-
-
-
Possible Cause 3: Off-target modulation of unrelated signaling pathways.
-
Troubleshooting Steps:
-
If you observe changes in a signaling pathway that is not downstream of the ETA receptor, consider performing a broad pathway analysis (e.g., phospho-kinase array) to identify unexpectedly modulated pathways.
-
Use a structurally different ETA antagonist as a control to see if the same unexpected pathway modulation occurs.
-
-
Issue 2: Discrepancies between in vitro and in vivo results.
-
Possible Cause 1: Role of drug transporters.
-
Troubleshooting Steps:
-
Determine if your in vitro cell model expresses the relevant transporters (OATPs, P-gp) that are known to interact with Ambrisentan.
-
If your in vitro model lacks these transporters, the intracellular concentration of Ambrisentan may not be representative of the in vivo situation. Consider using a cell line that has been engineered to express these transporters.
-
-
-
Possible Cause 2: Metabolism of Ambrisentan.
-
Troubleshooting Steps:
-
Ambrisentan is metabolized by CYP3A4 and CYP2C19.[9] Your in vitro model may not have the same metabolic capacity as the in vivo system.
-
If you suspect that a metabolite of Ambrisentan is responsible for the observed effect, you may need to synthesize the major metabolites and test them directly in your in vitro assays.
-
-
Quantitative Data
Table 1: Selectivity and Transporter Interactions of Ambrisentan
| Target | Parameter | Value | Reference |
| Endothelin Receptor A (ETA) | Selectivity Ratio (ETA/ETB) | 77:1 to >4000:1 | [6] |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | IC50 | 47.0 µM | [3] |
| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | IC50 | 44.6 µM | [3] |
| Sodium Taurocholate Cotransporting Polypeptide (NTCP) | IC50 | >100 µM | [3] |
| Bile Salt Export Pump (BSEP) | IC50 | >100 µM | [3] |
| P-glycoprotein (P-gp) | IC50 | >100 µM | [3] |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects Using a Secondary Antagonist
Objective: To determine if an observed cellular phenotype is due to the on-target antagonism of the ETA receptor or a potential off-target effect of Ambrisentan.
Methodology:
-
Cell Culture: Culture your cells of interest under standard conditions.
-
Compound Preparation: Prepare stock solutions of Ambrisentan and a structurally unrelated ETA receptor antagonist (e.g., Zibotentan, Atrasentan) in a suitable solvent (e.g., DMSO).
-
Treatment:
-
Seed cells in appropriate culture vessels.
-
Treat cells with a vehicle control, a dose range of Ambrisentan, and a dose range of the secondary ETA antagonist.
-
-
Phenotypic Analysis: At the desired time point, perform your primary assay to measure the cellular phenotype of interest (e.g., gene expression, protein phosphorylation, cell migration).
-
Data Analysis: Compare the dose-response curves of Ambrisentan and the secondary antagonist. If both compounds produce a similar effect with potencies that correlate with their known ETA receptor affinities, it provides strong evidence for an on-target mechanism.
Protocol 2: Assessing Off-Target Effects on Cell Viability
Objective: To determine the concentration range at which Ambrisentan may exert cytotoxic effects in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of Ambrisentan in culture medium.
-
Treatment: Treat the cells with the vehicle control and the serial dilutions of Ambrisentan. Include a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay such as MTT, MTS, or a live/dead stain.
-
Data Analysis: Plot cell viability against Ambrisentan concentration to determine the IC50 for cytotoxicity. This will inform the appropriate concentration range for your primary experiments.
Signaling Pathways and Experimental Workflows
Caption: Ambrisentan's primary mechanism of action and its main off-target interaction.
Caption: A logical workflow for investigating the effects of Ambrisentan in experiments.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ambrisentan Retains Its Pro‐Autophagic Activity on Human Pulmonary Artery Endothelial Cells Exposed to Hypoxia in an In Vitro Model Mimicking Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambrisentan, an endothelin receptor type A-selective antagonist, inhibits cancer cell migration, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. researchgate.net [researchgate.net]
- 8. Ambrisentan for the treatment of adults with pulmonary arterial hypertension: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.hpra.ie [assets.hpra.ie]
Validation & Comparative
A Preclinical Comparison of Ambrisentan and Bosentan in Models of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two key endothelin receptor antagonists (ERAs), (+/-)-ambrisentan and bosentan, in the context of preclinical models of pulmonary arterial hypertension (PAH). The information presented herein is synthesized from multiple preclinical studies. It is important to note that direct head-to-head preclinical studies comparing ambrisentan and bosentan in the same experimental setup are scarce in the published literature. Therefore, this guide collates and compares data from separate studies conducted in the widely utilized monocrotaline (MCT)-induced rat model of PAH. While this approach offers valuable insights, direct quantitative comparisons should be interpreted with caution due to potential variations in experimental protocols between studies.
Mechanism of Action: Targeting the Endothelin Pathway
Pulmonary arterial hypertension is characterized by elevated pulmonary artery pressure, vascular remodeling, and right ventricular hypertrophy, eventually leading to right heart failure. The endothelin (ET) system, particularly the potent vasoconstrictor and mitogen endothelin-1 (ET-1), plays a crucial role in the pathophysiology of PAH. ET-1 exerts its effects through two receptor subtypes: ET-A and ET-B.
-
Ambrisentan is a selective ET-A receptor antagonist. By selectively blocking the ET-A receptor, which is primarily responsible for vasoconstriction and smooth muscle cell proliferation, ambrisentan aims to induce vasodilation and inhibit the remodeling of pulmonary arteries.
-
Bosentan is a dual ET-A and ET-B receptor antagonist, meaning it blocks both receptor subtypes. While ET-A receptor blockade is beneficial, the role of ET-B receptor modulation is more complex, as it is involved in both vasoconstriction and the clearance of ET-1, as well as the production of vasodilators like nitric oxide.
The differential receptor selectivity between ambrisentan and bosentan forms the basis for potential differences in their efficacy and safety profiles.
Endothelin signaling pathway and points of intervention for ambrisentan and bosentan.
Preclinical Efficacy in the Monocrotaline (MCT) Rat Model of PAH
The MCT-induced PAH model in rats is a widely used preclinical model that recapitulates several key features of human PAH, including increased pulmonary artery pressure, right ventricular hypertrophy, and pulmonary vascular remodeling. The following tables summarize the effects of ambrisentan and bosentan in this model, based on data from separate studies.
Table 1: Effects of Ambrisentan and Bosentan on Hemodynamics and Right Ventricular Hypertrophy in MCT-induced PAH Rats
| Parameter | Ambrisentan Treatment | Bosentan Treatment |
| Right Ventricular Systolic Pressure (RVSP) | Significant reduction compared to MCT-control | Significant reduction compared to MCT-control |
| Right Ventricular Hypertrophy (RVH) (Fulton's Index: RV/[LV+S]) | Significant reduction compared to MCT-control | Significant reduction compared to MCT-control |
| Mean Pulmonary Arterial Pressure (mPAP) | Not always reported, but expected to decrease | Significant reduction compared to MCT-control |
Note: Data synthesized from multiple independent studies. Direct comparison of absolute values is not recommended. RV = Right Ventricle; LV = Left Ventricle; S = Septum.
Table 2: Effects of Ambrisentan and Bosentan on Pulmonary Vascular Remodeling in MCT-induced PAH Rats
| Parameter | Ambrisentan Treatment | Bosentan Treatment |
| Medial Wall Thickness of Pulmonary Arterioles | Significant reduction compared to MCT-control | Significant reduction compared to MCT-control |
| Vessel Muscularization | Attenuation of increased muscularization | Attenuation of increased muscularization |
Note: Data synthesized from multiple independent studies.
Experimental Protocols
The following provides a generalized experimental workflow for evaluating compounds in the MCT rat model, based on methodologies reported in the literature. Specific parameters may vary between individual studies.
Head-to-Head Efficacy of Ambrisentan and Macitentan in Pulmonary Arterial Hypertension: A Comparative Guide
In the management of pulmonary arterial hypertension (PAH), endothelin receptor antagonists (ERAs) are a cornerstone of therapy. This guide provides a detailed, data-driven comparison of the efficacy of two prominent ERAs: ambrisentan, a selective endothelin type-A (ETA) receptor antagonist, and macitentan, a dual endothelin type-A and type-B (ETA/ETB) receptor antagonist. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of key clinical trial data, real-world evidence, and mechanistic insights.
Executive Summary
Direct head-to-head randomized controlled trials comparing ambrisentan and macitentan are not available. Therefore, this guide draws upon data from their pivotal placebo-controlled trials, the ARIES studies for ambrisentan and the SERAPHIN study for macitentan, as well as network meta-analyses and real-world observational studies.
Macitentan, in the long-term, event-driven SERAPHIN trial, demonstrated a significant reduction in a composite endpoint of morbidity and mortality.[1] Ambrisentan's efficacy was established in the ARIES trials, which showed significant improvements in exercise capacity.[2] Real-world evidence suggests macitentan may be associated with a lower risk of hospitalization compared to other ERAs, including ambrisentan.[3][4] Conversely, a network meta-analysis suggested that ambrisentan might be more efficient in improving exercise capacity.
Mechanism of Action: Endothelin Pathway Signaling
Pulmonary arterial hypertension is characterized by an over-activation of the endothelin system.[5] Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, acts through two receptor subtypes: ETA and ETB.[5] Activation of ETA receptors on smooth muscle cells leads to vasoconstriction and proliferation.[6] ETB receptors on smooth muscle cells also mediate vasoconstriction, while those on endothelial cells are involved in vasodilation and ET-1 clearance.[5][6]
Ambrisentan is a selective ETA receptor antagonist, whereas macitentan is a dual antagonist of both ETA and ETB receptors.[3][7] The clinical significance of selective versus dual endothelin receptor blockade is a subject of ongoing research.
Quantitative Efficacy Data
The following tables summarize the key efficacy data from the pivotal clinical trials for ambrisentan (ARIES-1 & ARIES-2) and macitentan (SERAPHIN).
Table 1: Change in 6-Minute Walk Distance (6MWD)
| Drug/Dosage | Trial | Baseline 6MWD (mean, m) | Change from Baseline at 12 Weeks (mean, m) | Placebo-Corrected Difference (m) [95% CI] | p-value |
| Ambrisentan | |||||
| 5 mg | ARIES-1 | ~340-355 | - | 31 [3 to 59] | 0.008[2] |
| 10 mg | ARIES-1 | ~340-355 | - | 51 [27 to 76] | <0.001[2] |
| 2.5 mg | ARIES-2 | ~340-355 | - | 32 [2 to 63] | 0.022[2] |
| 5 mg | ARIES-2 | ~340-355 | - | 59 [30 to 89] | <0.001[2] |
| Macitentan | |||||
| 10 mg | SERAPHIN | 360 | - | 22.8 [4.0 to 41.5] (at 6 months) | 0.008[8] |
Table 2: Clinical Worsening and Hemodynamic Parameters
| Endpoint | Ambrisentan (ARIES Trials) | Macitentan (SERAPHIN Trial) |
| Clinical Worsening | ARIES-1: No significant difference vs. placebo.[2] ARIES-2: Significant delay in time to clinical worsening vs. placebo (p=0.005 for 2.5mg, p=0.008 for 5mg).[2] | Primary Endpoint (Morbidity/Mortality): 45% risk reduction vs. placebo (HR 0.55; 97.5% CI, 0.39 to 0.76; p<0.001).[9] |
| Pulmonary Vascular Resistance (PVR) | ARIES-E (extension study) showed significant improvement from baseline.[10] | Sub-study showed significant reduction vs. placebo at 6 months.[11] |
| Mean Pulmonary Arterial Pressure (mPAP) | ARIES-E showed significant improvement from baseline.[10] | Sub-study showed significant reduction vs. placebo at 6 months.[11] |
| Cardiac Index (CI) | ARIES-E showed significant improvement from baseline.[10] | Sub-study showed significant increase vs. placebo at 6 months.[11] |
Real-World and Switching Studies Data
A meta-analysis of studies where patients were switched from ambrisentan or bosentan to macitentan showed a significant increase in 6MWD by a mean of 20.71 meters and an improvement in WHO Functional Class.[12][13][14][15] A real-world comparative study found that macitentan was associated with a significantly lower risk of all-cause and PAH-related hospitalization compared to other ERAs, including ambrisentan.[3][4]
Experimental Protocols
The pivotal trials for ambrisentan and macitentan, while both placebo-controlled, had different designs reflecting an evolution in PAH clinical trial methodology.
Ambrisentan: ARIES-1 and ARIES-2 Trials
-
Study Design: Two concurrent, randomized, double-blind, placebo-controlled, multicenter, 12-week studies.[2][16]
-
Patient Population: Patients with PAH (WHO Group 1), predominantly WHO Functional Class II and III.[2][16] Key exclusion criteria included concomitant use of other PAH-specific therapies.[16]
-
Intervention:
-
Primary Endpoint: Change from baseline in 6MWD at week 12.[2][16]
-
Secondary Endpoints: Time to clinical worsening, change in WHO Functional Class, SF-36 Health Survey, Borg dyspnea score, and plasma B-type natriuretic peptide (BNP) concentration.[2][16]
Macitentan: SERAPHIN Trial
-
Study Design: A long-term, event-driven, randomized, double-blind, placebo-controlled, multicenter study with a median treatment duration of over two years.[9][17]
-
Patient Population: Patients with PAH (WHO Group 1), predominantly WHO Functional Class II and III.[9] Concomitant PAH therapy (mostly phosphodiesterase-5 inhibitors) was permitted in approximately 64% of patients.[9]
-
Intervention: Placebo, macitentan 3 mg, or macitentan 10 mg once daily.[9][17]
-
Primary Endpoint: A composite of morbidity and mortality events, defined as the time to the first occurrence of death, atrial septostomy, lung transplantation, initiation of intravenous or subcutaneous prostanoids, or worsening of PAH.[9][18]
-
Secondary Endpoints: Change in 6MWD at month 6, change in WHO Functional Class, PAH-related death or hospitalization, and health-related quality of life.[18] A hemodynamic sub-study was also conducted.[11]
References
- 1. Frontiers | The Transition From Ambrisentan to Macitentan in Patients With Pulmonary Arterial Hypertension: A Real-word Prospective Study [frontiersin.org]
- 2. Ambrisentan in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]
- 3. Real-World Comparison of Macitentan vs Other ERAs in Pulmonary Arterial Hypertension [ciplamed.com]
- 4. A real-world comparative effectiveness analysis of macitentan versus ambrisentan and bosentan on hospitalizations and healthcare resource utilization in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The endothelin system in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
- 9. Study With an Endothelin Receptor Antagonist in Pulmonary Arterial Hypertension to Improve Clinical Outcome | Clinical Trial - American College of Cardiology [acc.org]
- 10. Ambrisentan: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Efficacy and safety of switching from bosentan or ambrisentan to macitentan in pulmonary arterial hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of switching from bosentan or ambrisentan to macitentan in pulmonary arterial hypertension: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Efficacy and safety of switching from bosentan or ambrisentan to macitentan in pulmonary arterial hypertension: A systematic review and meta-analysis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. ARIES Trial Designs | Letairis® (ambrisentan) [letairis.com]
- 17. Macitentan in pulmonary arterial hypertension: The SERAPHIN trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Macitentan in Pulmonary Arterial Hypertension: A Focus on Combination Therapy in the SERAPHIN Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity and Potency of (+/-)-Ambrisentan and Sitaxsentan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the endothelin receptor antagonists (+/-)-ambrisentan and sitaxsentan, focusing on their selectivity and potency for the endothelin A (ETA) and endothelin B (ETB) receptors. The information presented is collated from various scientific sources to provide an objective overview supported by experimental data.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB.[1] The ETA receptor, primarily located on vascular smooth muscle cells, is responsible for vasoconstriction and cell proliferation.[2] The ETB receptor, found on endothelial cells, mediates vasodilation through the release of nitric oxide and prostacyclin, and is also involved in the clearance of circulating ET-1.[2][3] In certain pathological conditions, ETB receptors on smooth muscle cells can also contribute to vasoconstriction.[2]
Ambrisentan and sitaxsentan are both selective ETA receptor antagonists.[4][5] Ambrisentan is a propanoic acid-based compound, while sitaxsentan is a sulfonamide-based molecule.[4] Their selectivity for the ETA receptor is a key differentiator and a subject of considerable research in the context of therapeutic applications, particularly in pulmonary arterial hypertension (PAH).
Quantitative Comparison of Potency and Selectivity
The potency and selectivity of ambrisentan and sitaxsentan have been evaluated in numerous in vitro studies. The following table summarizes key quantitative data from competitive receptor binding assays, which measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the target receptor by 50% (IC50) or the inhibitory constant (Ki).
| Compound | Receptor | IC50 (nM) | Ki (nM) | Selectivity (ETA/ETB) | Reference(s) |
| Ambrisentan | ETA | - | 0.011 - 1 | ~200 to >4000-fold | [6] |
| ETB | - | ~195 | [6] | ||
| Sitaxsentan | ETA | 1.4 | 0.43 | ~6500-fold | [7] |
| ETB | 9800 | - | [7] |
Note: The variability in reported values can be attributed to different experimental conditions, such as the cell lines and tissues used in the assays.
Sitaxsentan consistently demonstrates a higher in vitro selectivity for the ETA receptor over the ETB receptor when compared to ambrisentan.[6][7] While both are considered ETA-selective, sitaxsentan's approximately 6500-fold selectivity is notably higher than the reported range for ambrisentan.
Experimental Protocols
Radioligand Receptor Binding Assay
This assay is a standard method to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the IC50 and Ki values of ambrisentan and sitaxsentan for the ETA and ETB receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the endothelin receptors (e.g., CHO cells transfected with human ETA or ETB receptors, or human left ventricle tissue).[8][9] The cells or tissues are homogenized in a lysis buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[9][10]
-
Competitive Binding Incubation: A fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled antagonist (ambrisentan or sitaxsentan).[10][11]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[9] The unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[9]
-
Data Analysis: The data are analyzed using non-linear regression to generate a competition curve. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.[11]
Functional Vascular Ring Assay
This ex vivo assay assesses the functional potency of an antagonist in a more physiologically relevant system.
Objective: To determine the ability of ambrisentan and sitaxsentan to inhibit ET-1-induced vasoconstriction.
General Protocol:
-
Tissue Preparation: Segments of blood vessels (e.g., rat aorta or human pulmonary artery) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Equilibration and Pre-contraction: The vascular rings are allowed to equilibrate under a resting tension. They are then pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or KCl).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of ET-1 are added to the organ bath to generate a concentration-response curve for vasoconstriction.
-
Antagonist Incubation: In parallel experiments, the vascular rings are pre-incubated with a fixed concentration of the antagonist (ambrisentan or sitaxsentan) for a defined period before the addition of ET-1.
-
Data Analysis: The concentration-response curves for ET-1 in the absence and presence of the antagonist are compared. The potency of the antagonist is determined by the degree of the rightward shift in the concentration-response curve.
Endothelin Receptor Signaling Pathway
The binding of ET-1 to its receptors initiates a cascade of intracellular signaling events. The ETA receptor is coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), both contributing to vasoconstriction and cell proliferation.[12][13] The ETB receptor on endothelial cells is also coupled to Gq/11, leading to the activation of endothelial nitric oxide synthase (eNOS) and the production of the vasodilator nitric oxide (NO).[13][14]
Ambrisentan and sitaxsentan act as competitive antagonists at the ETA receptor, blocking the binding of ET-1 and thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and proliferation.
Conclusion
Both this compound and sitaxsentan are potent and selective ETA receptor antagonists. Based on the available in vitro data, sitaxsentan exhibits a higher degree of selectivity for the ETA receptor compared to ambrisentan. This difference in selectivity may have implications for their therapeutic profiles, particularly concerning the potential for off-target effects related to ETB receptor blockade. The choice between these agents in a research or clinical setting may depend on the specific application and the desired degree of ETA receptor selectivity. It is important to note that sitaxsentan was withdrawn from the market due to concerns about liver toxicity.[5][15]
References
- 1. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rpsg.org.uk [rpsg.org.uk]
- 3. Optimizing endothelin receptor antagonist use in the management of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Endothelin Receptor Antagonists Ambrisentan, Bosentan, Macitentan, and Sitaxsentan as Hepatobiliary Transporter Inhibitors and Substrates in Sandwich-Cultured Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ENDOTHELIN RECEPTORS AND PAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. What are the key players in the pharmaceutical industry targeting ETB? [synapse.patsnap.com]
Validating the Anti-proliferative Effects of (+/-)-Ambrisentan In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anti-proliferative effects of (+/-)-Ambrisentan against other key endothelin receptor antagonists (ERAs), Bosentan and Macitentan. The information is intended to assist researchers in designing and interpreting experiments aimed at validating the anti-proliferative properties of these compounds.
Introduction to Endothelin Receptor Antagonists and Proliferation
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that also functions as a mitogen, promoting cell proliferation and fibrosis.[1][2] It exerts its effects through two G protein-coupled receptors: endothelin receptor type A (ETA) and type B (ETB).[2] The ETA receptor is primarily located on smooth muscle cells and is a key mediator of ET-1-induced cell proliferation.[1][3][4] In contrast, the ETB receptor, found on endothelial cells, is mainly involved in ET-1 clearance and the release of vasodilators like nitric oxide.[3][4]
Dysregulation of the ET-1 pathway is implicated in various proliferative diseases, including pulmonary arterial hypertension (PAH) and cancer.[5][6] Consequently, ERAs have been developed as therapeutic agents to counteract the pathological effects of excessive ET-1 signaling.
Ambrisentan is a selective ETA receptor antagonist, while Bosentan and Macitentan are dual ETA/ETB receptor antagonists.[2] This difference in receptor selectivity is a critical factor influencing their biological activities, including their anti-proliferative effects.
Comparative Analysis of Anti-proliferative Activity
While the anti-proliferative mechanism of ERAs is linked to their receptor antagonism, direct comparative in vitro studies quantifying the potency of Ambrisentan, Bosentan, and Macitentan are limited in publicly available literature. The following tables summarize the available qualitative and quantitative data.
Table 1: In Vitro Anti-proliferative Effects on Pulmonary Artery Smooth Muscle Cells (PASMCs)
| Compound | Receptor Selectivity | Cell Line | Assay | Observed Effect | IC50 | Reference |
| This compound | Selective ETA Antagonist | Human PAH-PASMCs | Proliferation Assay | No significant effect on proliferation when used as a single agent. | Not Reported | [7] |
| Bosentan | Dual ETA/ETB Antagonist | Human PASMCs | [3H]thymidine uptake | Dose-dependent inhibition of ET-1-mediated proliferation. 50 µM caused 60% inhibition. | Not Reported | [8][9] |
| Macitentan | Dual ETA/ETB Antagonist | Human PAH-PASMCs | Proliferation Assay | Significantly reduced proliferation rate. | Not Reported | [7][10] |
Table 2: In Vitro Anti-proliferative Effects on Cancer Cells
| Compound | Receptor Selectivity | Cell Line | Assay | Observed Effect | IC50 | Reference |
| This compound | Selective ETA Antagonist | 4T1 (Breast Cancer) | Proliferation Assay | No effect on cell proliferation at doses up to 100 µM. | > 100 µM | [11] |
| Bosentan | Dual ETA/ETB Antagonist | HT-29, SW480 (Colon Cancer) | DNA Synthesis Assay | Inhibition of DNA synthesis in the presence of serum. | Not Reported | [12] |
| Macitentan | Dual ETA/ETB Antagonist | Ovarian Cancer (in combination) | Not Specified | Marked antitumoral effects when combined with other drugs. | Not Reported | [5] |
Note: The lack of directly comparable IC50 values across the three compounds in the same experimental setup highlights a current knowledge gap. Future research should focus on head-to-head comparative studies to definitively establish the relative anti-proliferative potencies of these ERAs.
Signaling Pathways in ET-1 Mediated Proliferation
The binding of ET-1 to its receptors, primarily ETA, on target cells initiates a cascade of intracellular signaling events that culminate in cell proliferation. The diagram below illustrates the key pathways involved and the points of intervention for ERAs.
Figure 1. Simplified signaling pathway of ET-1-mediated cell proliferation and points of inhibition by ERAs.
Experimental Protocols
To facilitate the validation of the anti-proliferative effects of Ambrisentan and its counterparts, detailed protocols for common in vitro proliferation assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Experimental Workflow:
Figure 2. General workflow for the MTT cell proliferation assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Bosentan, and Macitentan in culture medium. Remove the overnight culture medium from the wells and replace it with 100 µL of medium containing the respective compounds at various concentrations. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis as a direct marker of cell proliferation.
Experimental Workflow:
Figure 3. General workflow for the BrdU incorporation assay.
Detailed Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
BrdU Labeling: At the end of the compound treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.
-
BrdU Incorporation: Incubate the plate for 2-24 hours (depending on the cell doubling time) at 37°C to allow for BrdU incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the culture medium and fix the cells with a fixing/denaturing solution. This step is crucial to expose the incorporated BrdU for antibody detection.
-
Antibody Incubation: Wash the wells and add a specific anti-BrdU primary antibody. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody and Detection: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody. Following another incubation and wash, add a TMB (3,3',5,5'-tetramethylbenzidine) substrate to initiate a colorimetric reaction.
-
Stop Reaction and Measurement: Stop the reaction with an acidic stop solution and measure the absorbance at 450 nm.
-
Data Analysis: The absorbance is directly proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation.
Conclusion
This compound, through its selective blockade of the ETA receptor, is expected to exhibit anti-proliferative effects in cell types where proliferation is driven by ET-1 signaling through this receptor. However, the available in vitro data suggests that its efficacy can be cell-type dependent and may differ from dual ETA/ETB receptor antagonists like Bosentan and Macitentan. This guide provides the foundational knowledge and experimental protocols for researchers to rigorously validate and compare the anti-proliferative effects of these compounds in their specific models of interest. The generation of direct comparative data, particularly IC50 values, will be invaluable to the scientific community.
References
- 1. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 4. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 5. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Dual ETA/ETB blockade with macitentan improves both vascular remodeling and angiogenesis in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Dual ETA/ETB blockade with macitentan improves both vascular remodeling and angiogenesis in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ambrisentan, an endothelin receptor type A-selective antagonist, inhibits cancer cell migration, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelin-receptor antagonists are proapoptotic and antiproliferative in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Comparison of Receptor Binding Kinetics of Endothelin Receptor Antagonists (ERAs)
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed in vitro comparison of the receptor binding kinetics of various endothelin receptor antagonists (ERAs). The data presented herein, sourced from publicly available experimental studies, offers a valuable resource for researchers, scientists, and drug development professionals engaged in the study of the endothelin system and the development of novel therapeutics. This document summarizes key quantitative binding parameters, outlines typical experimental methodologies, and visualizes the underlying signaling pathway to facilitate a comprehensive understanding of the topic.
Endothelin Signaling Pathway and ERA Mechanism of Action
The endothelin (ET) system plays a pivotal role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to two G protein-coupled receptors: the endothelin A (ETA) and endothelin B (ETB) receptors. Activation of ETA receptors, predominantly found on vascular smooth muscle cells, leads to vasoconstriction and cellular proliferation. ETB receptors, located on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin, and also play a role in the clearance of circulating ET-1. However, ETB receptors on smooth muscle cells can also contribute to vasoconstriction. In various pathological conditions, the overexpression of ET-1 is implicated in disease progression, making the endothelin system a critical therapeutic target.
Endothelin receptor antagonists (ERAs) are a class of drugs that block the binding of ET-1 to its receptors, thereby mitigating its physiological effects. ERAs can be classified based on their selectivity for the ETA and ETB receptors. Dual antagonists, such as bosentan and macitentan, inhibit both receptor subtypes, while selective antagonists, like ambrisentan and sitaxentan, primarily target the ETA receptor. The binding kinetics of these antagonists to their respective receptors are a crucial determinant of their pharmacological profile and clinical efficacy.
Caption: Endothelin signaling pathway and the mechanism of action of ERAs.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of an ERA for its target receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity. The following table summarizes the in vitro receptor binding affinities of several ERAs for the ETA and ETB receptors.
| Endothelin Receptor Antagonist | Receptor Subtype | Binding Affinity (nM) | Assay Type | Cell Line/Tissue | Reference(s) |
| Atrasentan | ETA | 0.034 (Ki) | Radioligand Binding | - | [1] |
| ETB | 63.3 (Ki) | Radioligand Binding | - | [1] | |
| Bosentan | ETA | 4.7 (Ki) | Radioligand Binding | Human Smooth Muscle Cells | [2] |
| ETB | 95 (Ki) | Radioligand Binding | Human Smooth Muscle Cells | [2] | |
| ETA | 12.5 (Kd) | Radioligand Binding | Human Pulmonary Artery | [3] | |
| ETB | 1100 (Kd) | Radioligand Binding | Human Pulmonary Artery | [3] | |
| ETA | 77.9 (Kd) | Radioligand Binding | Human Left Ventricle | [4] | |
| Ambrisentan | ETA | ~1 (Ki) | Radioligand Binding | CHO cells | [5] |
| ETB | 195 (Ki) | Radioligand Binding | CHO cells | [5] | |
| Macitentan | ETA | 0.2 (IC50) | Radioligand Binding | Human Recombinant ETA Receptors | [6] |
| ETB | 391 (IC50) | Radioligand Binding | Human Recombinant ETB Receptors | [6] | |
| Sitaxsentan | ETA | 0.43 (Ki) | Radioligand Binding | - | [2] |
| ETA | 1.4 (IC50) | Radioligand Binding | - | [2] | |
| ETB | 9800 (IC50) | Radioligand Binding | - | [2] | |
| Tezosentan | ETA | 0.3 (Ki) | Radioligand Binding | CHO cells | [7] |
| ETB | 10-21 (Ki) | Radioligand Binding | - | [7] | |
| Clazosentan | ETA | High Affinity | - | - | [8] |
| ETB | ~1000-fold lower than ETA | - | - | [8] |
Comparison of Receptor Binding and Dissociation Kinetics
Beyond simple affinity, the rates at which an antagonist associates with (kon) and dissociates from (koff) the receptor are critical for its in vivo efficacy. A slow dissociation rate, for instance, can lead to sustained receptor occupancy and a more durable pharmacological effect.
| Endothelin Receptor Antagonist | Receptor Occupancy Half-life (t½) | Dissociation Rate (koff) | Association Rate (kon) | Method | Cell Line/Tissue | Reference(s) |
| Macitentan | ~17 minutes | Slow | Slow | Washout experiments | Pulmonary Arterial Smooth Muscle Cells | [2] |
| Ambrisentan | ~1 minute | Fast | Fast | Washout experiments | Pulmonary Arterial Smooth Muscle Cells | [2] |
| Bosentan | ~1 minute | Fast | Fast | Washout experiments | Pulmonary Arterial Smooth Muscle Cells | [2] |
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the binding affinity of ERAs. Specific details may vary between studies.
Membrane Preparation
-
Cell Culture: Culture cells stably expressing the human ETA or ETB receptor (e.g., Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells) to confluency.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping into a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron to disrupt the cell membranes.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in a fresh buffer and repeat the high-speed centrifugation step to wash the membranes.
-
Storage: Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.
Competitive Radioligand Binding Assay
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of the unlabeled ERA.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter or a scintillation counter.
-
Determination of Non-Specific Binding: In parallel, perform assays in the presence of a high concentration of an unlabeled ligand to determine the amount of non-specific binding.
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the ERA.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the ERA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: A generalized workflow for a competitive radioligand binding assay.
References
- 1. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 2. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of endothelin receptors in the human pulmonary vasculature using bosentan, SB209670, and 97-139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin@25 – new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Combination Therapy in Pulmonary Arterial Hypertension: An Evaluation of Ambrisentan
A deep dive into the synergistic effects of Ambrisentan in combination with other Pulmonary Arterial Hypertension (PAH) therapies reveals a significant advancement in treatment strategies. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by clinical and preclinical data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary arterial pressure, leading to right heart failure and death. The therapeutic landscape has evolved from monotherapy to combination strategies targeting different pathophysiological pathways. Ambrisentan, a selective endothelin receptor antagonist (ERA), has emerged as a cornerstone of combination therapy, most notably with phosphodiesterase-5 (PDE5) inhibitors like Tadalafil. Clinical evidence, primarily from the landmark AMBITION study, has demonstrated the superiority of upfront combination therapy in improving clinical outcomes for PAH patients.[1][2][3][4][5][6][7]
Quantitative Data Summary: Clinical and Hemodynamic Improvements
The synergistic effects of Ambrisentan in combination with other PAH drugs are most evident in the significant improvements observed in key clinical and hemodynamic parameters. The following tables summarize the quantitative data from pivotal clinical trials.
Table 1: Clinical Efficacy of Ambrisentan Combination Therapy
| Outcome Measure | Ambrisentan + Tadalafil Combination | Monotherapy (Ambrisentan or Tadalafil) | p-value | Reference |
| Risk of Clinical Failure | 50% reduction in risk | - | <0.001 | [4] |
| Hospitalization for Worsening PAH | 4% of patients | 12% of patients | <0.05 | [1] |
| Change in 6-Minute Walk Distance (6MWD) from Baseline | +49.0 meters | +23.8 meters (Ambrisentan), +21.9 meters (Tadalafil) | <0.001 | [1] |
| Improvement in WHO Functional Class | Significant improvement | - | <0.001 | [8] |
| All-Cause Mortality (End of Study) | 10% (29/302) | 14% (41/303) | 0.10 | [9] |
Table 2: Hemodynamic Improvements with Ambrisentan Combination Therapy
| Hemodynamic Parameter | Ambrisentan + Tadalafil Combination (Baseline vs. 12-month) | p-value | Reference |
| Mean Pulmonary Artery Pressure (mPAP) | 50 ± 13 mmHg vs. 45 ± 15 mmHg | 0.03 | [8] |
| Pulmonary Vascular Resistance (PVR) | 11 ± 6 Wood units vs. 8 ± 4 Wood units | 0.001 | [8] |
| Cardiac Index (CI) | 2.5 ± 0.9 L/min/m² vs. 3.0 ± 1.0 L/min/m² | 0.001 | [8] |
| Right Atrial Pressure (RAP) | 9 ± 5 mmHg vs. 7 ± 4 mmHg | 0.02 | [8] |
Signaling Pathways and Mechanism of Synergy
The synergistic effect of combining Ambrisentan and a PDE5 inhibitor like Tadalafil stems from their complementary actions on two critical signaling pathways implicated in PAH: the endothelin (ET) pathway and the nitric oxide (NO) pathway.
Ambrisentan, as a selective ETA receptor antagonist, blocks the vasoconstrictive and proliferative effects of endothelin-1 (ET-1) on pulmonary artery smooth muscle cells (PASMCs).[10][11] Tadalafil, a PDE5 inhibitor, enhances the effects of the NO signaling pathway by preventing the breakdown of cyclic guanosine monophosphate (cGMP), a potent vasodilator.[10][11] The combination of these two actions leads to a more profound and sustained reduction in pulmonary vascular resistance and inhibition of vascular remodeling than either agent alone.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of Ambrisentan's synergistic effects are provided below.
Six-Minute Walk Test (6MWT)
The 6MWT is a standardized, submaximal exercise test used to assess functional capacity in PAH patients.[4][12]
Protocol:
-
Patient Preparation: Patients should rest for at least 10 minutes before the test. Baseline heart rate, blood pressure, and oxygen saturation are recorded.
-
Test Environment: The test is conducted on a flat, straight, enclosed corridor with a hard surface. The length of the corridor is marked every 3 meters.
-
Instructions to the Patient: The patient is instructed to walk as far as possible for 6 minutes, without running. They are informed that they can slow down or stop if necessary. Standardized phrases of encouragement are given at specific intervals.
-
Monitoring: The patient is monitored for any adverse events. Heart rate, blood pressure, and oxygen saturation are recorded immediately after the test.
-
Measurement: The total distance walked in 6 minutes is recorded to the nearest meter.
Right Heart Catheterization (RHC)
RHC is the gold standard for the diagnosis and hemodynamic assessment of PAH.[6][13][14][15][16]
Protocol:
-
Patient Preparation: The patient is in a fasting state. The procedure is performed under local anesthesia.
-
Catheter Insertion: A balloon-tipped, flow-directed catheter (Swan-Ganz catheter) is inserted into a large vein (typically the internal jugular, subclavian, or femoral vein) and advanced through the right atrium, right ventricle, and into the pulmonary artery.
-
Pressure Measurements: The following pressures are measured: right atrial pressure (RAP), right ventricular pressure (RVP), pulmonary artery pressure (PAP - systolic, diastolic, and mean), and pulmonary artery wedge pressure (PAWP).
-
Cardiac Output (CO) Measurement: CO is typically measured by thermodilution.
-
Calculation of Hemodynamic Parameters: Pulmonary vascular resistance (PVR) and cardiac index (CI) are calculated using the measured values.
Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay
This in vitro assay is used to evaluate the anti-proliferative effects of drugs on PASMCs, a key feature of vascular remodeling in PAH.[3][10][11][17]
Protocol:
-
Cell Culture: Human PASMCs are cultured in a suitable growth medium. For experiments, cells are seeded in 96-well plates.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, the cells are serum-starved for 24-48 hours.
-
Drug Treatment: Cells are then treated with the drugs of interest (e.g., Ambrisentan, Tadalafil, or their combination) in the presence of a mitogen, such as platelet-derived growth factor (PDGF), to stimulate proliferation.
-
Proliferation Measurement: Cell proliferation can be measured using various methods:
-
BrdU Incorporation Assay: Measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.
-
Cell Counting Kit-8 (CCK-8) Assay: A colorimetric assay that measures cell viability, which is proportional to cell proliferation.
-
-
Data Analysis: The results are typically expressed as a percentage of the proliferation observed in the control (mitogen-stimulated) group.
Conclusion
The evidence strongly supports the synergistic effects of Ambrisentan when used in combination with other PAH therapies, particularly PDE5 inhibitors. This combination strategy has become a standard of care, leading to improved clinical outcomes, better hemodynamic profiles, and a delay in disease progression for many PAH patients. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a valuable resource for researchers and clinicians working to further advance the treatment of this complex disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Ambrisentan and Tadalafil combination therapy for pulmonary [stlukes.com.ph]
- 3. PDGF mediates pulmonary arterial smooth muscle cell proliferation and migration by regulating NFATc2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pah.cz [pah.cz]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. nationaljewish.org [nationaljewish.org]
- 7. Ambrisentan and Tadalafil Up-front Combination Therapy in Scleroderma-associated Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initial tadalafil and ambrisentan combination therapy in pulmonary arterial hypertension: cLinical and haemodYnamic long-term efficacy (ITALY study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PDGF-Induced Proliferation in Human Arterial and Venous Smooth Muscle Cells: Molecular Basis for Differential Effects of PDGF Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Six-minute walk test in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Cardiac catheterization in pulmonary hypertension: doing it right, with a catheter on the left - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Right heart catheterisation: best practice and pitfalls in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pulmonary artery smooth muscle cell proliferation and migration in fetal lambs acclimatized to high-altitude long-term hypoxia: role of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ambrisentan and Macitentan on Hepatobiliary Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
The endothelin receptor antagonists (ERAs) ambrisentan and macitentan are crucial in the management of pulmonary arterial hypertension. However, their interaction with hepatobiliary transporters, which are essential for the disposition of bile acids and other endogenous and exogenous compounds, can contribute to drug-induced liver injury (DILI). This guide provides a detailed, data-driven comparison of the inhibitory effects of ambrisentan and macitentan on key hepatobiliary transporters, offering valuable insights for preclinical safety assessment and drug development.
Executive Summary
Significant in vitro differences in the inhibition of crucial hepatobiliary transporters have been observed between ambrisentan and macitentan. Macitentan demonstrates a markedly greater inhibitory potential against several key transporters compared to ambrisentan. Notably, macitentan is a potent inhibitor of the bile salt export pump (BSEP), a critical transporter for bile acid efflux, with an IC50 value of 11.9 µM, whereas ambrisentan shows no significant inhibition (IC50 >100 µM).[1][2] This difference in BSEP inhibition is a plausible mechanism for the varying hepatotoxic profiles of these drugs.
Furthermore, macitentan exhibits more potent inhibition of the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1), OATP1B3, and the Sodium Taurocholate Cotransporting Polypeptide (NTCP) than ambrisentan.[1][2][3] Conversely, both drugs show weak to no inhibition of Multidrug Resistance-associated Protein 2 (MRP2).[1][2] These differences in transporter interactions are critical considerations in understanding the pharmacokinetic and safety profiles of these endothelin receptor antagonists.
Quantitative Comparison of Transporter Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) of ambrisentan and macitentan against key hepatobiliary transporters. Lower IC50 values indicate greater inhibitory potency.
| Transporter | Ambrisentan IC50 (µM) | Macitentan IC50 (µM) | Reference |
| Uptake Transporters | |||
| OATP1B1 | 47.0 | 2.0 | [1][2][3] |
| OATP1B3 | 44.6 | 2.1 | [1][2][3] |
| NTCP | >100 | 9.8 | [1][2][3] |
| Efflux Transporters | |||
| BSEP | >100 | 11.9 | [1][2][3] |
| MRP2 | >100 | ~75 to >100 | [1][2] |
| BCRP | >100 | 75.0 | [1][2] |
| Pgp | >100 | 64.0 | [1][2] |
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro assays designed to assess the interaction of drugs with specific transporters. The general protocols for these key experiments are outlined below.
In Vitro Inhibition of Uptake Transporters (OATP1B1, OATP1B3, NTCP)
These assays typically utilize transfected cell lines that overexpress a specific human uptake transporter.
-
Cell Culture: Stably transfected cells (e.g., HEK293 or CHO) expressing the transporter of interest (OATP1B1, OATP1B3, or NTCP) and control (mock-transfected) cells are cultured to confluence in multi-well plates.[4][5]
-
Inhibition Assay:
-
Cells are washed and pre-incubated with a buffer.
-
A known substrate for the transporter (e.g., [3H]estrone-3-sulfate for OATPs, [3H]taurocholic acid for NTCP) is added to the cells in the presence of varying concentrations of the test compound (ambrisentan or macitentan) or a vehicle control.[1]
-
The incubation is carried out for a short period at 37°C to measure the initial rate of uptake.
-
The reaction is stopped by washing the cells with ice-cold buffer.
-
-
Quantification: Cells are lysed, and the intracellular accumulation of the radiolabeled substrate is measured using liquid scintillation counting.
-
Data Analysis: The percent inhibition of substrate uptake by the test compound is calculated relative to the vehicle control. IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vitro Inhibition of Efflux Transporters (BSEP, MRP2) using Vesicular Assays
Inside-out membrane vesicles prepared from cells overexpressing the efflux transporter are the standard for these assays.[6][7]
-
Vesicle Preparation: Membrane vesicles are prepared from Sf9 insect cells or other suitable expression systems transfected with the gene encoding the human transporter (e.g., BSEP or MRP2). These vesicles are oriented such that the ATP-binding cassette is on the exterior.
-
Transport Assay:
-
Vesicles are incubated with a reaction mixture containing a known substrate for the transporter (e.g., [3H]taurocholic acid for BSEP, [3H]estradiol-17β-D-glucuronide for MRP2), ATP, and varying concentrations of the test compound (ambrisentan or macitentan) or vehicle control.[1]
-
A parallel incubation is performed without ATP to determine non-specific binding and passive diffusion.
-
The reaction is initiated by adding the vesicles to the reaction mixture and incubating at 37°C.
-
The transport is stopped by adding an ice-cold stop solution and rapidly filtering the mixture through a filter plate to separate the vesicles from the reaction mixture.
-
-
Quantification: The amount of radiolabeled substrate trapped inside the vesicles on the filter is quantified by liquid scintillation counting.
-
Data Analysis: ATP-dependent transport is calculated by subtracting the uptake in the absence of ATP from the uptake in the presence of ATP. The percent inhibition by the test compound is determined, and IC50 values are calculated.
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the workflow for assessing transporter inhibition and the conceptual pathway linking BSEP inhibition to potential liver injury.
Caption: General workflow for in vitro transporter inhibition assays.
Caption: BSEP inhibition as a key mechanism for potential DILI.
Concluding Remarks
The contrasting inhibitory profiles of ambrisentan and macitentan on hepatobiliary transporters, particularly BSEP, provide a compelling mechanistic basis for their differing potential for drug-induced liver injury. Macitentan's potent inhibition of multiple uptake and efflux transporters necessitates careful consideration during drug development and in clinical practice, especially in patients with underlying liver conditions or those on concomitant medications that may also interact with these transporters. In contrast, ambrisentan's weaker interaction profile suggests a lower intrinsic risk for transporter-mediated DILI.[1][2] This comparative guide underscores the importance of early, comprehensive in vitro transporter screening in the development of safer therapeutic agents.
References
- 1. Evaluation of the Endothelin Receptor Antagonists Ambrisentan, Bosentan, Macitentan, and Sitaxsentan as Hepatobiliary Transporter Inhibitors and Substrates in Sandwich-Cultured Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Endothelin Receptor Antagonists Ambrisentan, Bosentan, Macitentan, and Sitaxsentan as Hepatobiliary Transporter Inhibitors and Substrates in Sandwich-Cultured Human Hepatocytes | PLOS One [journals.plos.org]
- 3. Evaluation of the endothelin receptor antagonists ambrisentan, bosentan, macitentan, and sitaxsentan as hepatobiliary transporter inhibitors and substrates in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) Using a Consensus Vote of Six Classification Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function | Springer Nature Experiments [experiments.springernature.com]
Preclinical Showdown: A Comparative Guide to Ambrisentan's Efficacy in Mitigating Right Ventricular Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of Ambrisentan's effect on right ventricular hypertrophy (RVH), a critical consequence of pulmonary arterial hypertension (PAH). We objectively evaluate its performance against other established PAH therapies, namely the dual endothelin receptor antagonist Bosentan and the phosphodiesterase-5 inhibitor Sildenafil. The following analysis is based on experimental data from key preclinical studies, offering insights into the therapeutic potential of these agents in mitigating the cardiac complications of PAH.
Quantitative Comparison of Therapeutic Efficacy on Right Ventricular Hypertrophy
The following tables summarize the quantitative data from preclinical studies investigating the effects of Ambrisentan, Bosentan, and Sildenafil on right ventricular hypertrophy in various animal models of pulmonary hypertension.
Table 1: Ambrisentan vs. Sildenafil in a Genetically Modified Mouse Model of PAH
| Treatment Group | Animal Model | Key Parameter | Value | % Reduction in RVH vs. Disease Control | Reference |
| Vehicle | Egln1Tie2Cre Mouse | RV/(LV+S) Ratio | ~0.55 | - | [1] |
| Ambrisentan (10 mg/kg/day) | Egln1Tie2Cre Mouse | RV/(LV+S) Ratio | ~0.52 | Not Significant | [1] |
| Sildenafil (100 mg/kg/day) | Egln1Tie2Cre Mouse | RV/(LV+S) Ratio | ~0.45 | Significant | [1] |
RV/(LV+S): Right Ventricle to Left Ventricle plus Septum weight ratio (Fulton Index).
Table 2: Efficacy of Bosentan and Sildenafil in Rodent Models of Pulmonary Hypertension
| Drug | Animal Model | Key Parameter | Control Value | Disease Value | Treated Value | % Reduction in RVH vs. Disease Control | Reference |
| Bosentan (100 mg/kg/day) | Hypoxia-induced PAH (Rat) | RV Weight/Body Weight (mg/g) | 0.5 ± 0.03 | 1.2 ± 0.06 | 1.0 ± 0.05 | ~16.7% | [2][3] |
| Sildenafil | Hypoxia-induced PAH (Mouse) | RV/(LV+S) Ratio | 0.25 ± 0.05 | 0.36 ± 0.06 | 0.27 ± 0.05 | ~25% | [4] |
Note: These studies did not directly compare the drugs within the same experiment. The data is presented to show the individual effect of each drug against its respective disease control.
Experimental Protocols
Detailed methodologies for the key animal models cited are provided below to facilitate experimental replication and data interpretation.
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This model is widely used to induce PAH and subsequent right ventricular hypertrophy.
-
Animal Selection: Male Sprague-Dawley or Wistar rats (typically 150-200g) are commonly used.
-
MCT Administration: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) is administered.
-
Disease Development: Rats develop progressive PAH over a period of 3 to 4 weeks, leading to significant RVH.
-
Assessment of RVH: At the end of the study period, rats are euthanized, and the hearts are excised. The right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The Fulton Index, the ratio of the RV weight to the LV+S weight (RV/[LV+S]), is calculated as a measure of RVH. An increase in this index indicates hypertrophy.
Sugen/Hypoxia-Induced Pulmonary Hypertension in Mice
This "two-hit" model induces a more severe PAH phenotype that closely mimics some aspects of the human disease.
-
Animal Selection: C57BL/6 mice are frequently used.
-
Sugen 5416 Administration: A single subcutaneous injection of the VEGF receptor inhibitor Sugen 5416 (20 mg/kg) is administered.
-
Hypoxia Exposure: Immediately following Sugen 5416 injection, mice are placed in a hypoxic environment (10% oxygen) for a period of 3 weeks.
-
Normoxia Recovery: After the hypoxic period, mice are returned to normoxic conditions (21% oxygen) for an additional 2-5 weeks, during which the disease progresses.
-
Assessment of RVH: Similar to the MCT model, RVH is assessed by calculating the Fulton Index (RV/[LV+S]) after the heart is excised.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the preclinical validation of Ambrisentan.
Caption: Ambrisentan selectively blocks the ETA receptor, inhibiting downstream signaling that leads to vasoconstriction and cellular proliferation, thereby reducing the stimuli for right ventricular hypertrophy.
Caption: A generalized workflow for the preclinical evaluation of therapeutic agents on right ventricular hypertrophy in animal models of pulmonary hypertension.
References
- 1. Egln1Tie2Cre Mice Exhibit Similar Therapeutic Responses to Sildenafil, Ambrisentan, and Treprostinil as Pulmonary Arterial Hypertension (PAH) Patients, Supporting Egln1Tie2Cre Mice as a Useful PAH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bosentan Attenuates Right Ventricular Hypertrophy and Fibrosis in Normobaric Hypoxia Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bosentan attenuates right ventricular hypertrophy and fibrosis in normobaric hypoxia model of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sildenafil reverses the hypertrophy of mice right ventricle caused by hypoxia but does not reverse the changes in the myosin heavy chain isoforms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Ambrisentan, Bosentan, and Macitentan
This guide provides a detailed comparison of the pharmacokinetic profiles of three endothelin receptor antagonists (ERAs) used in the treatment of pulmonary arterial hypertension (PAH): ambrisentan, bosentan, and macitentan. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the performance of these drugs based on experimental data.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of ambrisentan, bosentan, and macitentan, offering a clear comparison of their absorption, distribution, metabolism, and excretion characteristics.
| Pharmacokinetic Parameter | Ambrisentan | Bosentan | Macitentan |
| Receptor Selectivity | Selective ETA | Dual ETA/ETB | Dual ETA/ETB[1] |
| Bioavailability | ~50% (in healthy subjects)[2] | ~50% (absolute, in healthy volunteers) | Not explicitly stated, but absorbed slowly[3] |
| Time to Peak Plasma Concentration (Tmax) | 1.7 - 3.3 hours[4] | 3 - 5 hours[2] | 8 - 30 hours[3] |
| Plasma Protein Binding | >98% (primarily to albumin) | >98% (primarily to albumin) | >99% |
| Elimination Half-life (t1/2) | ~15 hours[5] | ~5 hours (in healthy adults)[2] | ~16 hours[6] |
| Metabolism | Primarily by CYP3A4 and CYP2C19, and UGTs (1A9S, 2B7S, 1A3S)[5] | Primarily by CYP3A4 and CYP2C9; induces its own metabolism[2][7] | Primarily by CYP3A4, with minor contributions from CYP2C8, CYP2C9, and CYP2C19[3] |
| Active Metabolite(s) | No major active metabolites | Ro 48-5033 (contributes 10-20% of the effect) | ACT-132577 (aprocitentan)[8][9] |
| Elimination | Predominantly non-renal, mainly through biliary excretion after hepatic metabolism[5] | Primarily via biliary excretion after hepatic metabolism; <3% of an oral dose recovered in urine | Primarily via metabolism, with subsequent excretion in urine and feces[10][11] |
| Food Effect | Not significantly affected | Not affected | Can be taken with or without food |
| Drug-Drug Interactions (Notable) | Cyclosporine (increases ambrisentan levels)[12][13] | Cyclosporine A, Glyburide (contraindicated)[2]; potent CYP3A4 inhibitors/inducers[7] | Strong CYP3A4 inducers (e.g., rifampin) significantly decrease exposure; strong CYP3A4 inhibitors (e.g., ketoconazole) increase exposure[3][14] |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through clinical pharmacology studies. While specific, detailed protocols are often proprietary, the following outlines a general methodology for a pharmacokinetic study of an oral endothelin receptor antagonist in healthy subjects.
Study Design: An open-label, randomized, single-dose, two-way crossover study is a common design for assessing the pharmacokinetics of a drug.[15]
Subject Population: A cohort of healthy adult male and/or female volunteers is typically recruited. Subjects undergo a screening process to ensure they meet the inclusion criteria and have no contraindications.
Drug Administration: Subjects receive a single oral dose of the investigational drug (e.g., ambrisentan, bosentan, or macitentan) under fasting conditions.[3][15] In crossover studies, after a washout period, subjects receive the comparator drug.
Blood Sampling: Serial blood samples are collected from each subject at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[10][15]
Bioanalytical Method: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15][16] This method provides the necessary sensitivity and selectivity for accurate measurement of drug concentrations in biological matrices.
Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters between different dose levels or between a test and reference formulation.
Signaling Pathways and Experimental Workflows
Endothelin Receptor Signaling Pathway
Ambrisentan, bosentan, and macitentan exert their therapeutic effects by antagonizing the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB. ET-1 is a potent vasoconstrictor and smooth muscle mitogen. The binding of ET-1 to its receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction and cell proliferation.[5][12]
Caption: Endothelin receptor signaling pathway and points of antagonism.
Typical Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study designed to evaluate a new drug entity.
Caption: A typical workflow for a clinical pharmacokinetic study.
References
- 1. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 6. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bosentan pharmacokinetic study to investigate dosing regimens in paediatric patients with pulmonary arterial hypertension: FUTURE-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Population Pharmacokinetic Model of Macitentan and Its Active Metabolite Aprocitentan in Healthy Volunteers and Patients with Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. A bosentan pharmacokinetic study to investigate dosing regimens in paediatric patients with pulmonary arterial hypertension: FUTURE‐3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Bioequivalence and Tolerability of Ambrisentan: A Pharmacokinetic Study in Mexican Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. publications.ersnet.org [publications.ersnet.org]
A Comparative Meta-Analysis of Preclinical Efficacy of Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical studies on endothelin receptor antagonists (ERAs), offering an objective comparison of their performance in various disease models. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and selection of ERAs for further investigation.
Endothelin Receptor Signaling Pathway
Endothelins are potent vasoconstrictor peptides that mediate their effects through two G protein-coupled receptor subtypes: endothelin receptor type A (ETA) and type B (ETB). Activation of these receptors triggers a cascade of intracellular signaling pathways involved in a wide range of physiological and pathological processes.[1] The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[2] In contrast, the ETB receptor is found on endothelial cells, where it mediates vasodilation through the release of nitric oxide and prostacyclin, and also on smooth muscle cells, where it can contribute to vasoconstriction.[1][2]
Comparative Efficacy of Endothelin Receptor Antagonists in Preclinical Models
The following tables summarize the quantitative efficacy data of various ERAs in key preclinical disease models.
Pulmonary Arterial Hypertension (PAH)
Experimental Model: Monocrotaline (MCT)-induced PAH in rats is a widely used model that mimics key features of the human disease, including increased pulmonary arterial pressure and right ventricular hypertrophy.[3]
| Antagonist | Receptor Selectivity | Animal Model | Key Efficacy Endpoint | Result | Reference |
| Bosentan | Dual ETA/ETB | Rat (MCT-induced PAH) | Mean Pulmonary Artery Pressure (mPAP) | Maximally effective dose (100 mg/kg) did not achieve the same reduction as macitentan. | [2] |
| Macitentan | Dual ETA/ETB | Rat (MCT-induced PAH) | Mean Pulmonary Artery Pressure (mPAP) | 30 mg/kg on top of a maximal dose of bosentan further decreased mPAP by 4 mmHg. | [2] |
| Ambrisentan | Selective ETA | Neonatal Rat (Hyperoxia-induced PAH) | Survival | Increased survival to 90% compared to 40% in the hyperoxia-only group. | [4] |
| Ambrisentan | Selective ETA | Neonatal Rat (Hyperoxia-induced PAH) | Right Ventricular Hypertrophy | Reduced PAH-induced right ventricular hypertrophy. | [4] |
Renal Disease
Experimental Model: Diabetic nephropathy in apolipoprotein E (apoE) knockout mice induced by streptozotocin provides a relevant model to study the effects of ERAs on albuminuria and glomerular injury.[5]
| Antagonist | Receptor Selectivity | Animal Model | Key Efficacy Endpoint | Result | Reference |
| Atrasentan | Selective ETA | Mouse (Diabetic Nephropathy) | Urinary Albumin-to-Creatinine Ratio (UACR) | Reduced UACR by 26.0 ± 6.5% after 4 weeks of treatment. | [5] |
| Atrasentan | Selective ETA | Mouse (Diabetic Nephropathy) | Glomerular Endothelial Glycocalyx Coverage | Increased glycocalyx coverage from 40.7 ± 3.2% to 81.0 ± 12.5%. | [5] |
Fibrosis
Experimental Model: Bleomycin-induced pulmonary fibrosis in rats is a standard model to evaluate anti-fibrotic therapies.
| Antagonist | Receptor Selectivity | Animal Model | Key Efficacy Endpoint | Result | Reference |
| Bosentan | Dual ETA/ETB | Rat (Bleomycin-induced pulmonary fibrosis) | Pulmonary Vascular Remodeling | Did not significantly prevent pulmonary vascular remodeling at 300 mg/kg/day. | [6] |
| Macitentan | Dual ETA/ETB | Rat (Bleomycin-induced pulmonary fibrosis) | Pulmonary Vascular Remodeling | Significantly prevented pulmonary vascular remodeling at 100 mg/kg/day. | [6] |
Cerebral Vasospasm
Experimental Model: The canine two-hemorrhage model of subarachnoid hemorrhage (SAH) is used to induce cerebral vasospasm and evaluate the efficacy of ERAs in preventing or reversing it.
| Antagonist | Receptor Selectivity | Animal Model | Key Efficacy Endpoint | Result | Reference |
| Bosentan (RO 47-0203) | Dual ETA/ETB | Dog (SAH-induced vasospasm) | Decrease in Basilar Artery Diameter | Reduced the decrease in vessel diameter to 13.1% ± 11.2% compared to 30.7% ± 12.4% in the control group. | [7] |
| Clazosentan | Selective ETA | Rat (in vitro basilar artery rings) | Competitive Antagonism (pA2 value) | Potent competitive antagonist with pA2 values of 7.8 (E+) and 8.6 (E-). | [8] |
Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[9][10]
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) is administered.[9][10]
-
Disease Development: PAH develops over a period of 2 to 4 weeks, characterized by a progressive increase in pulmonary vascular resistance, right ventricular hypertrophy, and ultimately right heart failure.[3]
-
Drug Administration: The ERA is typically administered orally, starting either before or after the MCT injection, depending on whether a prophylactic or therapeutic effect is being investigated. Dosing regimens vary between studies.
-
Efficacy Assessment: Key parameters measured include:
-
Right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Right ventricular hypertrophy, assessed by the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight).
-
Pulmonary artery remodeling, evaluated through histological analysis of lung tissue.
-
Survival rate.
-
Typical Preclinical Efficacy Study Workflow
The following diagram illustrates a general workflow for a preclinical study evaluating the efficacy of an endothelin receptor antagonist.
Conclusion
This meta-analysis of preclinical studies highlights the therapeutic potential of endothelin receptor antagonists across a range of disease models. The data suggests that both dual ETA/ETB and selective ETA antagonists can be effective, with the choice of agent potentially depending on the specific pathophysiology of the disease being targeted. Macitentan has shown superior efficacy over bosentan in preclinical models of pulmonary hypertension and fibrosis.[2][6] Atrasentan has demonstrated significant anti-albuminuric effects in models of diabetic nephropathy.[5] The selective ETA antagonist ambrisentan has shown promise in a neonatal model of PAH.[4] Further head-to-head preclinical studies are warranted to provide a more definitive comparison of the relative efficacy and safety of these agents and to guide the design of future clinical trials.
References
- 1. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Ambrisentan reduces pulmonary arterial hypertension but does not stimulate alveolar and vascular development in neonatal rats with hyperoxic lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atrasentan Reduces Albuminuria by Restoring the Glomerular Endothelial Glycocalyx Barrier in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. The role of endothelin receptor antagonists in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+/-)-Ambrisentan: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of (+/-)-Ambrisentan
Proper disposal of the pharmaceutical compound this compound is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively. The procedures outlined are based on general principles of hazardous and pharmaceutical waste management, as specific degradation protocols for Ambrisentan are not publicly available.
Hazard Profile and Disposal Considerations
Safety Data Sheets (SDS) indicate that this compound is a compound with significant health considerations. It is suspected of causing cancer and may damage fertility or an unborn child[1]. Due to these hazards, it must be handled and disposed of as a hazardous chemical. There is no available data on its ecotoxicity, persistence, degradability, or bioaccumulative potential, reinforcing the need for cautious disposal to prevent environmental release[1][2].
| Hazard Classification & Disposal Recommendations for this compound |
| Hazard Profile |
| Carcinogenicity |
| Reproductive Toxicity |
| Ecotoxicity |
| Primary Disposal Route |
| Recommended Method |
| Prohibited Actions |
| Regulatory Compliance |
| Governing Regulations |
General Protocol for Laboratory Waste Management
The following is a general protocol for handling and preparing chemical waste, such as this compound, for disposal. This protocol is based on established guidelines for laboratory safety[3][4][5][6].
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation:
-
At the point of generation, segregate this compound waste from non-hazardous waste.
-
Use designated, clearly labeled, and compatible waste containers. Do not mix with incompatible chemicals.
3. Waste Collection:
-
For solid waste (e.g., contaminated labware, PPE), use a designated, puncture-resistant container.
-
For liquid waste (e.g., solutions containing Ambrisentan), use a labeled, leak-proof container. A chemical fume hood should be used when transferring liquid waste.
4. Container Management:
-
Keep waste containers securely closed except when adding waste.
-
Label containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Maintain a log of the waste added to each container, including the chemical name and approximate quantity.
5. Storage:
-
Store sealed waste containers in a designated and well-ventilated satellite accumulation area that is at or near the point of waste generation[4][5].
6. Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
This guide is intended to provide essential information for the safe handling and disposal of this compound in a laboratory setting. Always consult your institution's specific waste management policies and your local EHS department for detailed guidance and to ensure compliance with all regulations.
References
Navigating the Safe Handling of (+/-)-Ambrisentan: A Guide for Laboratory Professionals
For Immediate Use: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling (+/-)-Ambrisentan. Adherence to these procedures is essential to mitigate risks associated with this potent compound.
This compound is a hazardous drug requiring specific handling procedures due to its toxicological profile. It is classified as a reproductive toxin and a suspected carcinogen.[1][2] Therefore, stringent safety measures must be implemented to protect laboratory personnel from exposure.
Hazard Identification and Classification
A thorough risk assessment is the first step before handling this compound.[3] The primary hazards are reproductive toxicity and potential carcinogenicity.[2]
| Hazard Classification | Description | Source |
| Reproductive Toxicity | Contains a known or suspected reproductive toxin. May cause adverse reproductive effects such as birth defects, miscarriages, or infertility. | [1] |
| Carcinogenicity | Suspected of causing cancer. | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure.[4][5][6][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[7][8] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. Polyethylene-coated polypropylene or similar laminate materials are recommended. | Protects against skin contact from spills and splashes.[8] |
| Eye and Face Protection | Safety goggles with side shields in combination with a face shield. | Provides comprehensive protection against splashes to the eyes and face.[8] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a ventilated enclosure or during spill cleanup. | Minimizes the risk of inhaling aerosolized particles of the compound. |
Engineering Controls
Engineering controls are the primary method for minimizing exposure to this compound.
| Control Type | Description |
| Ventilated Enclosure | All handling of powdered this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood, ventilated balance enclosure, or glove box.[3][9] |
| Restricted Access | The area where this compound is handled should be a designated and restricted zone with clear signage indicating the presence of a hazardous substance. |
Safe Handling and Experimental Workflow
A systematic workflow is critical to ensure safety and prevent contamination.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Solution Preparation
-
Don appropriate PPE as specified in the table above.
-
Verify that the ventilated enclosure (fume hood, etc.) is functioning correctly.
-
Prepare the work area by covering the surface with absorbent, disposable liners.
-
Weigh the powdered this compound within the ventilated enclosure. Use a dedicated set of utensils (spatula, weigh boat).
-
Prepare the solution within the ventilated enclosure. Add the solvent to the container with the weighed compound slowly to avoid splashing.
-
Seal the primary container securely.
-
Label the container clearly with the compound name, concentration, date, and appropriate hazard symbols.
-
Decontaminate all surfaces and equipment used with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials as hazardous waste.
Spill Management
In the event of a spill, immediate and appropriate action is required.
Caption: Spill response workflow for this compound.
Spill Cleanup Protocol
-
Evacuate the immediate area and alert others.
-
Don additional PPE if necessary, including a respirator.
-
Contain the spill by gently covering it with an absorbent material.
-
Clean the spill by working from the outside in, using appropriate cleaning agents. Avoid creating dust.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate the area thoroughly.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
| Waste Stream | Disposal Procedure |
| Unused Compound | Dispose of as hazardous pharmaceutical waste through a licensed waste disposal contractor. Do not flush down the drain or discard in regular trash.[10][11][12][13] |
| Contaminated Labware (disposable) | Place in a sealed, labeled hazardous waste container for incineration by a licensed contractor. |
| Contaminated PPE | Dispose of as hazardous waste immediately after use.[8] |
| Empty Containers | Triple-rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines. |
Note: The U.S. Environmental Protection Agency (EPA) has specific regulations for the management of hazardous waste pharmaceuticals, including a ban on flushing these substances down the sewer.[10][11][12][13] All disposal must comply with local, state, and federal regulations.
References
- 1. gps.mylwebhub.com [gps.mylwebhub.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 5. ohsonline.com [ohsonline.com]
- 6. NIOSH Publications on Hazardous Drugs | Healthcare Workers | CDC [cdc.gov]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. clinician.com [clinician.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. wiggin.com [wiggin.com]
- 11. securewaste.net [securewaste.net]
- 12. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 13. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
